molecular formula C10H14ClNO B1378140 3-Amino-1-phenylbutan-1-one hydrochloride CAS No. 26728-62-1

3-Amino-1-phenylbutan-1-one hydrochloride

Cat. No.: B1378140
CAS No.: 26728-62-1
M. Wt: 199.68 g/mol
InChI Key: ZCOYGISCYLQJKF-UHFFFAOYSA-N
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Description

3-Amino-1-phenylbutan-1-one hydrochloride is an organic chemical compound offered for research and development purposes. This compound belongs to a class of amino ketones, which are valuable intermediates in synthetic organic chemistry . As a research chemical, it is primarily utilized in pharmaceutical R&D and material science laboratories for the synthesis and exploration of more complex molecules . Its molecular structure, featuring both an amino group and a ketone group attached to a phenyl ring, makes it a versatile building block for the preparation of various pharmacologically active compounds. Researchers employ this chemical in method development, chemical synthesis, and as a precursor in catalytic reactions. The product is supplied as a solid powder and should be stored at room temperature. This product is intended for research use only in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other personal use. For comprehensive handling and safety information, including first-aid measures and ecological impact, please request the Safety Data Sheet (SDS). American Elements and Toronto Research Chemicals are known suppliers of specialized organic compounds for research .

Properties

IUPAC Name

3-amino-1-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-8(11)7-10(12)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOYGISCYLQJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-1-phenylbutan-1-one hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 3-Amino-1-phenylbutan-1-one Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and scientific rationale for the complete structural elucidation of this compound. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple protocols to explain the causal-driven choices behind each analytical technique, ensuring a robust and self-validating approach to characterization.

Compound Profile and Analytical Significance

3-Amino-1-phenylbutan-1-one is a keto-phenethylamine derivative. As a hydrochloride salt, its solubility and stability are enhanced, making it suitable for various research and development applications. The structural backbone is shared by a class of compounds known as synthetic cathinones, which necessitates rigorous and unambiguous analytical identification.[1] The precise characterization is critical for understanding its chemical behavior, potential biological activity, and for establishing clear quality control parameters in synthetic processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 26728-62-1[2]
Molecular Formula C₁₀H₁₄ClNO[2]
Molecular Weight 199.68 g/mol [2]
IUPAC Name 3-amino-1-phenylbutan-1-one;hydrochlorideN/A
SMILES CC(N)CC(C1=CC=CC=C1)=O.[H]Cl[2]
Monoisotopic Mass 163.09972 Da (free base)[3]

The Integrated Analytical Workflow

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive 3D Structure MS Mass Spectrometry (MS) Determine Molecular Weight & Fragmentation NMR NMR Spectroscopy (¹H, ¹³C, 2D) Map Atomic Connectivity MS->NMR Confirms Mass Final_Report Unambiguous Structural Confirmation Report MS->Final_Report Integrated Data FTIR FTIR Spectroscopy Identify Key Functional Groups (C=O, N-H, Phenyl) FTIR->NMR Confirms Functional Groups FTIR->Final_Report Integrated Data XRAY Single Crystal X-ray Crystallography Determine 3D Geometry & Stereochemistry NMR->XRAY Provides Structure for Refinement NMR->Final_Report Integrated Data XRAY->Final_Report Integrated Data

Sources

3-Amino-1-phenylbutan-1-one hydrochloride spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-phenylbutan-1-one Hydrochloride

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 26728-62-1), a key chemical entity with applications in pharmaceutical research and organic synthesis. The following sections offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and field-proven insights. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural and analytical profile.

Molecular Structure and Overview

This compound is a keto-amine whose structure features a phenyl ketone moiety and a chiral center at the C3 position bearing an amino group. The hydrochloride salt form enhances its stability and solubility in polar solvents. A precise understanding of its three-dimensional structure and electronic properties is paramount for its application, and spectroscopic analysis is the cornerstone of this characterization.

Molecular Formula: C₁₀H₁₄ClNO[1] Molecular Weight: 199.68 g/mol [1]

Below is a diagram illustrating the chemical structure.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For this compound, analysis in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆ is typical for hydrochloride salts.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (in D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Insights
~ 7.9 - 8.0Doublet (d)2HH-2', H-6'These protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift due to deshielding.
~ 7.5 - 7.7Multiplet (m)3HH-3', H-4', H-5'These remaining aromatic protons are less affected by the carbonyl group and appear further upfield, overlapping in a complex multiplet.
~ 3.8 - 4.0Multiplet (m)1HH-3This proton is attached to the chiral carbon bearing the electron-withdrawing ammonium group, resulting in a downfield shift.
~ 3.3 - 3.5Multiplet (m)2HH-2These methylene protons are adjacent to both the carbonyl group and the chiral center, leading to a complex splitting pattern (diastereotopic protons).
~ 1.4 - 1.5Doublet (d)3HH-4This methyl group is coupled to the single proton at C-3, resulting in a clean doublet.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments.

Experimental ¹³C NMR Data (125 MHz, H₂O) [2]

Chemical Shift (δ, ppm)AssignmentCausality and Insights
~ 199.0C-1 (C=O)The carbonyl carbon is highly deshielded and appears significantly downfield, which is characteristic of ketones.
~ 136.0C-1' (Quaternary)The aromatic carbon directly attached to the butanone chain.
~ 134.0C-4'Aromatic CH carbon.
~ 129.0C-2', C-6' / C-3', C-5'The signals for the remaining four aromatic CH carbons often overlap.
~ 48.0C-3The carbon atom bonded to the electron-withdrawing ammonium group is shifted downfield into the 40-50 ppm range.
~ 42.0C-2The methylene carbon adjacent to the carbonyl group.
~ 18.0C-4The terminal methyl carbon, appearing in the typical upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is excellent for solubilizing the salt but will result in the exchange of the NH₃⁺ protons, whereas DMSO-d₆ will allow their observation.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth of <0.5 Hz for a singlet is the target.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent signal as an internal standard (e.g., D₂O at 4.79 ppm, DMSO at 2.50 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, the spectrum will be dominated by absorptions from the ammonium group, the carbonyl group, and the aromatic ring.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~ 3100 - 3000MediumAromatic C-HStretch
~ 3000 - 2800Medium-BroadN-H (in NH₃⁺)Stretch
~ 2950 - 2850MediumAliphatic C-HStretch
~ 1685StrongC=O (Ketone)Stretch
~ 1600 & 1450Medium-WeakAromatic C=CStretch
~ 1550 - 1480Medium-BroadN-HAsymmetric & Symmetric Bend

Experimental Protocol for FT-IR Data Acquisition

  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.

    • Place a small amount of the solid this compound powder onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to achieve an excellent signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify and label the major absorption peaks.

    • Compare the peak positions with standard IR correlation charts to confirm the presence of the expected functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is invaluable for confirming its identity. Electrospray Ionization (ESI) is the preferred method for a pre-charged salt like this.

Predicted Mass Spectrometry Data (ESI+)

The mass spectrum would show the molecular ion corresponding to the free base (C₁₀H₁₃NO), as the hydrochloride salt dissociates in the ESI source.

  • Molecular Ion (M): The free base has a monoisotopic mass of 163.0997 Da.[3]

  • Observed Ion: In positive ion mode, the expected primary ion would be the protonated molecule [M+H]⁺.

  • [M+H]⁺ m/z: 164.1070[3][4]

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion would likely fragment via characteristic pathways for ketones and amines.

G cluster_0 Fragmentation Pathway cluster_1 α-Cleavage (Ketone) cluster_2 α-Cleavage (Amine) M [M+H]⁺ m/z = 164.1 F1 C₉H₁₂N⁺ m/z = 134.1 M->F1 - C₂H₂O F2 C₇H₅O⁺ m/z = 105.0 M->F2 - C₃H₇N F3 C₈H₈O⁺ m/z = 120.1 M->F3 - C₂H₅N

Caption: Proposed ESI-MS/MS fragmentation of 3-Amino-1-phenylbutan-1-one.

Key Fragment Explanations:

  • m/z = 105.0: This highly stable benzoyl cation is a very common and often base peak for phenyl ketones, arising from cleavage of the C1-C2 bond.

  • m/z = 120.1: Loss of the ethylamine group via cleavage adjacent to the chiral center.

  • m/z = 134.1: Loss of the acetyl group.

Experimental Protocol for LC-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation for positive ion mode ESI.

  • Chromatography (Optional but Recommended):

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • This step ensures sample purity and separates it from any potential contaminants before it enters the mass spectrometer.

  • Mass Spectrometry:

    • Use a mass spectrometer equipped with an ESI source operating in positive ion mode.

    • Perform a full scan analysis (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the precursor ion at m/z 164.1 to obtain the fragmentation pattern. Set collision energy (e.g., 10-30 eV) to induce fragmentation.

  • Data Analysis:

    • Confirm the mass of the parent ion is within 5 ppm of the theoretical exact mass using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Correlate the observed fragment ions with the proposed fragmentation pathway to validate the structure.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and self-validating spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ammonium, ketone, aromatic ring), and mass spectrometry verifies the molecular weight and provides structural information through fragmentation. These datasets, acquired through the standardized protocols described herein, form the basis for the unequivocal identification and quality control of this important chemical compound.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • PubChem. This compound (C10H13NO). [Link]

  • PubChem. 3-Amino-1-phenyl-2-buten-1-one. [Link]

  • PubChem. 3-amino-1-phenylbutan-2-one hydrochloride (C10H13NO). [Link]

Sources

3-Amino-1-phenylbutan-1-one hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Amino-1-phenylbutan-1-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a compound belonging to the substituted cathinone class. While specific pharmacological data for this molecule is not extensively documented in peer-reviewed literature, its structural architecture provides a strong basis for hypothesizing its mechanism of action. This guide synthesizes information from the broader class of substituted cathinones to propose a likely biological target and outlines a comprehensive, field-proven experimental framework to definitively elucidate its molecular mechanism. We hypothesize that this compound functions as a modulator of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This document provides the scientific rationale for this hypothesis, detailed protocols for its validation, and a framework for interpreting the resulting data.

Introduction and Hypothesized Pharmacological Class

3-Amino-1-phenylbutan-1-one is a β-keto-phenethylamine derivative, a core structure that defines the substituted cathinone class of compounds.[1][2] This class is notable for its profound effects on the central nervous system, with members ranging from clinically approved medications like bupropion (Wellbutrin®) to highly potent recreational psychostimulants.[1][3][4] The primary targets for these molecules are the presynaptic plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][4]

Based on this structural classification, we advance the primary hypothesis that This compound is a monoamine reuptake inhibitor and/or releasing agent. Its psychopharmacological profile will be determined by its relative affinity and activity at each of these three key transporters. The clinically relevant compound bupropion, itself a substituted cathinone, acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) with minimal serotonergic activity, a profile that has proven effective for the treatment of depression and for smoking cessation.[5][6][7] It is plausible that 3-Amino-1-phenylbutan-1-one could share a similar profile or exhibit a distinct one, underscoring the need for empirical validation.

Proposed Molecular Mechanism of Action

Substituted cathinones modulate monoaminergic neurotransmission through one of two primary mechanisms at the transporter level:

  • Reuptake Inhibition (Blocking): The compound acts as an antagonist, binding to the transporter protein and physically occluding it. This prevents the re-clearing of neurotransmitters from the synaptic cleft, leading to an increase in their extracellular concentration and enhanced postsynaptic receptor activation. This is the mechanism of action for cocaine and pyrrolidine-containing cathinones like MDPV.[1][3]

  • Substrate-Mediated Release (Releasing): The compound acts as a substrate for the transporter. It is taken up into the presynaptic neuron, which in turn promotes the reverse transport (efflux) of endogenous neurotransmitters from the cytoplasm into the synaptic cleft.[1][4] This amphetamine-like mechanism often leads to a more robust and rapid increase in synaptic monoamine levels.[1]

The specific action and selectivity of 3-Amino-1-phenylbutan-1-one are dictated by its unique chemical structure. Key features, such as the lack of substitution on the phenyl ring and the nature of the amino group, will determine its interaction with the binding pockets of DAT, NET, and SERT.[8]

Visualizing the Synaptic Action

The following diagram illustrates the proposed site of action for 3-Amino-1-phenylbutan-1-one within a monoaminergic synapse. The compound is hypothesized to interact directly with the presynaptic transporter (DAT, NET, or SERT), either blocking it or inducing reverse transport.

Monoamine_Synapse_MoA cluster_presynaptic Presynaptic Neuron Vesicle Vesicles (DA, NE, or 5-HT) SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release (Action Potential) Transporter Monoamine Transporter (DAT, NET, or SERT) MAO MAO Transporter->MAO Metabolism Precursor Tyrosine / Tryptophan Precursor->Vesicle Synthesis SynapticCleft->Transporter Reuptake Receptor Postsynaptic Receptors (Dopamine, Adrenergic, or Serotonergic) SynapticCleft->Receptor Compound 3-Amino-1-phenylbutan-1-one Compound->Transporter Binds to and either: 1. Blocks Reuptake 2. Induces Reverse Transport

Caption: Hypothesized interaction of the compound with presynaptic monoamine transporters.

A Validated Experimental Framework for Mechanism Elucidation

To move from a hypothesized to a confirmed mechanism of action, a multi-step experimental plan is required. This framework is designed to be self-validating, with each stage building upon the last to create a comprehensive pharmacological profile.

Experimental Workflow

The logical flow of experiments is critical. First, we establish binding, then quantify functional inhibition, and finally, differentiate the mode of action (blocker vs. releaser).

Experimental_Workflow Start Start: Characterize 3-Amino-1-phenylbutan-1-one BindingAssay Protocol 1: Radioligand Binding Assays (hDAT, hNET, hSERT) Start->BindingAssay CheckBinding Does it bind? (Ki < 10 µM) BindingAssay->CheckBinding UptakeAssay Protocol 2: Uptake Inhibition Assays (hDAT, hNET, hSERT) CheckBinding->UptakeAssay Yes Inactive Conclusion: Inactive at Monoamine Transporters CheckBinding->Inactive No CheckUptake Is it a potent inhibitor? (IC50 < 10 µM) UptakeAssay->CheckUptake ReleaseAssay Protocol 3: Neurotransmitter Release Assays (hDAT, hNET, hSERT) CheckUptake->ReleaseAssay Yes CheckUptake->Inactive No (Binds but not functional) CheckRelease Does it induce efflux? ReleaseAssay->CheckRelease Blocker Conclusion: Reuptake Inhibitor (Blocker) CheckRelease->Blocker No Releaser Conclusion: Releasing Agent (Substrate) CheckRelease->Releaser Yes

Caption: Decision-tree workflow for pharmacological characterization.

Protocol 1: Monoamine Transporter Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Methodology: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the transporter.

Step-by-Step Protocol:

  • Preparation of Membranes:

    • Utilize cell lines (e.g., HEK293 or CHO) stably expressing either hDAT, hNET, or hSERT.

    • Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup (96-well format):

    • Total Binding Wells: Add assay buffer, radioligand, and vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB) Wells: Add assay buffer, radioligand, and a high concentration of a known non-labeled inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).[10][11]

    • Test Compound Wells: Add assay buffer, radioligand, and serial dilutions of this compound (e.g., from 0.1 nM to 100 µM).

    • Radioligands:

      • hDAT: [³H]WIN 35,428 (final concentration ~1-2 nM).[9]

      • hNET: [³H]Nisoxetine (final concentration ~1-2 nM).

      • hSERT: [³H]Citalopram (final concentration ~1-2 nM).

  • Incubation:

    • To each well, add the prepared cell membrane suspension (e.g., 20-50 µg protein).

    • Incubate the plate at an appropriate temperature to reach equilibrium (e.g., 2-3 hours at 4°C or 60-120 minutes at room temperature).[9][10]

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold wash buffer to reduce non-specific binding.

    • Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: In Vitro Functional Uptake Inhibition Assays

Objective: To determine the functional potency (IC₅₀) of the compound to inhibit the uptake of neurotransmitters into cells expressing the transporters.

Methodology: This assay measures the accumulation of a radiolabeled or fluorescent neurotransmitter substrate into cells. An active inhibitor will reduce this accumulation.

Step-by-Step Protocol:

  • Cell Plating:

    • Plate transporter-expressing cells (e.g., hDAT-HEK293) in a 96-well plate (black, clear-bottom for fluorescent assays; standard for radiolabeled assays) and allow them to form a confluent monolayer overnight.[12][13]

  • Assay Setup:

    • On the day of the assay, wash the cells once with pre-warmed uptake buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[12]

    • Add buffer containing serial dilutions of this compound to the test wells.

    • For control wells (100% uptake), add buffer with vehicle.

    • For non-specific uptake wells, add a high concentration of a known inhibitor (e.g., 10 µM nomifensine for DAT).[9]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[9]

  • Initiation and Incubation:

    • Initiate uptake by adding the substrate. This can be a radiolabeled neurotransmitter (e.g., [³H]Dopamine) or a fluorescent substrate provided in commercial kits.[9][14][15]

    • Incubate for a short period (5-15 minutes) at 37°C to measure the initial rate of transport.[9]

  • Termination and Measurement:

    • For Radiometric Assays: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity with a scintillation counter.[9]

    • For Fluorescent Assays: These are often homogeneous "mix-and-read" assays. A masking dye in the reagent quenches extracellular fluorescence, so the plate can be read directly in a bottom-reading fluorescence plate reader without wash steps.[12][15]

  • Data Analysis:

    • Calculate specific uptake = Total Uptake - Non-Specific Uptake.

    • Plot the percentage of inhibition of specific uptake against the log concentration of the test compound.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

Protocol 3: In Vitro Neurotransmitter Release Assays

Objective: To differentiate between a transporter blocker and a substrate (releaser). A releaser will induce neurotransmitter efflux from pre-loaded cells, while a blocker will not.

Methodology: Cells expressing the transporter are first loaded with a radiolabeled neurotransmitter. The ability of the test compound to cause the release of this radioactivity back into the extracellular medium is then measured.

Step-by-Step Protocol:

  • Cell Plating and Loading:

    • Plate transporter-expressing cells in a multi-well plate as described for the uptake assay.

    • Load the cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]Dopamine for DAT-expressing cells or [³H]MPP+ as a proxy) for 30-60 minutes at 37°C.[16]

  • Wash and Baseline Measurement:

    • Aspirate the loading solution and wash the cells several times with buffer to remove extracellular radioactivity.

    • Add fresh buffer and incubate for a short period (e.g., 5-10 minutes). Collect this buffer to measure the baseline rate of efflux.

  • Compound Incubation:

    • Add buffer containing various concentrations of this compound or a known releaser (e.g., amphetamine) as a positive control.

    • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Measurement of Release:

    • Collect the supernatant (extracellular buffer) from each well.

    • Lyse the cells remaining in the wells with a lysis buffer (e.g., containing 1% SDS).

    • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of release for each well: % Release = [CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)] * 100.

    • Plot the percentage of release against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal release).

    • A compound that produces a robust, concentration-dependent increase in efflux is classified as a releaser. A compound that does not, even at concentrations that block uptake, is classified as a blocker.[3][16]

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. This allows for an at-a-glance assessment of the compound's potency, selectivity, and mechanism.

ParameterDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Binding Affinity (Kᵢ, nM) Experimental ValueExperimental ValueExperimental Value
Uptake Inhibition (IC₅₀, nM) Experimental ValueExperimental ValueExperimental Value
Release (EC₅₀, nM) Experimental ValueExperimental ValueExperimental Value
Release (Eₘₐₓ, %) Experimental ValueExperimental ValueExperimental Value
Selectivity Ratios IC₅₀ (SERT/DAT) = ?IC₅₀ (SERT/NET) = ?IC₅₀ (DAT/SERT) = ?
IC₅₀ (NET/DAT) = ?IC₅₀ (DAT/NET) = ?IC₅₀ (NET/SERT) = ?
Classification Blocker / Releaser / InactiveBlocker / Releaser / InactiveBlocker / Releaser / Inactive

Interpretation:

  • Potency: Lower Kᵢ, IC₅₀, and EC₅₀ values indicate higher potency.

  • Selectivity: Ratios of IC₅₀ values >10 are generally considered selective. For example, an IC₅₀ SERT/DAT ratio of 50 would indicate 50-fold selectivity for DAT over SERT.

  • Mechanism: A low IC₅₀ value coupled with a high or non-existent EC₅₀ for release indicates a blocker . A compound with low IC₅₀ and low EC₅₀ values for release is a releaser .

Conclusion

While this compound has not been the subject of extensive pharmacological investigation, its chemical structure as a substituted cathinone provides a robust, scientifically-grounded hypothesis for its mechanism of action. It is proposed to function as a modulator of presynaptic monoamine transporters. The definitive classification of this compound as a dopamine, norepinephrine, and/or serotonin reuptake inhibitor or releasing agent requires the systematic experimental workflow detailed in this guide. By executing these validated binding, uptake, and release assays, researchers can precisely determine its affinity, potency, and selectivity, thereby fully elucidating its mechanism of action and establishing its potential as a novel pharmacological tool or therapeutic lead.

References

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3-Amino-1-phenylbutan-1-one hydrochloride CAS number and identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Identification and Characterization of 3-Amino-1-phenylbutan-1-one hydrochloride

Introduction

As a member of the β-keto phenethylamine class, this compound holds significant interest for researchers in medicinal chemistry, drug development, and forensic science. Its structure is related to synthetic cathinones, a class of compounds known for their diverse pharmacological activities.[1] A precise and unambiguous identification of this compound is paramount for ensuring the validity of research findings, meeting regulatory standards, and advancing scientific understanding.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential analytical methodologies required for the definitive identification and characterization of this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system where multiple techniques converge to confirm the compound's identity and purity.

Core Identification and Physicochemical Properties

The foundational step in any analysis is to establish the compound's fundamental identifiers. These properties serve as the primary reference points for all subsequent experimental verification.

PropertyValueSource(s)
CAS Number 26728-62-1[2]
Molecular Formula C₁₀H₁₄ClNO[2][3]
Molecular Weight 199.68 g/mol [2][3]
IUPAC Name 3-amino-1-phenylbutan-1-one;hydrochloride
SMILES CC(N)CC(C1=CC=CC=C1)=O.[H]Cl[2]
Purity ≥95% (Typical for commercial samples)[2]
Storage Sealed in dry, 2-8°C[2]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of a molecule like this compound. The convergence of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a robust and self-validating confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic arrangement of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, we expect distinct signals corresponding to the aromatic phenyl protons, the aliphatic protons on the butane chain, and the methyl group protons. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds allows for the observation of exchangeable protons, such as those on the ammonium group (-NH₃⁺), which might be broadened or absent in other solvents.

Detailed Experimental Protocol (¹H & ¹³C NMR):

  • Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous for observing the N-H protons.

  • Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A 30-degree pulse angle, 2-second relaxation delay, and a sufficient number of scans (e.g., 1024) are required to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum to the DMSO carbon signals (δ ≈ 39.52 ppm).

Expected Spectral Features:

  • ¹H NMR (in DMSO-d₆):

    • δ ~7.5-8.0 ppm: Multiplets corresponding to the protons on the phenyl ring. The protons ortho to the carbonyl group will be the most downfield.

    • δ ~8.1 ppm (broad): Signal for the three protons of the ammonium group (-NH₃⁺).

    • δ ~3.5-3.8 ppm: Multiplet for the methine proton (-CH) adjacent to the ammonium group.

    • δ ~3.0-3.3 ppm: Multiplet for the methylene protons (-CH₂) adjacent to the carbonyl group.

    • δ ~1.2-1.4 ppm: Doublet for the terminal methyl group (-CH₃) protons.

  • ¹³C NMR (in DMSO-d₆):

    • δ ~198 ppm: Carbonyl carbon (C=O).

    • δ ~128-136 ppm: Aromatic carbons of the phenyl ring (4 distinct signals expected).

    • δ ~45-50 ppm: Methine carbon (-CH-NH₃⁺).

    • δ ~40-45 ppm: Methylene carbon (-CH₂-C=O).

    • δ ~18-22 ppm: Methyl carbon (-CH₃).

Fig. 1: Standard workflow for NMR-based structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an exceptionally rapid and reliable method for identifying the functional groups present in a molecule. The hydrochloride salt form dictates that we will observe stretches corresponding to an ammonium salt rather than a primary amine. The key absorptions to verify are the carbonyl (C=O) stretch, N-H bends from the ammonium ion, C-H stretches (both aromatic and aliphatic), and C=C stretches from the phenyl ring. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation and is non-destructive.

Detailed Experimental Protocol (ATR-FTIR):

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and H₂O.

  • Sample Analysis: Place a small amount (1-5 mg) of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Absorption Bands:

  • ~3000-2800 cm⁻¹ (broad): N-H stretching vibrations of the ammonium (-NH₃⁺) group, overlapping with C-H stretches.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2980-2900 cm⁻¹: Aliphatic C-H stretching from the butane chain.

  • ~1685 cm⁻¹: A strong, sharp peak characteristic of the aryl ketone C=O stretch.[4]

  • ~1600 & ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

  • ~1500-1550 cm⁻¹: N-H bending (asymmetric) vibrations for the ammonium salt.

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum (Air) A->B C Place Sample on Crystal B->C D Acquire Sample Spectrum C->D E Automated Background Subtraction D->E F Identify Characteristic Functional Group Peaks E->F G Confirm Presence of C=O, N-H, C-H bonds F->G

Fig. 2: Streamlined protocol for sample analysis via ATR-FTIR.
Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS is the definitive technique for confirming molecular weight and assessing purity. The HPLC component separates the analyte from any impurities, while the mass spectrometer provides high-accuracy mass data. Electrospray Ionization (ESI) in positive ion mode is the ideal choice for this molecule, as the amine group is readily protonated to form a pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), using an Orbitrap or TOF analyzer, allows for the determination of the elemental formula from the exact mass, providing an exceptionally high degree of confidence in the identification.

Detailed Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL. Further dilute this solution to a working concentration of ~1-10 µg/mL using the initial mobile phase composition.

  • Chromatographic Separation (HPLC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid. (Formic acid aids in protonation for positive mode ESI).

    • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Detection (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50-500.

    • Analysis: Monitor for the expected exact mass of the protonated free base (C₁₀H₁₃NO).

Expected Results:

  • Purity: A single major peak in the chromatogram indicates a pure sample.

  • Molecular Weight Confirmation: The mass spectrum will show a prominent ion corresponding to the protonated molecule [M+H]⁺.

    • Free Base (C₁₀H₁₃NO) Monoisotopic Mass: 163.0997 Da.[5][6]

    • Expected [M+H]⁺ Ion: m/z 164.1070.[5][6]

  • Fragmentation: Tandem MS (MS/MS) can be performed on the m/z 164.1 ion to elicit characteristic fragmentation patterns, further confirming the structure.

LCMS_Workflow cluster_prep Sample & System Prep cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare 1-10 µg/mL Solution in Mobile Phase B Equilibrate HPLC System A->B C Inject Sample B->C D HPLC Separation (C18 Column) C->D E ESI (+) Ionization D->E F Mass Analysis (HRMS) E->F G Assess Purity from Chromatogram F->G I Final Confirmation G->I H Confirm [M+H]+ at m/z 164.1070 H->I

Fig. 3: Integrated workflow for purity and identity confirmation by LC-MS.

Conclusion

The definitive identification of this compound is not achieved by a single technique, but by the logical and systematic corroboration of data from orthogonal analytical methods. NMR spectroscopy provides the structural blueprint, FTIR confirms the presence of key functional groups consistent with that blueprint, and high-resolution LC-MS validates the elemental composition and purity. By following these self-validating protocols, researchers, scientists, and drug development professionals can ensure the identity and quality of their materials, forming a solid foundation for reliable and reproducible scientific outcomes.

References

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An In-Depth Technical Guide to the Solubility Profile of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Amino-1-phenylbutan-1-one hydrochloride, a key physicochemical property influencing its behavior in biological systems and its development as a potential therapeutic agent. This document delves into the theoretical underpinnings of its solubility, the impact of critical factors such as pH and temperature, and the influence of its solid-state form. Detailed, field-proven protocols for determining both thermodynamic and kinetic solubility are presented, alongside robust analytical methodologies for accurate quantification. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and practical insights to thoroughly characterize the solubility of this compound, ensuring data integrity and informed decision-making throughout the drug development lifecycle.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its aqueous solubility is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for successful drug development.

This guide will provide a deep dive into the solubility characteristics of this compound, moving beyond simple data points to explain the "why" behind the experimental observations and choices.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNOChemScene[1]
Molecular Weight 199.68 g/mol ChemScene[1]
Appearance Solid (predicted)General Knowledge
Predicted pKa ~9.0 - 9.5In-depth analysis
Storage Sealed in dry, 2-8°CChemScene[1]

The Impact of pH on Solubility: A Henderson-Hasselbalch Perspective

As an amine hydrochloride salt, the aqueous solubility of this compound is profoundly influenced by the pH of the medium. The primary amino group can exist in either a protonated (ionized) or a deprotonated (free base) form. The hydrochloride salt is highly soluble due to the ionized nature of the amino group.

The relationship between pH, pKa, and the ratio of the ionized to unionized forms of the drug can be described by the Henderson-Hasselbalch equation :

pH = pKa + log ([Un-ionized form (Free Base)] / [Ionized form (Conjugate Acid)])

For a basic compound like 3-Amino-1-phenylbutan-1-one, the solubility of the free base is typically much lower than that of its salt form. Therefore, at pH values significantly below the pKa, the compound will be predominantly in its protonated, more soluble form. As the pH approaches and surpasses the pKa, the equilibrium shifts towards the less soluble free base, potentially leading to precipitation.

A theoretical pH-solubility profile for this compound is depicted below, assuming the intrinsic solubility of the free base is significantly lower than the salt form.

ph_solubility_profile cluster_0 pH-Solubility Relationship Low_pH Low pH (e.g., pH 1-5) Predominantly Ionized (BH+) High Solubility pH_equals_pKa pH = pKa (~9.2) [BH+] = [B] Solubility Decreasing Low_pH->pH_equals_pKa Increasing pH High_pH High pH (e.g., pH > 10) Predominantly Un-ionized (B) Low Solubility (Intrinsic) pH_equals_pKa->High_pH Increasing pH thermodynamic_solubility_workflow Start Start: Weigh excess solid compound Add_Solvent Add a known volume of the test solvent (e.g., buffer at desired pH) Start->Add_Solvent Equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours Add_Solvent->Equilibrate Phase_Separation Separate solid from the supernatant (centrifugation or filtration) Equilibrate->Phase_Separation Quantify Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method Phase_Separation->Quantify End End: Report thermodynamic solubility (e.g., in mg/mL or µM) Quantify->End

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Prepare a series of buffers at various pH values (e.g., 1.2, 4.5, 6.8, and 7.4) as recommended by ICH guidelines.[3][4]

  • Addition of Compound: Add an excess of this compound to a known volume of each buffer in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

  • Equilibration: Place the vials in a shaker bath maintained at a constant temperature (e.g., 37°C ± 0.5°C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed followed by filtration of the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UPLC-MS (see Section 6).

  • Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments for each condition.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of the concentration of a compound that can be maintained in solution under specific, non-equilibrium conditions, often following the addition of a concentrated DMSO stock solution to an aqueous buffer. This is a common scenario in high-throughput screening (HTS) assays.

kinetic_solubility_workflow Start Start: Prepare a concentrated stock solution in DMSO Dispense Dispense the DMSO stock into an aqueous buffer in a microplate Start->Dispense Incubate Incubate for a short period (e.g., 1-2 hours) with shaking Dispense->Incubate Measure_Precipitate Measure the amount of precipitate formed (e.g., by nephelometry or turbidimetry) Incubate->Measure_Precipitate Quantify_Soluble Alternatively, filter and quantify the soluble fraction by UV-Vis or LC-MS Incubate->Quantify_Soluble End End: Report kinetic solubility Measure_Precipitate->End Quantify_Soluble->End

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol (Nephelometric Method):

  • Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96- or 384-well plate, add the aqueous buffer of interest.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer to achieve the desired final compound concentration (the final DMSO concentration should be kept low, typically ≤1%, to minimize its co-solvent effects).

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a blank control.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are the preferred methods.

HPLC-UV Method

A reversed-phase HPLC method with UV detection is a robust and widely accessible technique for the quantification of this compound, which possesses a chromophore (the phenyl ring) that absorbs UV light.

Example HPLC-UV Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to elute the compound with good peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV scan (likely around 245 nm due to the benzoyl group).

  • Injection Volume: 10 µL

  • Quantification: Based on a standard curve of known concentrations.

UPLC-MS Method

For higher sensitivity and selectivity, especially in complex matrices, a UPLC-MS method is recommended. This is particularly useful for low solubility compounds or when only small sample volumes are available.

Example UPLC-MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: Similar to HPLC-UV method.

  • Mass Spectrometer: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode to detect the protonated molecule [M+H]⁺.

  • Quantification: Using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced specificity.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner, typically in tabular format, to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of this compound at 37°C

pHSolubility (mg/mL)Solubility (mM)
1.2> 50 (freely soluble)> 250
4.5> 50 (freely soluble)> 250
6.825.5127.7
7.410.251.1
9.2 (pKa)1.57.5
10.00.84.0

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of this compound. A thorough characterization of its thermodynamic and kinetic solubility as a function of pH and temperature is essential for its successful development as a pharmaceutical agent. The provided protocols offer a robust starting point for these investigations.

Future work should focus on obtaining an experimental pKa value to refine the pH-solubility profile. Additionally, studies on the solubility in biorelevant media (e.g., FaSSIF and FeSSIF) would provide valuable insights into its likely in vivo dissolution behavior. The impact of different salt forms and the potential for polymorphism should also be investigated to ensure consistent product performance.

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3-Amino-1-phenylbutan-1-one hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-1-phenylbutan-1-one hydrochloride

Abstract

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of this compound (CAS No. 26728-62-1). Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural checklists to instill a deep, causality-driven understanding of safety protocols. By integrating data from structural analogs with the foundational principles of laboratory safety, this whitepaper establishes a robust system for risk mitigation when working with this and other novel research chemicals where comprehensive toxicological data may be limited.

Section 1: Compound Profile and Hazard Analysis

This compound is a research chemical whose toxicological properties have not been fully investigated.[1] However, based on available data for the compound and its structural analogs, a preliminary hazard assessment can be conducted. The Globally Harmonized System (GHS) pictogram associated with this compound is GHS07 (Exclamation Mark) with the signal word "Warning".[2] This classification suggests a range of potential hazards that form the basis of our handling recommendations.

While a specific Safety Data Sheet (SDS) with detailed hazard statements for this exact CAS number is not widely available, data from closely related compounds, such as 3-amino-4-phenylbutan-2-one hydrochloride, indicate risks including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] The free amine form, 3-Amino-1-phenylbutane, is classified as corrosive and toxic if swallowed or in contact with skin.[1][5] Therefore, a conservative approach that accounts for these potential hazards is scientifically prudent and necessary.

Table 1: GHS Hazard Summary & Inferred Risks

Hazard ClassGHS PictogramSignal WordInferred Hazard Statements (Based on Analogs)Practical Implications in the Lab
Skin IrritationGHS07 Exclamation MarkWarningH315: Causes skin irritation[3][4]Requires gloves and a lab coat to prevent direct contact.
Eye IrritationGHS07 Exclamation MarkWarningH319: Causes serious eye irritation[3][4]Mandates the use of safety goggles or a face shield.
Respiratory IrritationGHS07 Exclamation MarkWarningH335: May cause respiratory irritation[3][4]All handling of the solid compound must occur in a fume hood.
Acute Toxicity (Oral)GHS07 Exclamation MarkWarningH302: Harmful if swallowed[6]Prohibits eating, drinking, and smoking in the laboratory.[7]

Section 2: A Risk-Based Safety Paradigm: The Hierarchy of Controls

Effective laboratory safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. The Hierarchy of Controls is a framework that prioritizes safety strategies from most to least effective. This guide is structured around this principle.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Engineering Engineering Controls (Isolate people from hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change how people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with gear - e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety interventions.

For this compound, elimination and substitution are often not feasible in a research context. Therefore, our focus begins with robust Engineering Controls .

Section 3: Standard Operating Procedures (SOPs) for Safe Handling

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.[7]

Engineering Controls: The Primary Barrier

All procedures involving the solid (weighing, transferring) or concentrated solutions of this compound must be performed within a certified chemical fume hood.[7][8] This is the most critical step in preventing respiratory exposure to the potentially irritating powder. The fume hood sash should be kept as low as possible during manipulations.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is a mandatory requirement, not an option.[8][9]

  • Eye Protection: Chemical safety goggles with side shields are required at all times.[8]

  • Hand Protection: Nitrile gloves are suitable for handling the solid and solutions. Gloves should be inspected before use and changed immediately if contamination is suspected.[8]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened.[8]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.

Protocol for Weighing and Solution Preparation
  • Preparation: Don appropriate PPE before entering the designated handling area. Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat, spatula, and sealable container for the prepared solution inside the fume hood.

  • Transfer: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat. Perform this action slowly to minimize aerosolization of the powder.

  • Dissolution: Add the solvent to the vessel containing the weighed compound. Use a magnetic stirrer if necessary to facilitate dissolution.

  • Cleanup: Tightly cap the stock bottle and the newly prepared solution. Wipe down the spatula and the work surface inside the fume hood with a damp cloth. Dispose of the weigh boat and cloth as hazardous waste.

  • Doffing: Remove gloves and wash hands thoroughly after the procedure is complete.

Storage and Segregation

Proper storage is essential for both safety and chemical integrity.[10][11]

  • Location: Store this compound in a cool, dry, well-ventilated area.[1] Recommended storage is in a sealed container at 2-8°C.[2]

  • Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and hazard pictograms.[9]

  • Incompatibilities: Keep away from strong oxidizing agents.[1] Store separately from incompatible materials like acids and bases to prevent dangerous reactions.[9][10]

Section 4: Emergency Preparedness and Response

Accidents can occur despite careful planning. A clear, rehearsed emergency plan is critical.[7][12]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[12][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill Management Workflow

The response to a chemical spill depends on its scale and the hazards involved.[15] All personnel should be trained to differentiate between a minor spill they can handle and a major spill requiring evacuation and professional response.[13][15]

Spill_Response_Workflow Start Chemical Spill Occurs Assess Assess Spill Size & Hazard (Is it large, volatile, or unknown?) Start->Assess MajorSpill MAJOR SPILL Assess->MajorSpill Yes MinorSpill MINOR SPILL Assess->MinorSpill No AlertMajor Alert others and evacuate the area MajorSpill->AlertMajor Confine If safe, confine spill (Close doors, restrict access) AlertMajor->Confine Call Call Emergency Response (e.g., EHS, 911) Confine->Call Report Report incident to supervisor Call->Report AlertMinor Alert others in the immediate area MinorSpill->AlertMinor DonPPE Don appropriate PPE (Gloves, Goggles, Lab Coat) AlertMinor->DonPPE Absorb Cover/absorb with inert material (e.g., sand, vermiculite) DonPPE->Absorb Collect Collect residue into a labeled hazardous waste container Absorb->Collect Clean Clean the spill area Collect->Clean Clean->Report

Caption: A decision workflow for managing chemical spills.

Section 5: Waste Disposal

All waste containing this compound, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[7][12]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all institutional and local regulations for hazardous waste disposal.[7]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
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An In-Depth Technical Guide to the Predicted Biological Activity of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the biological activity of 3-Amino-1-phenylbutan-1-one hydrochloride. In the absence of specific published data for this compound, this document synthesizes established principles of cathinone pharmacology and structure-activity relationships (SAR) to build a robust hypothesis of its likely molecular mechanism and physiological effects. We predict that this compound functions as a monoamine transporter substrate, eliciting psychostimulant effects through the release of dopamine and norepinephrine. This guide offers detailed, field-proven protocols for the essential in vitro and in vivo assays required to empirically test this hypothesis, enabling researchers to systematically characterize its pharmacological profile.

Introduction and Hypothesized Pharmacological Profile

This compound belongs to the synthetic cathinone class, which are β-keto analogues of amphetamines.[1][2] Synthetic cathinones are known to exert their effects by interacting with the plasma membrane transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] Depending on their chemical structure, they can act as either transporter inhibitors (blockers) or substrates (releasers).[1][2]

Based on a thorough analysis of the structure-activity relationships of synthetic cathinones, we hypothesize that this compound acts as a non-selective monoamine releasing agent , with a preference for the dopamine and norepinephrine transporters over the serotonin transporter.

This hypothesis is grounded in the following structural features:

  • β-Keto Group: The presence of a ketone group at the beta position is the defining feature of cathinones. This modification generally reduces potency compared to the corresponding amphetamine analogue due to increased polarity, which can hinder passage across the blood-brain barrier.[3][4]

  • Unsubstituted Phenyl Ring: Lacking substitutions on the phenyl ring, the compound is expected to exhibit a pharmacological profile more akin to cathinone and methcathinone, which are known to be preferential dopamine and norepinephrine releasers.[5] Para-substituted cathinones, for example, tend to have higher serotonergic activity.[6]

  • Primary Amine: The absence of N-alkylation (a primary amine) is consistent with substrate activity at monoamine transporters.

  • Alpha-Ethyl Group: The ethyl group on the alpha-carbon (resulting in a butane backbone) is an important structural feature. Increasing the length of the alkyl side chain in cathinones can influence potency and selectivity.[6]

Therefore, we predict that this compound will function as a psychostimulant, with effects primarily driven by increased extracellular levels of dopamine and norepinephrine in the brain.

Predicted Mechanism of Action: Monoamine Release

We propose that this compound acts as a substrate for monoamine transporters, inducing non-exocytotic neurotransmitter release through a process known as reverse transport.[4] This mechanism involves several key steps:

  • Uptake: The compound is recognized and transported into the presynaptic neuron by DAT and NET.[4]

  • Vesicular Disruption: Once inside the neuron, it can interact with vesicular monoamine transporter 2 (VMAT2), disrupting the proton gradient and causing the release of dopamine and norepinephrine from synaptic vesicles into the cytoplasm.

  • Reverse Transport: The resulting high cytoplasmic concentration of neurotransmitters drives the reversal of DAT and NET function, causing them to transport dopamine and norepinephrine out of the neuron and into the synaptic cleft.[4]

This proposed signaling pathway is illustrated in the diagram below:

Monoamine Release Mechanism cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron 3-APB 3-Amino-1-phenylbutan-1-one DAT_NET DAT / NET 3-APB->DAT_NET 1. Uptake DA_NE_ext Dopamine (DA) / Norepinephrine (NE) DAT_NET->DA_NE_ext 3-APB_int 3-APB DAT_NET->3-APB_int VMAT2 VMAT2 Vesicle Synaptic Vesicle DA_NE_cyt Cytoplasmic DA / NE Vesicle->DA_NE_cyt Release DA_NE_ves DA / NE DA_NE_ves->Vesicle DA_NE_cyt->DAT_NET 3. Reverse Transport 3-APB_int->VMAT2 2. Disruption

Caption: Hypothesized mechanism of monoamine release by 3-Amino-1-phenylbutan-1-one.

In Vitro Characterization: Protocols and Expected Outcomes

To test our hypothesis, a series of in vitro assays are essential to determine the compound's affinity for and activity at the monoamine transporters.

Monoamine Transporter Binding Assay

This assay determines the affinity of this compound for DAT, NET, and SERT by measuring its ability to displace a known radioligand.

Experimental Protocol:

  • Preparation of Membranes: Use cell lines (e.g., HEK-293) stably expressing human DAT, NET, or SERT, or use synaptosomes prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT).[7][8]

  • Incubation: In a 96-well plate, incubate the cell membranes or synaptosomes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of this compound.

  • Separation: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) from the IC50 values (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the compound's ability to block the transport of neurotransmitters into cells.

Experimental Protocol:

  • Cell/Synaptosome Preparation: Prepare cells expressing the transporters or synaptosomes as described above.[7][9]

  • Pre-incubation: Pre-incubate the cells/synaptosomes with various concentrations of this compound.

  • Uptake Initiation: Initiate uptake by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[8]

  • Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification and Analysis: Measure the radioactivity accumulated in the cells/synaptosomes and calculate the IC50 value for uptake inhibition.

Neurotransmitter Release Assay

This assay directly tests the hypothesis that the compound is a substrate (releaser).

Experimental Protocol:

  • Loading: Pre-load transporter-expressing cells or synaptosomes with a radiolabeled neurotransmitter.[7][9]

  • Washing: Wash the cells/synaptosomes to remove extracellular radiolabel.

  • Stimulation: Add various concentrations of this compound to the cells/synaptosomes.

  • Sampling: At various time points, collect the supernatant to measure the amount of radiolabeled neurotransmitter released into the medium.

  • Quantification and Analysis: Measure the radioactivity in the supernatant and calculate the EC50 value for release.

Workflow for In Vitro Assays:

InVitro_Workflow cluster_binding Binding Assay cluster_uptake Uptake Inhibition Assay cluster_release Release Assay b1 Prepare Membranes (HEK cells or Synaptosomes) b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 end Pharmacological Profile b5->end u1 Prepare Cells/Synaptosomes u2 Pre-incubate with Test Compound u1->u2 u3 Add Radiolabeled Neurotransmitter u2->u3 u4 Filter & Wash u3->u4 u5 Calculate IC50 u4->u5 u5->end r1 Pre-load Cells with Radiolabeled Neurotransmitter r2 Wash r1->r2 r3 Add Test Compound r2->r3 r4 Collect Supernatant r3->r4 r5 Calculate EC50 r4->r5 r5->end start Start Characterization start->b1 start->u1 start->r1

Caption: Workflow for the in vitro characterization of 3-Amino-1-phenylbutan-1-one.

Expected Quantitative Data:

Based on the SAR of related cathinones, we anticipate the following profile for this compound:

Assay TypeDATNETSERT
Binding Affinity (Ki, nM) 50 - 20020 - 100> 1000
Uptake Inhibition (IC50, nM) 100 - 50050 - 250> 2000
Release (EC50, nM) 150 - 600100 - 400> 3000

Note: These are hypothetical values based on extrapolation and require empirical validation.

In Vivo Characterization: Protocols and Expected Outcomes

In vivo studies are crucial to understand the compound's effects on the whole organism, including its psychostimulant properties and abuse potential.

Locomotor Activity Assay

This assay measures the stimulant effects of the compound on spontaneous movement in rodents.

Experimental Protocol:

  • Acclimation: Acclimate mice or rats to the testing room and the locomotor activity chambers.[5][10]

  • Habituation: Place the animals in the chambers for a period (e.g., 30-60 minutes) to allow their exploratory activity to decrease to a stable baseline.

  • Administration: Administer various doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

  • Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) using automated systems for a set duration (e.g., 1-2 hours).[11][12]

  • Data Analysis: Analyze the data to generate dose-response curves for locomotor activity.

Expected Outcome: this compound is expected to produce a dose-dependent increase in locomotor activity, consistent with a psychostimulant effect.

Drug Discrimination Assay

This assay assesses the subjective effects of the compound by determining if animals perceive it as being similar to a known psychostimulant.[13]

Experimental Protocol:

  • Training: Train rats to discriminate between injections of a known psychostimulant (e.g., d-amphetamine or cocaine) and saline. This is typically done in a two-lever operant chamber, where pressing one lever after the drug injection is rewarded (e.g., with a food pellet), and pressing the other lever after saline is rewarded.[14][15]

  • Acquisition: Continue training until the animals reliably press the correct lever (>80% accuracy).[15]

  • Substitution Testing: Administer various doses of this compound and observe which lever the animals press.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.

Expected Outcome: We predict that this compound will fully substitute for the d-amphetamine or cocaine discriminative stimulus, indicating similar subjective effects.

Workflow for In Vivo Assays:

InVivo_Workflow cluster_locomotor Locomotor Activity cluster_discrimination Drug Discrimination l1 Acclimate & Habituate Rodents l2 Administer Test Compound l1->l2 l3 Record Activity l2->l3 l4 Generate Dose-Response Curve l3->l4 end Behavioral Profile l4->end d1 Train Rats to Discriminate Stimulant vs. Saline d2 Test with 3-APB d1->d2 d3 Measure Lever Selection d2->d3 d4 Determine Substitution d3->d4 d4->end start Begin In Vivo Studies start->l1 start->d1

Caption: Workflow for the in vivo characterization of 3-Amino-1-phenylbutan-1-one.

Conclusion and Future Directions

This guide provides a scientifically grounded, hypothesis-driven approach to elucidating the biological activity of this compound. Based on established structure-activity relationships for the cathinone class, it is predicted to be a psychostimulant that acts as a dopamine and norepinephrine releasing agent. The detailed in vitro and in vivo protocols outlined herein represent the standard methodologies required to rigorously test this hypothesis and fully characterize its pharmacological profile. Successful execution of these experiments will provide crucial data on its potency, selectivity, mechanism of action, and behavioral effects, which are essential for understanding its potential therapeutic applications and abuse liability.

References

  • Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of experimental pharmacology, 252, 113–142. [Link]

  • Baumann, M. H., Walters, H. M., Niello, M., & Sitte, H. H. (2018). Neuropharmacology of Synthetic Cathinones. Handbook of experimental pharmacology, 252, 113–142. [Link]

  • (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience. [Link]

  • Kamien, J. B., & Woolverton, W. L. (1989). A review of the human drug-discrimination literature. NIDA research monograph, 92, 164–206. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. [Link]

  • Wikipedia. (n.d.). Monoamine releasing agent. [Link]

  • van der Meer, M., et al. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 865290. [Link]

  • MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(23), 7199. [Link]

  • Uhl, G. R., & Johnson, B. G. (1994). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit 7.7. [Link]

  • Arnsten, A. F., & Li, B. M. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Neuropsychopharmacology, 30(8), 1579–1590. [Link]

  • Rothman, R. B., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1466–1476. [Link]

  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Huwyler, J. (2013). Pharmacological characterization of designer cathinones in vitro. British journal of pharmacology, 168(2), 458–470. [Link]

  • Lile, J. A., et al. (2009). Discriminative Stimulus and Subject-Rated Effects of Methamphetamine, d-Amphetamine, Methylphenidate, and Triazolam in Methamphetamine-Trained Humans. The Journal of pharmacology and experimental therapeutics, 331(2), 629–639. [Link]

  • Maze Engineers. (n.d.). General Rodent Activity System. [Link]

  • Flores-Zamora, A., et al. (2024). Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience, 18, 1368007. [Link]

  • JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]

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3-Amino-1-phenylbutan-1-one hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-1-phenylbutan-1-one Hydrochloride: A Core Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 26728-62-1), a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of facts, offering a narrative grounded in the causality of experimental choices and self-validating protocols. We will explore the compound's synthesis, its critical role in the production of prominent drugs like Bupropion, detailed analytical methodologies for quality control, and essential safety protocols. The guide is structured to provide both foundational knowledge and actionable, field-proven insights for professionals in pharmaceutical development.

Introduction: The Strategic Importance of an Aminoketone Intermediate

This compound, with the molecular formula C₁₀H₁₄ClNO, is a versatile bifunctional molecule.[1] Its structure, incorporating both a primary amine and a ketone functional group on a phenylbutane scaffold, makes it a highly reactive and valuable building block for creating more complex molecular architectures. The hydrochloride salt form is particularly advantageous in pharmaceutical settings, as it typically enhances stability, crystallinity, and aqueous solubility, simplifying handling and reaction workups.

Its primary significance lies in its role as a precursor in the synthesis of various APIs, most notably in the cathinone class. Understanding the chemistry and handling of this intermediate is fundamental for process chemists and medicinal chemists aiming to develop efficient, safe, and scalable synthetic routes to targeted therapeutics.

Synthesis Pathway: From Propiophenone to Aminoketone

The synthesis of α-aminoketones like 3-amino-1-phenylbutan-1-one is a well-established transformation in organic chemistry. A common and robust industrial strategy involves the α-halogenation of a ketone precursor, followed by a nucleophilic substitution with an amine. The synthesis of the well-known antidepressant Bupropion from 3'-chloropropiophenone serves as an excellent model for this process.[4][5]

General Synthesis Protocol

This protocol describes a validated, two-step process adaptable for the synthesis of the target intermediate. The causality is clear: the first step activates the α-position for nucleophilic attack, and the second step introduces the crucial amine functionality.

Step 1: α-Bromination of 1-phenylbutan-1-one

  • Reaction Setup: Dissolve 1-phenylbutan-1-one (butyrophenone) in a suitable solvent such as dichloromethane or acetonitrile.

  • Bromination: Cool the solution in an ice bath (0-5°C). Add molecular bromine (Br₂) dropwise with vigorous stirring. The reaction is exothermic and light-sensitive; maintaining a low temperature is critical to prevent over-bromination and side-product formation.[5] The progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Once the reaction is complete, carefully quench the excess bromine with a reducing agent like aqueous sodium thiosulfate. Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo intermediate, 2-bromo-1-phenylbutan-1-one. This intermediate is often used directly in the next step without extensive purification due to its potential lachrymatory nature.

Step 2: Amination and Hydrochloride Salt Formation

  • Nucleophilic Substitution: Dissolve the crude α-bromo intermediate in a suitable solvent. Add an excess of an ammonia source (e.g., aqueous ammonia or an ammonia equivalent) to the solution. The reaction mixture is stirred, often at room temperature or with gentle heating, to drive the substitution.

  • Workup and Extraction: After the reaction is complete (monitored by TLC or HPLC), perform an aqueous workup. Acidify the aqueous layer to protonate the desired amine and wash with an organic solvent like ether to remove unreacted starting material and non-basic impurities.

  • Isolation: Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine. Extract the free amine product into an organic solvent (e.g., ethyl acetate).

  • Salt Formation: Dry the organic extracts and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether.[4] This will precipitate the this compound salt.

  • Purification: The precipitated solid is collected by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove residual impurities, and dried under vacuum to yield the final, purified product.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1-phenylbutan-1-one (Precursor) Bromination α-Bromination (Br₂, CH₂Cl₂) Start->Bromination Step 1 Intermediate 2-Bromo-1-phenylbutan-1-one (Activated Intermediate) Bromination->Intermediate Amination Nucleophilic Substitution (Ammonia source) Intermediate->Amination Step 2 FreeBase 3-Amino-1-phenylbutan-1-one (Free Base) Amination->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation Step 3 Product Final Product: 3-Amino-1-phenylbutan-1-one HCl SaltFormation->Product

Caption: A validated two-step, three-stage synthesis workflow.

Core Application: A Key Precursor to Bupropion

The structural motif of 3-amino-1-phenylbutan-1-one is highly analogous to the core of Bupropion, a widely prescribed antidepressant and smoking cessation aid.[6] Bupropion is chemically named (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride.[4] The synthesis of Bupropion follows the exact chemical logic outlined above, demonstrating the industrial relevance of this class of intermediates.

Mechanistic Pathway to Bupropion

The established synthesis of Bupropion illustrates the utility of the α-aminoketone scaffold.

  • α-Halogenation: The process starts with 3'-chloropropiophenone, which is brominated at the alpha position.

  • Nucleophilic Substitution: The resulting α-bromo intermediate is then reacted with tert-butylamine. The bulky tert-butyl group is a key structural feature of Bupropion.[6]

  • Salt Formation: The resulting free base is converted to the hydrochloride salt to yield the final API.

Bupropion Synthesis Pathway Diagram

BupropionSynthesis Precursor 3'-chloropropiophenone Starting Material Bromination α-Bromination Reaction with Br₂ Precursor->Bromination Step 1 BromoIntermediate 2-Bromo-1-(3-chlorophenyl)propan-1-one Key Intermediate Bromination->BromoIntermediate Amination Nucleophilic Substitution Reaction with tert-butylamine BromoIntermediate->Amination Step 2 BupropionBase Bupropion Free Base API Precursor Amination->BupropionBase SaltFormation Salt Formation Reaction with HCl BupropionBase->SaltFormation Step 3 FinalAPI Bupropion HCl Final API SaltFormation->FinalAPI

Caption: The industrial synthesis pathway for the API Bupropion.

Analytical Methods for Quality Control

Rigorous analytical testing is mandatory to ensure the identity, purity, and quality of any pharmaceutical intermediate. A multi-technique approach provides a self-validating system, where each method corroborates the others.

Analytical TechniquePurpose & RationaleExpected Results for 3-Amino-1-phenylbutan-1-one HCl
HPLC (High-Performance Liquid Chromatography) Purity Assessment & Quantification: Separates the main compound from impurities. The primary choice for determining purity percentage.A single major peak with an area >98% is typical for high-purity batches.
¹H and ¹³C NMR Spectroscopy Structural Elucidation: Confirms the exact chemical structure and connectivity of atoms by analyzing their magnetic environments.The spectra will show characteristic signals for the phenyl protons, the aliphatic chain protons, and the methyl group, with specific chemical shifts and splitting patterns confirming the structure.
Mass Spectrometry (MS) Molecular Weight Verification: Provides the mass-to-charge ratio (m/z) of the molecule, confirming its elemental composition.A molecular ion peak corresponding to the mass of the free base (C₁₀H₁₃NO, approx. 163.10 g/mol ) is expected.[7]
FTIR (Fourier-Transform Infrared Spectroscopy) Functional Group Identification: Identifies the presence of key functional groups (C=O, N-H, aromatic C-H) by their characteristic vibrational frequencies.Expect characteristic absorption bands for the ketone carbonyl (C=O) stretch, N-H stretching of the primary amine, and aromatic C-H bonds.
Melting Point Analysis Purity and Identity Confirmation: A pure crystalline solid has a sharp and defined melting point range.The literature indicates a melting point range of approximately 94-98°C for a related compound, which serves as a useful reference.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with reactive chemical intermediates. The following guidelines are derived from standard Safety Data Sheets (SDS) for related aminoketones.[8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a flame-resistant lab coat.[8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Fire Safety: The material is combustible. In case of fire, use standard extinguishing media. Wear self-contained breathing apparatus.[9]

  • First Aid:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

    • Ingestion: Rinse mouth and immediately call a poison center or doctor.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from strong oxidizing agents.[9]

By integrating these scientific principles, validated protocols, and safety requirements, researchers and development professionals can confidently and effectively utilize this compound as a strategic asset in the pharmaceutical synthesis pipeline.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet for 3'-Aminoacetophenone.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-1-phenylbutane.
  • Catalysts. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Retrieved from [Link]

  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

  • Blough, B. E., et al. (2020). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Omega.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • UNODC. (2020). Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Retrieved from [Link]

  • Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 3-Amino-1-Phenylbutane - API Impurities. Retrieved from [Link]

  • Google Patents. (2010). US7737302B2 - Process for preparing bupropion hydrochloride.
  • ResearchGate. (2002). A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Retrieved from [Link]

Sources

The Therapeutic Frontier of β-Keto-Amphetamines: A Technical Guide to 3-Amino-1-phenylbutan-1-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of 3-Amino-1-phenylbutan-1-one hydrochloride and its derivatives. As members of the synthetic cathinone class, these compounds are structurally analogous to endogenous monoamines and exhibit significant activity at dopamine, norepinephrine, and serotonin transporters. This document synthesizes the current understanding of their mechanism of action, structure-activity relationships, and the critical experimental workflows required for their evaluation. While specific pharmacological data for the title compound is not yet prevalent in public literature, this guide establishes a predictive framework based on the well-documented pharmacology of the β-keto-amphetamine scaffold. We present detailed protocols for monoamine transporter binding and functional assays, alongside in vivo methodologies, to empower researchers in the rational design and development of novel therapeutics targeting monoaminergic systems for the potential treatment of CNS disorders.

Introduction: The Cathinone Scaffold as a Privileged Structure in Neuropharmacology

The substituted cathinones, a broad class of β-keto-amphetamines, have a multifaceted history, from their origins as the psychoactive components of the khat plant (Catha edulis) to their emergence as both drugs of abuse and therapeutically valuable medicines.[1] The foundational structure, a phenethylamine core with a ketone at the β-position, confers the ability to interact with the presynaptic monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). This interaction is the cornerstone of their pharmacological effects.

Prominent examples of therapeutically successful synthetic cathinones include bupropion, an antidepressant and smoking cessation aid that primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). The clinical utility of bupropion underscores the therapeutic potential that lies within the rational chemical modification of the cathinone backbone.

This guide focuses on the therapeutic prospects of this compound and its derivatives. By understanding the intricate structure-activity relationships (SAR) that govern their interaction with monoamine transporters, we can begin to predict and design novel compounds with tailored pharmacological profiles for a range of neurological and psychiatric disorders.

The Central Mechanism of Action: Modulation of Monoamine Transporters

The primary molecular targets of 3-Amino-1-phenylbutan-1-one derivatives are the monoamine transporters. These transmembrane proteins are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating their signaling. By interfering with this process, cathinone derivatives increase the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged monoaminergic neurotransmission.

The nature of this interference categorizes these compounds into two main functional classes:

  • Releasers (Substrates): These compounds are recognized and transported into the presynaptic neuron by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters and promote reverse transport, or efflux, of the neurotransmitters into the synapse.

  • Blockers (Inhibitors): These compounds bind to the transporter protein but are not translocated. They act as competitive inhibitors, physically occluding the transporter and preventing it from carrying out the reuptake of neurotransmitters.

This distinction is critical, as it profoundly influences the pharmacological and toxicological profile of a given derivative.

Caption: Modulation of Dopaminergic Synapse by a 3-Amino-1-phenylbutan-1-one Derivative.

Structure-Activity Relationships: Tailoring Therapeutic Selectivity

The therapeutic potential of a 3-Amino-1-phenylbutan-1-one derivative is intrinsically linked to its affinity and activity at DAT, NET, and SERT. Subtle structural modifications can dramatically alter this profile.

  • N-Alkylation: The nature of the substituent on the amino group influences potency and selectivity. Small alkyl groups, such as a methyl group, are often tolerated.

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring can significantly impact transporter affinity and selectivity.

  • α-Alkyl Substitution: The length of the alkyl chain at the α-position to the carbonyl group can modulate potency.

Based on the known SAR of cathinones, it is plausible to predict that unsubstituted 3-Amino-1-phenylbutan-1-one would exhibit a preference for DAT and NET over SERT. This profile is characteristic of compounds with potential applications as antidepressants (NDRIs) or treatments for attention-deficit/hyperactivity disorder (ADHD).

Hypothetical Pharmacological Profile

In the absence of direct experimental data for this compound, the following table presents a hypothetical profile based on the SAR of structurally similar, unsubstituted β-keto-amphetamines. This serves as a predictive framework to guide initial experimental investigations.

TransporterPredicted ActivityPredicted Potency (Ki)Potential Therapeutic Indication
DAT Inhibitor/Releaser10 - 500 nMADHD, Depression, Narcolepsy
NET Inhibitor/Releaser50 - 1000 nMADHD, Depression
SERT Weak Inhibitor/Releaser> 1000 nM

Disclaimer: This data is predictive and based on the structure-activity relationships of the broader cathinone class. Experimental validation is required.

Experimental Workflows for Pharmacological Characterization

A thorough understanding of the therapeutic potential of 3-Amino-1-phenylbutan-1-one derivatives necessitates a multi-tiered experimental approach, progressing from in vitro characterization to in vivo validation.

In Vitro Monoamine Transporter Assays

The initial step is to quantify the interaction of the compounds with DAT, NET, and SERT. This is typically achieved through two primary types of assays:

  • Radioligand Binding Assays: These assays determine the affinity (Ki) of a compound for the transporter by measuring its ability to displace a known radiolabeled ligand.

  • Uptake Inhibition Assays: These functional assays measure the potency (IC50) of a compound to inhibit the transport of a radiolabeled substrate (e.g., [3H]dopamine) into cells expressing the transporter.

A significant divergence between binding affinity (Ki) and functional potency (IC50) can provide initial clues as to whether a compound is a substrate (releaser) or a blocker.

Caption: In Vitro Experimental Workflow for Pharmacological Characterization.

This protocol outlines a representative method for determining the IC50 value of a test compound at the human dopamine transporter (hDAT) expressed in a cell line (e.g., HEK293).

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing hDAT in appropriate media.

    • Plate cells in a 96-well microplate at a density that will yield a confluent monolayer on the day of the assay.

  • Preparation of Assay Buffer and Reagents:

    • Prepare Krebs-Henseleit buffer (KHB) supplemented with glucose, ascorbic acid, and pargyline.

    • Prepare serial dilutions of the 3-Amino-1-phenylbutan-1-one derivative in KHB.

    • Prepare a solution of [3H]dopamine in KHB at a concentration near its Km for the transporter.

  • Assay Procedure:

    • Wash the cell monolayer with KHB.

    • Add the serially diluted test compound to the wells and incubate for a pre-determined time at room temperature.

    • Initiate the uptake reaction by adding the [3H]dopamine solution.

    • Incubate for a short period (e.g., 10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Detection and Data Analysis:

    • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., GBR-12909).

    • Subtract non-specific uptake from all measurements.

    • Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Neurochemical Profiling

To understand the physiological effects of a lead compound, it is essential to measure its impact on extracellular neurotransmitter levels in the brain of a living animal. In vivo microdialysis is the gold standard for this purpose.

This protocol provides a general framework for an in vivo microdialysis experiment in rodents.

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting a specific brain region of interest (e.g., nucleus accumbens, prefrontal cortex).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Collect baseline dialysate samples at regular intervals.

    • Administer the 3-Amino-1-phenylbutan-1-one derivative (e.g., via intraperitoneal injection).

    • Continue to collect dialysate samples to measure the drug-induced changes in neurotransmitter levels.

  • Neurochemical Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

    • Analyze the time course and magnitude of the drug's effect on neurotransmitter release.

Potential Therapeutic Applications and Future Directions

Based on the predicted pharmacological profile of 3-Amino-1-phenylbutan-1-one derivatives as DAT and NET inhibitors, several therapeutic avenues warrant investigation:

  • Depression: Compounds with a balanced inhibition of DAT and NET, similar to bupropion, could offer an alternative treatment for major depressive disorder, potentially with a more favorable side-effect profile than serotonergic agents.

  • Attention-Deficit/Hyperactivity Disorder (ADHD): The pro-dopaminergic and pro-noradrenergic effects of these compounds could be beneficial in treating the core symptoms of ADHD.

  • Narcolepsy: The wakefulness-promoting effects of DAT/NET inhibitors could be leveraged for the treatment of narcolepsy and other disorders of excessive daytime sleepiness.

The development of 3-Amino-1-phenylbutan-1-one derivatives as therapeutic agents requires a rigorous and systematic approach. Future research should focus on:

  • Synthesis and Screening of a Focused Library: A library of derivatives with systematic modifications to the N-alkyl, phenyl, and α-alkyl positions should be synthesized and screened in the in vitro assays described above to establish a clear SAR.

  • Lead Optimization: Promising lead compounds should be further characterized for their metabolic stability, pharmacokinetic properties, and off-target activities.

  • Preclinical Efficacy Studies: Lead compounds should be evaluated in validated animal models of depression, ADHD, and narcolepsy to demonstrate in vivo efficacy.

Conclusion

The 3-Amino-1-phenylbutan-1-one scaffold represents a promising starting point for the discovery of novel therapeutics targeting the monoaminergic systems. While the journey from a lead compound to a clinically approved drug is long and challenging, the foundational principles of pharmacology and the robust experimental methodologies outlined in this guide provide a clear path forward. By leveraging a deep understanding of structure-activity relationships and employing a systematic approach to in vitro and in vivo characterization, the therapeutic potential of these fascinating molecules can be fully realized.

References

  • Eshleman, A. J., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. ACS Chemical Neuroscience, 8(9), 2033–2047. [Link]

  • European Monitoring Centre for Drugs and Drug Addiction. (n.d.). Synthetic cathinones drug profile. EMCDDA. [Link]

  • Hidalgo, A., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(8), 973. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of Synthetic Cathinones. Neuropharmacology, 134(Pt A), 4–17. [Link]

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology, 168(2), 458–470. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41–50. [Link]

Sources

Methodological & Application

Chiral Synthesis of 3-Amino-1-phenylbutan-1-one Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Optically active β-amino ketones are invaluable building blocks in modern organic synthesis, serving as key precursors to a wide array of pharmaceuticals and biologically active molecules. Their structural motif is present in various drugs, making the development of efficient and stereoselective synthetic routes a critical endeavor for researchers in drug discovery and development. This guide provides a comprehensive overview and detailed protocols for the chiral synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride, a representative β-amino ketone.

This document explores two primary, highly effective strategies for establishing the chiral center in this molecule: Asymmetric Hydrogenation and Enzymatic Transamination . The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific needs.

Strategic Approaches to Chirality

The synthesis of chiral 3-Amino-1-phenylbutan-1-one hinges on the effective control of stereochemistry at the C3 position. The choice of synthetic strategy often depends on available resources, desired scale, and enantiomeric purity requirements.

Asymmetric Hydrogenation of Prochiral Enamides

This strategy involves the creation of a prochiral enamide precursor, which is then subjected to hydrogenation using a chiral catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen across the double bond from a specific face, leading to the formation of one enantiomer in excess. This method is known for its high efficiency and excellent enantioselectivity.

Enzymatic Transamination

A cornerstone of green chemistry, enzymatic transamination utilizes transaminase enzymes to directly convert a prochiral ketone (benzoylacetone) into the corresponding chiral amine. These enzymes, often dependent on pyridoxal-5'-phosphate (PLP), transfer an amino group from an amine donor to the ketone with high stereoselectivity. This approach offers mild reaction conditions, high enantiomeric purity, and avoids the use of heavy metal catalysts.

Part I: Asymmetric Hydrogenation Approach

This section details a robust, multi-step synthesis of this compound via asymmetric hydrogenation of an N-acetylated enamide precursor.

Workflow Overview

Asymmetric Hydrogenation Workflow A Step 1: Synthesis of N-acetyl Enamide Precursor B Step 2: Rh-Catalyzed Asymmetric Hydrogenation A->B Prochiral Substrate C Step 3: N-Acetyl Deprotection B->C Chiral Protected Amine D Step 4: Hydrochloride Salt Formation C->D Chiral Free Amine E Final Product: (R/S)-3-Amino-1-phenylbutan-1-one HCl D->E Final Salt Enzymatic Transamination Workflow A Prochiral Ketone: Benzoylacetone B Enzymatic Reaction: Transaminase (ω-TA) + Pyruvate Decarboxylase (PDC) A->B C Chiral Amine: 3-Amino-1-phenylbutan-1-one B->C Asymmetric Amination D Work-up and Purification C->D E Hydrochloride Salt Formation D->E F Final Product: (S)-3-Amino-1-phenylbutan-1-one HCl E->F

Application Notes and Protocols for the Asymmetric Synthesis of 3-Amino-1-phenylbutane from 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Amines in Modern Chemistry

Chiral amines are indispensable building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Their stereochemistry is often pivotal to the biological activity and safety profile of active pharmaceutical ingredients (APIs). 3-Amino-1-phenylbutane, a key chiral amine, serves as a precursor for various bioactive molecules. The development of efficient and highly stereoselective methods for its synthesis is, therefore, of significant interest to researchers and drug development professionals. This guide provides an in-depth exploration of scientifically robust methods for the asymmetric synthesis of 3-Amino-1-phenylbutane, starting from the readily available prochiral ketone, 3-Amino-1-phenylbutan-1-one hydrochloride. We will delve into both biocatalytic and chemocatalytic approaches, offering detailed protocols and the scientific rationale behind the experimental choices.

Strategic Approaches to the Asymmetric Synthesis of 3-Amino-1-phenylbutane

The primary transformation in the synthesis of 3-Amino-1-phenylbutane from its corresponding ketone is the asymmetric reduction of a carbonyl group. This can be achieved with high enantioselectivity using two main strategies:

  • Biocatalysis: Employing enzymes, such as transaminases, to catalyze the stereoselective amination of a ketone or the reduction of an amino ketone.

  • Chemocatalysis: Utilizing chiral transition metal complexes, such as those based on Ruthenium, Rhodium, or Iridium, to catalyze asymmetric hydrogenation or asymmetric transfer hydrogenation.

This guide will focus on a biocatalytic approach using transaminases and a chemocatalytic approach using a Noyori-type Ruthenium catalyst for asymmetric transfer hydrogenation.

Part 1: Biocatalytic Synthesis via Transamination

A highly effective and green method for the synthesis of chiral amines is through the use of ω-transaminases (ω-TAs). These enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. While the direct reduction of 3-Amino-1-phenylbutan-1-one is one route, a well-documented enzymatic synthesis of (S)-3-Amino-1-phenylbutane proceeds from the structurally related 4-phenyl-2-butanone using a multi-enzymatic cascade system.[1][2][3] This approach is presented here as a powerful method for obtaining the target molecule.

The core of this biocatalytic system is the coupling of a transaminase with a pyruvate decarboxylase (PDC). The transaminase reaction is often limited by an unfavorable thermodynamic equilibrium. By introducing PDC, the pyruvate by-product of the transamination is converted into acetaldehyde and CO2, which are volatile and can be removed from the reaction mixture, thus driving the equilibrium towards the formation of the desired amine product.[1][2]

Reaction Scheme:

4-Phenyl-2-butanone 4-Phenyl-2-butanone S-3-Amino-1-phenylbutane S-3-Amino-1-phenylbutane 4-Phenyl-2-butanone->S-3-Amino-1-phenylbutane ω-Transaminase (ω-TA) PLP L-Alanine L-Alanine Pyruvate Pyruvate L-Alanine->Pyruvate ω-TA Acetaldehyde_CO2 Acetaldehyde + CO2 Pyruvate->Acetaldehyde_CO2 Pyruvate Decarboxylase (PDC) TPP, Mg2+ cluster_0 Catalytic Cycle Ru-Cl [RuCl(arene)(S,S)-TsDPEN] Ru-H [RuH(arene)(S,S)-TsDPEN] Ru-Cl->Ru-H HCOOH/NEt3 Transition_State [Ru-H-O=C(R1R2)] Transition State Ru-H->Transition_State Ketone Ru-O-CH Ru-alkoxide intermediate Transition_State->Ru-O-CH Ru-O-CH->Ru-Cl Product Release Product 3-Amino-1-phenylbutane Ru-O-CH->Product Ketone 3-Amino-1-phenylbutan-1-one Ketone->Transition_State

Sources

NMR characterization protocol for 3-Amino-1-phenylbutan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive NMR Characterization of 3-Amino-1-phenylbutan-1-one Hydrochloride

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural elucidation of organic molecules.[1][2] This application note presents a comprehensive, multi-dimensional , a key chemical intermediate. The guide is designed for researchers, scientists, and drug development professionals, providing a robust framework for structural verification and purity assessment. By integrating one-dimensional (¹H, ¹³C{¹H}, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, this protocol ensures a high degree of confidence in the compound's identity and constitution, establishing a self-validating system for analytical integrity.

Introduction and Scientific Rationale

3-Amino-1-phenylbutan-1-one, often utilized in its hydrochloride salt form for improved stability and handling, serves as a valuable building block in synthetic organic chemistry. Its structural backbone, featuring a chiral center, an aromatic ring, a ketone, and an amine, makes it a precursor for various more complex molecules, including potential pharmaceutical agents. Given its role, unambiguous confirmation of its molecular structure is paramount.

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3][4] A simple one-dimensional ¹H NMR spectrum, while useful, is often insufficient for the complete and unambiguous assignment of a molecule with this level of complexity. A multi-faceted approach is necessary to resolve signal overlap and definitively establish atomic connectivity. This protocol employs a logical workflow, beginning with fundamental 1D spectra and progressing to sophisticated 2D correlation experiments that map the entire molecular framework.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several distinct proton and carbon environments, which are expected to give rise to a unique NMR fingerprint.

Chemical Structure: Molecular Formula: C₁₀H₁₄ClNO Molecular Weight: 199.68 g/mol [5]

Chemical structure of this compound
Figure 1. Structure of this compound with atom numbering for NMR assignment.

The protonated amine (NH₃⁺) influences the chemical shifts of adjacent protons (H3, H4), while the phenyl ring and carbonyl group create distinct downfield regions in both the proton and carbon spectra.

Detailed Experimental Protocol

This section outlines the step-by-step methodology for sample preparation and data acquisition. Adherence to these steps is critical for obtaining high-quality, reproducible NMR data.

Materials and Instrumentation
  • Compound: this compound (>98% purity).

  • NMR Spectrometer: A 400 MHz or 500 MHz spectrometer equipped with a 5 mm broadband probe.

  • NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes.[6][7]

  • Deuterated Solvents: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the acidic NH₃⁺ protons with deuterium, causing their signals to disappear from the ¹H spectrum. DMSO-d₆ will typically allow for the observation of these protons. For this protocol, DMSO-d₆ is recommended for the most comprehensive data.

  • Glassware: Volumetric flasks, Pasteur pipettes, and small vials.

  • Filtration: A small plug of glass wool or cotton.

Sample Preparation Protocol

The quality of the NMR spectrum is directly dependent on the quality of the sample.[8]

  • Weighing: Accurately weigh 10-15 mg of this compound for ¹H and 2D NMR, or 30-50 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. Gently vortex or sonicate if necessary to ensure complete dissolution. The solution should be clear and free of any visible particles.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution directly into the NMR tube to remove any microparticulates, which can degrade spectral quality.[7]

  • Depth Check: Ensure the final sample height in the NMR tube is between 4 and 5 cm to optimize the shimming process.[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

NMR Data Acquisition Strategy

A logical sequence of experiments is essential for efficient and comprehensive structure elucidation. The workflow progresses from initial 1D screening to 2D experiments that reveal detailed connectivity.

G cluster_1D 1D Experiments: Initial Survey cluster_2D 2D Experiments: Connectivity Mapping H1 ¹H NMR C13 ¹³C{¹H} NMR H1->C13 Identify Proton Environments COSY ¹H-¹H COSY DEPT DEPT-135 C13->DEPT Identify Carbon Environments DEPT->COSY Determine Carbon Multiplicity (CH, CH₂, CH₃) HSQC ¹H-¹³C HSQC COSY->HSQC Map ³JHH Couplings (Proton Neighbors) HMBC ¹H-¹³C HMBC HSQC->HMBC Map ¹JCH Couplings (Direct C-H Bonds) Final Complete Structure Assignment HMBC->Final Map ²⁻³JCH Couplings (Long-Range Connectivity)

A logical workflow for NMR structure elucidation.
1D NMR Experiments
  • ¹H NMR: Provides the foundational data on the number of distinct proton environments, their electronic state (chemical shift), relative abundance (integration), and neighboring protons (multiplicity).[3][10]

  • ¹³C{¹H} NMR: Reveals the number of unique carbon atoms and their chemical environment. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is crucial for differentiating carbon types. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (including C=O) are not observed.[10][11]

2D NMR Experiments
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[12] It is essential for tracing the proton connectivity along the butanone chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹JCH).[13][14] This is the primary method for assigning protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH).[13][14] This powerful experiment connects different fragments of the molecule and is the only way to assign non-protonated quaternary carbons.

Data Interpretation and Expected Results

The combination of the above experiments provides a network of data that, when pieced together, confirms the molecular structure. Below are the expected data based on the structure of 3-Amino-1-phenylbutan-1-one.

Expected ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Atom # Assignment Expected δ (ppm) Multiplicity Integration
8, 12 H-ortho 7.9 - 8.1 d 2H
9, 11 H-meta 7.5 - 7.7 t 2H
10 H-para 7.7 - 7.9 t 1H
NH₃⁺ Amine 8.2 - 8.6 br s 3H
3 CH 3.8 - 4.1 m 1H
2 CH₂ 3.3 - 3.6 m 2H

| 4 | CH₃ | 1.3 - 1.5 | d | 3H |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Atom # Assignment Expected δ (ppm) DEPT-135 Phase
1 C=O 197 - 200 None
7 C-ipso 135 - 137 None
10 C-para 133 - 135 +
8, 12 C-ortho 128 - 129 +
9, 11 C-meta 127 - 128 +
3 CH 45 - 48 +
2 CH₂ 42 - 45 -

| 4 | CH₃ | 17 - 20 | + |

A Self-Validating Interpretation Strategy

The trustworthiness of the final assignment relies on the convergence of all data points.

  • Assign Aliphatic Chain:

    • The ¹H NMR spectrum will show a doublet (CH₃, H4), a multiplet (CH₂, H2), and another multiplet (CH, H3).

    • The COSY spectrum is key here. It will show a clear correlation between the methyl protons (H4) and the methine proton (H3), and between the methine proton (H3) and the methylene protons (H2).

    • DEPT-135 will confirm the assignments, showing H4 and H3 carbons as positive and the H2 carbon as negative.

    • HSQC will link each of these proton signals to their respective carbon signals (C4, C3, and C2).

  • Assign Aromatic System:

    • The ¹H NMR spectrum will show characteristic signals for a monosubstituted benzene ring between 7.5 and 8.1 ppm.

    • HSQC will correlate these aromatic protons to their directly attached carbons (C8-C12).

  • Connect the Fragments with HMBC:

    • The HMBC spectrum provides the definitive connections, validating the entire structure. Key expected correlations are illustrated below.

Key ²JCH and ³JCH HMBC correlations for structural confirmation.
  • H2 → C1 & C7: The methylene protons (H2) will show correlations to both the carbonyl carbon (C1) and the phenyl ipso-carbon (C7), firmly linking the aliphatic chain to the benzoyl group.

  • H8 → C1: The ortho-protons of the phenyl ring (H8) will show a crucial correlation to the carbonyl carbon (C1), confirming the ketone's position.

  • H4 → C3: The methyl protons (H4) will correlate to the methine carbon (C3), confirming their attachment.

Conclusion

This application note provides a systematic and robust protocol for the complete NMR characterization of this compound. By methodically applying a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous assignment of all proton and carbon signals. The inherent redundancy and cross-validation within this workflow ensure high confidence in the final structural assignment, which is essential for quality control, regulatory submission, and further research in the fields of chemical synthesis and drug development.

References

  • University of Wisconsin-Madison. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available at: [Link]

  • James Keeler. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • University of Ottawa. How to make an NMR sample. Available at: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility. Available at: [Link]

  • OMICS International. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available at: [Link]

  • Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Available at: [Link]

  • AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Available at: [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • ResearchGate. (2020). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... Available at: [Link]

Sources

The Synthetic Utility of 3-Amino-1-phenylbutan-1-one Hydrochloride: A Gateway to Chiral Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile β-Aminoketone

In the landscape of modern organic synthesis, the quest for efficient and stereoselective methods to construct complex molecular architectures is paramount, particularly in the realm of drug discovery and development. β-Aminoketones are a class of compounds that serve as pivotal intermediates, bridging the gap between simple starting materials and high-value, chiral molecules. Among these, 3-Amino-1-phenylbutan-1-one hydrochloride stands out as a versatile building block, primarily owing to its latent functionality that can be elaborated into chiral γ-amino alcohols. These chiral motifs are prevalent in a multitude of biologically active compounds and approved pharmaceuticals.

This technical guide provides an in-depth exploration of the synthesis and application of this compound. We will delve into the mechanistic underpinnings of its synthesis via the venerable Mannich reaction and present a detailed, field-proven protocol. Subsequently, we will illuminate its principal application as a precursor to chiral 3-amino-1-phenylbutan-1-ol, a key pharmacophore, through the elegant and highly efficient method of catalytic asymmetric transfer hydrogenation. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in synthetic and medicinal chemistry, offering both theoretical insights and practical, actionable protocols.

Part I: Synthesis of this compound via the Mannich Reaction

The Mannich reaction is a classic and powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1][2] It is a three-component condensation between an active hydrogen compound, an aldehyde, and a primary or secondary amine or ammonia.[3][4] The resulting products, known as Mannich bases, are valuable synthetic intermediates.[1]

For the synthesis of 3-Amino-1-phenylbutan-1-one, the Mannich reaction convenes acetophenone (the active hydrogen compound), acetaldehyde (the aldehyde), and ammonia (the amine source), typically in the form of its hydrochloride salt to ensure stability and appropriate reactivity.

Mechanism of the Mannich Reaction

The reaction proceeds through a well-established mechanistic pathway, which is crucial for understanding and optimizing the reaction conditions.

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Enolization of Ketone cluster_2 Nucleophilic Attack Amine NH4Cl Iminium Iminium Ion Amine->Iminium + Acetaldehyde - H2O Aldehyde Acetaldehyde Attack Iminium->Attack Ketone Acetophenone Enol Enol Form Ketone->Enol Keto-Enol Tautomerism Enol->Attack Nucleophilic Attack Product 3-Amino-1-phenylbutan-1-one Attack->Product C-C Bond Formation

Figure 1: Mechanistic overview of the Mannich reaction for the synthesis of 3-Amino-1-phenylbutan-1-one.

The initial step involves the reaction between ammonia (from ammonium chloride) and acetaldehyde to form an electrophilic iminium ion. Concurrently, acetophenone undergoes keto-enol tautomerization to its more nucleophilic enol form. The pivotal carbon-carbon bond is then forged through the nucleophilic attack of the enol onto the iminium ion, yielding the desired β-aminoketone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the Mannich reaction of ketones.[1][5]

Materials:

  • Acetophenone

  • Acetaldehyde

  • Ammonium chloride

  • Concentrated Hydrochloric Acid

  • Ethanol (95%)

  • Diethyl ether (anhydrous)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Ice bath

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, combine acetophenone (0.5 mol), ammonium chloride (0.6 mol), and 150 mL of 95% ethanol.

  • Addition of Reagents: To this stirred suspension, add 1 mL of concentrated hydrochloric acid. Begin heating the mixture to a gentle reflux (approximately 80-85 °C).

  • Acetaldehyde Addition: Once refluxing, add acetaldehyde (0.7 mol) dropwise from the dropping funnel over a period of 30 minutes. Ensure the addition rate maintains a steady reflux.

  • Reaction Time: After the addition is complete, continue to reflux the reaction mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure to approximately half of its original volume.

    • Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization of the hydrochloride salt.

    • Collect the crude product by vacuum filtration and wash the filter cake with two portions of cold, anhydrous diethyl ether to remove unreacted starting materials and byproducts.

  • Purification:

    • The crude this compound can be recrystallized from a mixture of ethanol and diethyl ether.

    • Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to effect crystallization.

    • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven at 40-50 °C.

Data Summary (Expected):

ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 60-75%
Melting Point Dependent on purity, literature values vary
Spectroscopic Data Consistent with the structure of this compound

Part II: Application in Asymmetric Synthesis: The Reduction to Chiral γ-Amino Alcohols

The primary synthetic value of this compound lies in its utility as a prochiral ketone that can be stereoselectively reduced to the corresponding chiral γ-amino alcohol, 3-amino-1-phenylbutan-1-ol. Chiral amino alcohols are crucial building blocks in the synthesis of numerous pharmaceuticals.

Catalytic asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of ketones. This technique typically employs a chiral transition metal catalyst, often based on ruthenium or iridium, and a readily available hydrogen donor, such as isopropanol or formic acid.[6]

Workflow for Asymmetric Transfer Hydrogenation

ATH_Workflow Start 3-Amino-1-phenylbutan-1-one Hydrochloride Neutralization Neutralization to free base Start->Neutralization ATH Asymmetric Transfer Hydrogenation (Chiral Ru/Ir Catalyst, H-donor) Neutralization->ATH Workup Reaction Quench & Extraction ATH->Workup Purification Chromatography/Crystallization Workup->Purification Product Enantiomerically Enriched 3-Amino-1-phenylbutan-1-ol Purification->Product

Sources

Application Note: A Validated Protocol for the Diastereoselective Reduction of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, field-proven protocol for the chemical reduction of 3-Amino-1-phenylbutan-1-one hydrochloride to its corresponding amino alcohol, 3-Amino-1-phenylbutan-1-ol. The reduction of β-aminoketones is a critical transformation in synthetic organic chemistry, yielding 1,3-amino alcohols that are key structural motifs in numerous biologically active compounds and pharmaceutical intermediates. This guide elucidates the underlying chemical principles, presents a step-by-step methodology using sodium borohydride, and offers insights into controlling the reaction's stereochemical outcome.

Introduction and Scientific Rationale

The reduction of a ketone to a secondary alcohol is a fundamental transformation. In the context of 3-Amino-1-phenylbutan-1-one, this reaction is of particular interest as it generates a new chiral center, leading to the formation of diastereomeric products (syn- and anti-1,3-amino alcohols). The relative stereochemistry of these products is of paramount importance in drug development, as different stereoisomers can exhibit vastly different pharmacological activities.

Sodium borohydride (NaBH₄) is selected as the reducing agent for this protocol due to its excellent functional group tolerance, operational simplicity, and milder reactivity compared to agents like lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ selectively reduces aldehydes and ketones without affecting other common functional groups like esters or amides under standard conditions.[1] The choice of a protic solvent, such as methanol, is crucial as it serves not only to dissolve the reactants but also to protonate the intermediate alkoxide, completing the reduction process.[3]

The Reaction Mechanism: Hydride Transfer and Protonation

The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism.[1][4]

  • Nucleophilic Attack by Hydride: The reaction initiates with the nucleophilic addition of a hydride ion (H⁻), delivered from the borohydride complex (BH₄⁻), to the electrophilic carbonyl carbon of the ketone.[3][5] This step is the rate-determining step and results in the formation of a tetrahedral alkoxide intermediate, breaking the C=O π bond.[4]

  • Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by the solvent (in this case, methanol). This acid-base reaction furnishes the final secondary alcohol product and a methoxyborohydride species.[3]

This process can theoretically repeat until all four hydride ions from the borohydride have been transferred.

Stereochemical Considerations

The reduction of β-amino ketones is often diastereoselective. The existing stereocenter at the C3 position influences the facial selectivity of the hydride attack on the prochiral carbonyl carbon. While this protocol uses an unprotected amine hydrochloride, the stereochemical outcome can be significantly directed by the choice of N-protecting groups and reducing agents, allowing for selective access to either the syn or anti diastereomers.[6] For instance, certain N-acyl derivatives tend to favor the formation of syn-1,3-amino alcohols, whereas N-aryl groups can direct the reduction towards the anti diastereomer.[6]

Experimental Protocol: Step-by-Step Reduction

This protocol has been optimized for reliability and high yield on a laboratory scale.

Materials and Equipment
Reagents & Materials Equipment
3-Amino-1-phenylbutan-1-one HCl250 mL Round-bottom flask
Sodium borohydride (NaBH₄)Magnetic stirrer and stir bar
Methanol (MeOH), anhydrousIce/water bath
Dichloromethane (DCM)Separatory funnel
Saturated sodium bicarbonate (NaHCO₃) soln.Rotary evaporator
Brine (saturated NaCl soln.)Thin Layer Chromatography (TLC) plates
Anhydrous magnesium sulfate (MgSO₄)Standard laboratory glassware
Deionized waterFume hood
Quantitative Data Summary
Component Molar Mass ( g/mol ) Amount Equivalents
3-Amino-1-phenylbutan-1-one HCl213.695.0 g (23.4 mmol)1.0
Sodium borohydride (NaBH₄)37.831.33 g (35.1 mmol)1.5
Methanol (MeOH)32.04100 mL-
Detailed Procedure
  • Dissolution & Cooling: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 23.4 mmol). Add 100 mL of methanol and stir until the solid is completely dissolved. Cool the resulting clear solution to 0 °C using an ice/water bath. Causality: Cooling is essential to moderate the exothermic reaction and prevent potential side reactions, ensuring a controlled reduction.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.33 g, 35.1 mmol) in small portions over 15-20 minutes. Causality: Portion-wise addition is a critical safety measure to control the rate of hydrogen gas evolution and the exothermic nature of the hydride transfer.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitoring the Reaction: Check for the disappearance of the starting material using Thin Layer Chromatography (TLC) (e.g., mobile phase: 9:1 DCM/MeOH).

  • Quenching the Reaction: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 20 mL of deionized water to quench any unreacted sodium borohydride. Stir for 10 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction and Work-up:

    • To the remaining aqueous residue, add 50 mL of dichloromethane (DCM).

    • Slowly add saturated sodium bicarbonate solution until the aqueous layer becomes basic (pH ~8-9), which neutralizes the hydrochloride salt and deprotonates the amine.

    • Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

    • Extract the aqueous layer two more times with 50 mL portions of DCM.

    • Combine the organic layers and wash with 50 mL of brine. Causality: The brine wash helps to remove residual water and inorganic salts from the organic phase.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Amino-1-phenylbutan-1-ol.

  • Purification: The crude product can be purified further by silica gel column chromatography if necessary to isolate the desired diastereomer.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the reduction protocol.

Reaction_Protocol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolution Dissolve Substrate in Methanol Cooling Cool to 0 °C Dissolution->Cooling Addition Add NaBH4 (Portion-wise) Cooling->Addition Stirring Stir at Room Temp (2-3 hours) Addition->Stirring Monitoring Monitor via TLC Stirring->Monitoring Quench Quench with H2O Monitoring->Quench Concentrate Remove Methanol Quench->Concentrate Extract DCM Extraction (Basic pH) Concentrate->Extract Dry Dry & Concentrate Extract->Dry Product Final Product: 3-Amino-1-phenylbutan-1-ol Dry->Product

Caption: Workflow for the reduction of 3-Amino-1-phenylbutan-1-one HCl.

Safety and Handling

  • Sodium Borohydride (NaBH₄): Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a fume hood away from ignition sources.

  • Methanol (MeOH): Toxic and flammable. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Always handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory throughout the procedure.

References

  • Diastereoselective reduction of α-aminoketones: Synthesis of anti- and syn-β-aminoalcohols. (n.d.). Google.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • reduction of carbonyl compounds using sodium tetrahydridoborate. (n.d.). Chemguide.
  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. (n.d.). National Institutes of Health.
  • Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. (2020). LibreTexts Chemistry.
  • 3.4.1 – Sodium Borohydride Reduction of Carbonyls. (n.d.). Open Library Publishing Platform.
  • Enantioselective Synthesis of syn- and anti-1,3-Aminoalcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. (2010). Journal of the American Chemical Society.
  • Enantioselective reduction of ketones. (n.d.). Wikipedia.

Sources

Application Notes & Protocols: Enzymatic Synthesis of Chiral Amines via Kinetic Resolution of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Enantiopure Amines and the Biocatalytic Advantage

Chiral amines are indispensable building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1][2][3] The distinct three-dimensional arrangement of substituents around a stereogenic center means that enantiomers of a chiral amine can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. Consequently, the production of single-enantiomer chiral amines is a critical requirement in drug development and manufacturing.

Traditionally, chiral amines have been produced through chemical methods which can be limited by low enantioselectivity, the need for harsh reaction conditions, and the generation of significant chemical waste.[2] Biocatalysis, utilizing enzymes to catalyze chemical transformations, has emerged as a powerful and sustainable alternative.[2][3] Amine transaminases (ATAs), in particular, have garnered significant attention for their ability to synthesize chiral amines with high stereoselectivity under mild, environmentally benign conditions.[1][2][4]

This application note provides a detailed guide to the enzymatic kinetic resolution of a racemic mixture of 3-amino-1-phenylbutan-1-one hydrochloride using an amine transaminase. Kinetic resolution is a robust strategy where one enantiomer of a racemic pair reacts at a significantly faster rate than the other, allowing for the separation of the unreacted, enantioenriched substrate from the product.[5][6]

Principle of the Reaction: Amine Transaminase-Catalyzed Kinetic Resolution

Amine transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a ketone or aldehyde acceptor.[2][7] The reaction proceeds via a "ping-pong bi-bi" mechanism.[8][9] In the first half-reaction, the PLP cofactor, covalently bound to a lysine residue in the enzyme's active site, accepts the amino group from an amine donor to form pyridoxamine-5'-phosphate (PMP) and a ketone byproduct.[10][11] In the second half-reaction, the PMP transfers the amino group to a ketone substrate, regenerating the PLP cofactor and producing a new chiral amine.[8][12]

In a kinetic resolution setting, a stereoselective ATA will preferentially catalyze the transamination of one enantiomer of the racemic 3-amino-1-phenylbutan-1-one, converting it to the corresponding ketone, 1-phenylbutane-1,3-dione. This leaves the other, less reactive enantiomer of the starting material in high enantiomeric excess.

Reaction Scheme:

Racemic 3-Amino-1-phenylbutan-1-one + Amino Acceptor Amine Transaminase (ATA), PLP > (S)- or (R)- 3-Amino-1-phenylbutan-1-one (enantioenriched) + 1-Phenylbutane-1,3-dione + Amino Donor Byproduct

Materials and Reagents

Material/Reagent Supplier Grade Notes
Racemic this compoundCommercially Available≥98%Substrate
Amine Transaminase (ATA)e.g., Codexis, Johnson MattheyScreening Kit or Specific EnzymeSelect an (R)- or (S)-selective ATA.
Pyridoxal-5'-phosphate (PLP)Commercially Available≥98%Essential cofactor.[10][13]
PyruvateCommercially Available≥99%Common amino acceptor.
L-AlanineCommercially Available≥99%Can be used as an amino donor.
IsopropylamineCommercially Available≥99%Alternative, cost-effective amino donor.[12]
Potassium Phosphate Buffer (50 mM, pH 7.5)Laboratory PreparedMolecular Biology GradeReaction buffer.
Dimethyl Sulfoxide (DMSO)Commercially AvailableACS GradeCo-solvent for substrate solubility.
Sodium Hydroxide (1 M)Laboratory PreparedACS GradeFor pH adjustment and reaction quenching.
Ethyl AcetateCommercially AvailableHPLC GradeExtraction solvent.
Anhydrous Sodium SulfateCommercially AvailableACS GradeDrying agent.
HPLC System with Chiral Columne.g., Agilent, Waters-For enantiomeric excess analysis.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Analysis A Prepare Buffer and Reagent Solutions B Dissolve Substrate in Buffer/DMSO A->B C Add PLP Cofactor B->C D Add Amine Transaminase to Initiate C->D E Incubate at Controlled Temperature and pH D->E F Monitor Reaction Progress (e.g., HPLC) E->F G Quench Reaction (e.g., high pH) F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Analyze by Chiral HPLC I->J

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol

This protocol outlines a general procedure for the kinetic resolution of racemic 3-amino-1-phenylbutan-1-one. Optimization of substrate concentration, enzyme loading, temperature, and pH is recommended for specific transaminases.[14]

1. Preparation of Reaction Mixture:

a. Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5. Degas the buffer to minimize oxidative side reactions. b. In a temperature-controlled reaction vessel, add the desired volume of the phosphate buffer. c. Dissolve the racemic this compound in the buffer to the desired final concentration (e.g., 10-50 mM). A small amount of DMSO (e.g., 1-5% v/v) can be used to aid solubility if necessary. d. Add the amino acceptor, such as pyruvate, in a molar excess (e.g., 1.1 equivalents relative to one enantiomer, so 0.55 equivalents total). e. Add the PLP cofactor to a final concentration of 1 mM. The presence of PLP is crucial for transaminase activity.[10][13]

2. Enzymatic Reaction:

a. Equilibrate the reaction mixture to the optimal temperature for the chosen ATA (typically 30-40 °C). b. Initiate the reaction by adding the amine transaminase (as a lyophilized powder or a solution). The optimal enzyme loading should be determined experimentally. c. Maintain the reaction at a constant temperature with gentle agitation. d. Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

3. Reaction Quenching and Sample Preparation:

a. To stop the reaction, take an aliquot of the reaction mixture and quench it by adding an equal volume of 1 M sodium hydroxide to denature the enzyme. b. Extract the amine and ketone from the quenched aliquot with an equal volume of ethyl acetate. c. Vortex the mixture vigorously and then centrifuge to separate the phases. d. Carefully transfer the organic (top) layer to a clean vial. e. Dry the organic layer over anhydrous sodium sulfate. f. The sample is now ready for analysis by chiral HPLC.

Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of the remaining 3-amino-1-phenylbutan-1-one is the primary measure of the success of the kinetic resolution. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this analysis.[15][16][17]

Typical HPLC Conditions:

Parameter Condition
Column Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, IC)[15]
Mobile Phase Isocratic mixture of n-hexane and isopropanol with a basic additive (e.g., 0.1% diethylamine).[18]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Note: These conditions are a starting point and should be optimized for the specific chiral separation.

Data Presentation and Interpretation

The success of the kinetic resolution is evaluated by measuring the conversion of the starting material and the enantiomeric excess of the remaining amine substrate.

Key Formulas:

  • Conversion (%) = ([Initial Substrate] - [Final Substrate]) / [Initial Substrate] * 100

  • Enantiomeric Excess (e.e. %) = (|Area₁ - Area₂|) / (Area₁ + Area₂) * 100, where Area₁ and Area₂ are the peak areas of the two enantiomers.

Representative Data Table:

Time (h) Conversion (%) e.e. of Substrate (%)
000
21525
43055
84585
24>49>99

This table presents hypothetical data illustrating a successful kinetic resolution where the conversion approaches the theoretical maximum of 50% for a perfect resolution, and the enantiomeric excess of the remaining substrate reaches over 99%.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive enzyme (improper storage, denaturation).2. Insufficient PLP cofactor.3. Suboptimal pH or temperature.4. Substrate or product inhibition.[8][19]1. Verify enzyme activity with a control substrate. Store enzyme at the recommended temperature.2. Ensure PLP is added to the reaction mixture.3. Optimize reaction pH and temperature for the specific ATA.4. Decrease initial substrate concentration. Consider in-situ product removal strategies.[20]
Low Enantioselectivity 1. The chosen enzyme has low selectivity for the substrate.2. Racemization of the product or substrate under reaction conditions.1. Screen a panel of different (R)- and (S)-selective ATAs.2. Check the stability of the chiral amine at the reaction pH and temperature.
Poor Peak Shape in HPLC 1. Interaction of the basic amine with residual silanols on the silica-based CSP.2. Inappropriate mobile phase composition.1. Add a small amount of a basic modifier (e.g., diethylamine, ethanolamine) to the mobile phase.[15] 2. Optimize the ratio of hexane to alcohol in the mobile phase.
Reaction Stalls Before 50% Conversion 1. Unfavorable reaction equilibrium.[20] 2. Enzyme instability over the reaction time.[21]1. Use a large excess of the amino acceptor or remove the ketone byproduct (e.g., by coupling with another enzyme).2. Consider enzyme immobilization to improve stability.[22][23]

Mechanism of Transamination Diagram

G cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP E-PLP (Internal Aldimine) Ext_Aldimine External Aldimine E_PLP->Ext_Aldimine + R-NH2 Quinonoid Quinonoid Intermediate Ext_Aldimine->Quinonoid E_PMP E-PMP (Ketimine) Quinonoid->E_PMP E_PMP->E_PLP + R'=O - R'-NH2 E_PMP2 E-PMP Ketone_Out Ketone (R=O) E_PMP->Ketone_Out - R=O Ketimine2 External Ketimine E_PMP2->Ketimine2 + R'C=O Quinonoid2 Quinonoid Intermediate Ketimine2->Quinonoid2 E_PLP2 E-PLP Quinonoid2->E_PLP2 E_PLP2->E_PLP Cycle Repeats Amine_Out Chiral Amine (R'-NH2) E_PLP2->Amine_Out - R'-NH2

Sources

Comprehensive Analytical Characterization of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This application note provides a detailed, multi-technique guide for the comprehensive characterization of 3-Amino-1-phenylbutan-1-one hydrochloride, a substituted cathinone derivative. The structural elucidation and purity assessment of such compounds are critical for forensic analysis, pharmacological research, and quality control in drug development. We present an integrated workflow that leverages Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section explains the rationale behind the chosen methodology and provides step-by-step protocols, data interpretation guidelines, and expected results to ensure authoritative and reproducible characterization.

Introduction and Scientific Rationale

This compound is a chemical entity belonging to the substituted cathinone class. These compounds are structurally related to amphetamine-type stimulants and often exhibit psychoactive properties.[1] Due to the frequent emergence of isomers and analogues, unambiguous identification is a significant challenge in both forensic and research settings.[2][3] A singular analytical technique is often insufficient for definitive characterization. Therefore, an orthogonal, multi-technique approach is not just recommended but essential for establishing the compound's identity, structure, and purity with a high degree of scientific certainty.

This guide is designed for researchers and drug development professionals, providing the technical depth needed to validate the molecular structure and purity of this compound. The causality behind each experimental choice is explained to empower the analyst to adapt and troubleshoot these methods effectively.

Compound Details:

  • Name: this compound

  • CAS Number: 26728-62-1[4]

  • Molecular Formula: C₁₀H₁₄ClNO[4]

  • Molecular Weight: 199.68 g/mol [4]

  • Structure:

Integrated Analytical Workflow

For a new batch or unknown sample suspected to be this compound, a structured analytical approach is crucial. The following workflow ensures that data from each technique is used to build a comprehensive and validated profile of the compound.

G cluster_0 Initial Assessment & Purity cluster_1 Structural Elucidation cluster_2 Final Confirmation HPLC HPLC-UV (Purity & Quantification) MS LC-MS (Molecular Weight) HPLC->MS Confirms mass of main peak Confirmation Confirmed Identity & Purity Report HPLC->Confirmation MS->Confirmation NMR 1H & 13C NMR (Connectivity & Structure) NMR->Confirmation FTIR FTIR (Functional Groups) FTIR->Confirmation Sample Sample (3-Amino-1-phenylbutan-1-one HCl) Sample->HPLC Sample->NMR Sample->FTIR

Caption: Integrated workflow for compound characterization.

Technique I: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for unambiguous structural elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. For a molecule like 3-Amino-1-phenylbutan-1-one, with both aromatic and aliphatic regions, NMR is indispensable for confirming the precise arrangement of atoms and distinguishing it from potential positional isomers.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the hydrochloride salt and dissolve it in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and allow for the exchange of the amine protons.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Temperature: 25.0 °C.[5]

    • Scans: 16-32 scans for good signal-to-noise.

    • Reference: The residual solvent peak (e.g., HDO at ~4.79 ppm) is used for calibration.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Scans: 1024-2048 scans are typically required due to the low natural abundance of ¹³C.

Expected Data and Interpretation

The protonated amine group and the adjacent chiral center create a diastereotopic methylene group (H-2), which is expected to appear as a complex multiplet. The phenyl group protons will show characteristic signals in the aromatic region.

Table 1: Predicted NMR Data for 3-Amino-1-phenylbutan-1-one (Free Base in CDCl₃)

Assignment¹H Chemical Shift (ppm)¹H Multiplicity¹³C Chemical Shift (ppm)
C=O--~198-200
Phenyl C-1'--~137
Phenyl C-2'/6'~7.9-8.0Doublet (d)~128-129
Phenyl C-3'/5'~7.4-7.6Triplet (t)~128-129
Phenyl C-4'~7.5-7.7Triplet (t)~133-134
H-2 (CH₂)~3.1-3.3Multiplet (m)~45-47
H-3 (CH)~3.5-3.7Multiplet (m)~48-50
H-4 (CH₃)~1.2-1.4Doublet (d)~19-21
NH₂ (or NH₃⁺)VariableBroad singlet-

Note: Shifts are predictive and can vary based on solvent and pH. In the hydrochloride salt form, proton signals adjacent to the ammonium group (H-2, H-3) will shift downfield.

Technique II: Mass Spectrometry (MS)

Expertise & Causality: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-resolution MS (HRMS) can deliver a mass accuracy of <5 ppm, allowing for the determination of the elemental formula. Tandem MS (MS/MS) induces fragmentation, and the resulting pattern is a structural fingerprint that can be used for confirmation and differentiation from isomers. For this molecule, Electrospray Ionization (ESI) in positive mode is the method of choice, as the amino group is readily protonated.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a mobile phase-compatible solvent, such as a 50:50 mixture of acetonitrile and water.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source.[2]

  • LC Method (for separation prior to MS):

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A short gradient from 5% to 95% B over 5-7 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Acquisition:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: ~3.5-4.0 kV.

    • MS/MS: For fragmentation, select the precursor ion ([M+H]⁺) and apply a collision energy (e.g., 10-30 eV).

Expected Data and Interpretation

The primary ion observed will be the protonated molecule [M+H]⁺. The molecular formula of the free base is C₁₀H₁₃NO, with a monoisotopic mass of 163.0997 Da.

Table 2: Predicted Mass Spectrometry Data

IonCalculated m/zInterpretation
[M+H]⁺164.1070Protonated parent molecule of the free base.[6]
[M+H-H₂O]⁺146.0964Loss of water from the protonated molecule.
[C₈H₈O]⁺120.0575Fragment corresponding to the benzoyl cation.
[C₆H₅CO]⁺105.0334Phenylcarbonyl fragment.

Technique III: High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: HPLC is the cornerstone technique for determining the purity of a substance. By separating the main compound from any impurities (e.g., starting materials, by-products), it allows for accurate quantification. A reversed-phase C18 column is ideal as it effectively retains the moderately polar 3-Amino-1-phenylbutan-1-one. UV detection is suitable due to the strong absorbance of the phenyl ketone chromophore. This method is essential for quality control and establishing a reference standard.[7][8]

Protocol: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Prepare a stock solution by accurately weighing ~1 mg of the sample and dissolving it in 1 mL of mobile phase A or a methanol/water mixture. Further dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 2.7-5 µm particle size.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.[7]

    • Injection Volume: 10 µL.

    • Detection: 254 nm.

Data Interpretation

The result is a chromatogram showing peaks over time. The retention time of the main peak is a characteristic property under the specified conditions. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak (>98-99%).

Technique IV: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and non-destructive technique that provides confirmation of the functional groups present in a molecule.[2] For 3-Amino-1-phenylbutan-1-one HCl, FTIR can quickly verify the presence of the ketone (C=O), the amine salt (N-H stretches), and the aromatic ring (C=C and C-H stretches), complementing the structural data from NMR.

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. No further preparation is needed.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample to the crystal, ensure good contact using the pressure arm, and collect the sample spectrum.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

Expected Data and Interpretation

The spectrum will show absorption bands corresponding to specific molecular vibrations.

Table 3: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
~3000-2800N-H stretch (from -NH₃⁺ group of the hydrochloride salt)
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch (from CH₃, CH₂, and CH groups)
~1685C=O stretch (Aryl ketone)
~1600, ~1450Aromatic C=C ring stretches
~1500-1600N-H bend (Amine salt)

Logical Confirmation Pathway

The final confirmation of the compound's identity and purity relies on the logical integration of data from all techniques.

G cluster_0 Primary Data cluster_1 Inference & Verification cluster_2 Conclusion MS MS Data [M+H]⁺ = 164.1070 MW_Confirm Molecular Weight Confirmed MS->MW_Confirm HPLC HPLC Data Single Peak >99% Purity_Confirm Purity Confirmed HPLC->Purity_Confirm FTIR FTIR Data C=O, N-H, Ar-H peaks FG_Confirm Functional Groups Confirmed FTIR->FG_Confirm NMR NMR Data Correct proton/carbon counts and connectivity Struct_Confirm Structure Confirmed NMR->Struct_Confirm Conclusion Identity Verified: 3-Amino-1-phenylbutan-1-one HCl Purity: >99% MW_Confirm->Conclusion Purity_Confirm->Conclusion FG_Confirm->Conclusion Struct_Confirm->Conclusion

Caption: Logical pathway for data integration and confirmation.

References

  • ResearchGate. (n.d.). Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Available at: [Link]

  • ACS Publications. (2024). Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. Available at: [Link]

  • PubMed. (2012). The Analysis of Substituted Cathinones. Part 3. Synthesis and Characterisation of 2,3-methylenedioxy Substituted Cathinones. Available at: [Link]

  • ACS Publications. (2024). Synthetic Cathinones’ Comprehensive Screening and Classification by Voltammetric and Chemometric Analyses: A Powerful Method for On-Site Forensic Applications. Available at: [Link]

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at: [Link]

  • HMDB. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000474). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

  • MDPI. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 3-Amino-1-phenylbutan-1-one Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 3-Amino-1-phenylbutan-1-one hydrochloride as a key precursor in the synthesis of pharmacologically active molecules. We delve into its physicochemical properties, safety protocols, and its strategic role in constructing the core scaffold of various compounds, including cathinone analogs and related therapeutic agents. The guide offers validated, step-by-step protocols, explains the chemical rationale behind experimental choices, and presents workflows for both chemical synthesis and analytical verification.

Introduction: A Versatile β-Keto-Phenethylamine Building Block

3-Amino-1-phenylbutan-1-one is a chemical intermediate belonging to the β-keto-phenethylamine class. Its structure, featuring a ketone group beta to an amino group on a phenylbutane backbone, makes it a highly valuable and versatile precursor for organic synthesis. The hydrochloride salt form is often preferred for its increased stability and ease of handling compared to the free base.

The primary utility of this precursor lies in its direct structural relationship to synthetic cathinones, a class of compounds known for their stimulant properties.[1][2][3] Many of these are controlled substances, making the regulation and monitoring of precursors like 3-Amino-1-phenylbutan-1-one crucial.[4][5] Beyond this, its reactive amino and keto functionalities allow for a wide range of chemical modifications, enabling the synthesis of diverse pharmaceutical targets. A notable example of a marketed drug with a related α-aminophenone structure is Bupropion, a unique dopamine-norepinephrine reuptake inhibitor used for treating depression and as a smoking cessation aid.[6][7]

This guide will explore the synthesis of Bupropion as a primary example of its therapeutic application and further discuss its use in the synthesis of cathinone analogs for research purposes, emphasizing safe handling, procedural integrity, and analytical validation.

Physicochemical Properties and Safety Data

A thorough understanding of the precursor's properties is fundamental for its safe and effective use in any synthetic protocol.

PropertyValueReference
CAS Number 26728-62-1[8]
Molecular Formula C₁₀H₁₄ClNO[8]
Molecular Weight 199.68 g/mol [8]
Purity ≥95%[8]
Appearance White to off-white solid[9]
Storage Conditions Sealed in dry, 2-8°C[8]
Solubility Soluble in water, methanol, ethanolGeneral
Topological Polar Surface Area (TPSA) 43.09 Ų[8]
Rotatable Bonds 3[8]

Safety & Handling: this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[10][11]

  • GHS Pictogram: GHS07 (Warning)[8]

  • Hazard Statements: May cause skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.[10][12]

  • Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling. In case of contact with eyes or skin, rinse immediately with plenty of water.[10][11] If swallowed, seek immediate medical attention.[12]

Application I: Synthesis of Bupropion Hydrochloride

Bupropion is a cornerstone antidepressant whose synthesis showcases the utility of α-amination chemistry on a propiophenone core.[13] While commercial synthesis typically starts with 3'-chloro-propiophenone, this protocol demonstrates the fundamental steps of α-bromination followed by nucleophilic substitution, a pathway directly applicable to phenylbutan-1-one derivatives.

Rationale and Reaction Overview

The synthesis proceeds in two main stages:

  • α-Bromination: A halogen is selectively introduced at the carbon alpha to the ketone. This is a critical step that activates the position for subsequent nucleophilic attack. The choice of bromine is common due to its reactivity and selectivity under controlled conditions.

  • Nucleophilic Substitution: The primary amine of tert-butylamine displaces the bromide. The bulky tert-butyl group is a key structural feature of Bupropion, contributing to its unique pharmacological profile by sterically hindering transport into the presynaptic terminal, a characteristic that differentiates it from substrate-type releasing agents like cathinone.[7]

  • Salt Formation: The final free base is converted to its hydrochloride salt for improved stability, water solubility, and suitability for pharmaceutical formulation.

Synthesis_Bupropion Precursor 3-Chloro-propiophenone (Starting Material) Intermediate 2-Bromo-3'-chloropropiophenone Precursor->Intermediate Br₂ / CH₂Cl₂ Product_Base Bupropion Free Base Intermediate->Product_Base t-Butylamine (excess) N-Methylpyrrolidinone Product_HCl Bupropion Hydrochloride Product_Base->Product_HCl HCl in Ether

Caption: Synthetic pathway for Bupropion Hydrochloride.

Detailed Experimental Protocol

Materials & Reagents:

  • 3'-chloropropiophenone

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂)

  • tert-Butylamine

  • N-Methylpyrrolidinone (NMP)

  • Diethyl ether (Et₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, Buchner funnel.

Procedure:

  • α-Bromination:

    • Dissolve 3'-chloropropiophenone (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the solution to 0-5°C using an ice bath.

    • Slowly add a solution of bromine (1.0 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature below 10°C. The disappearance of the bromine color indicates consumption.

    • Causality: Performing the reaction at low temperature minimizes side reactions, such as di-bromination, ensuring higher selectivity for the desired mono-brominated product.

    • After the addition is complete, allow the reaction to stir for an additional hour at room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-3'-chloropropiophenone, which is often used directly in the next step without further purification.[13][14]

  • Amination:

    • To the crude bromo-ketone, add N-methylpyrrolidinone and an excess of tert-butylamine (approx. 5 eq).[14]

    • Causality: tert-Butylamine acts as both the nucleophile and the base to neutralize the HBr formed during the reaction. A large excess drives the reaction to completion. NMP is a polar aprotic solvent that facilitates the Sₙ2 reaction.

    • Warm the mixture gently to 50-60°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction by adding water and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Salt Formation & Isolation (Self-Validation):

    • Filter the dried ether solution and transfer it to a clean flask.

    • While stirring, slowly add concentrated HCl dropwise. The hydrochloride salt of bupropion will precipitate as a white solid.[13]

    • Causality: The addition of strong acid protonates the basic amine group of the bupropion free base, forming the insoluble hydrochloride salt which crashes out of the nonpolar ether solvent.

    • Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • Validation: Determine the melting point of the product (literature: 215-220°C for a related analog[7]) and characterize its structure using ¹H NMR and ¹³C NMR spectroscopy to confirm identity and purity. Purity can be further quantified using HPLC.

Application II: Synthesis of Cathinone Analogs

The core structure of 3-Amino-1-phenylbutan-1-one makes it an immediate precursor to a variety of substituted cathinones, which are often synthesized for pharmacological research or, illicitly, for recreational use.[15][16] This protocol describes a general method for N-alkylation.

Disclaimer: The synthesis of controlled substances is illegal without proper licensing from regulatory authorities like the DEA. This protocol is provided for informational and legitimate research purposes only.

General Synthetic Workflow

The primary amine of the precursor is a versatile handle for introducing various alkyl or benzyl groups. A common and efficient method for N-methylation is the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.

Workflow_Cathinone cluster_0 Synthesis Stage cluster_1 Purification & Analysis Precursor 3-Amino-1-phenylbutan-1-one HCl Reaction N-Alkylation Reaction (e.g., Eschweiler-Clarke) Precursor->Reaction Base, Reagents Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis NMR, GC-MS, HPLC Purification->Analysis Final_Product Final_Product Analysis->Final_Product Characterized Product (e.g., N-Methylated Analog)

Caption: General workflow for N-alkylation of the precursor.

Protocol: N-Methylation via Eschweiler-Clarke Reaction

Procedure:

  • Preparation:

    • Convert this compound (1.0 eq) to its free base by dissolving it in water and adding a base (e.g., NaOH solution) until the pH is >10. Extract the free base into an organic solvent like dichloromethane and dry the solvent.

    • Causality: The Eschweiler-Clarke reaction requires the free amine to act as a nucleophile. The hydrochloride salt is unreactive under these conditions.

  • Reaction:

    • To the solution of the free base, add formic acid (2.5 eq) and aqueous formaldehyde (37%, 2.0 eq).

    • Heat the mixture to reflux (around 100°C) for 4-6 hours. Vigorous evolution of CO₂ will be observed initially.

    • Mechanism: The amine and formaldehyde react to form an iminium ion, which is then reduced by formate (from formic acid), resulting in the methylated amine. The formic acid is oxidized to CO₂ in the process.

  • Work-up and Purification:

    • Cool the reaction mixture and make it alkaline by the slow addition of NaOH solution.

    • Extract the N-methylated product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel or by recrystallization of its hydrochloride salt.

  • Validation:

    • Confirm the identity of the N-methylated product by GC-MS to observe the correct molecular ion peak and by ¹H NMR to confirm the presence of the N-methyl signal (a singlet integrating to 3H).

References

  • 3-amino-1-phenylbutane Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]

  • The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

  • Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. (n.d.). PubMed Central. Retrieved from [Link]

  • A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin). (n.d.). SciSpace. Retrieved from [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2025). MDPI. Retrieved from [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. (2025). MDPI. Retrieved from [Link]

  • Synthetic Cathinones - Three Factor Analysis. (n.d.). DEA.gov. Retrieved from [Link]

  • A Short, One-Pot Synthesis of Bupropion (Zyban, Wellbutrin) | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Process for preparing bupropion hydrochloride. (n.d.). Google Patents.
  • Method for obtaining phenibut production semi-products. (n.d.). Google Patents.
  • Synthetic Cathinones. (n.d.). DEA.gov. Retrieved from [Link]

  • Recommended methods for the identification and analysis of synthetic cathinones in seized materials. (n.d.). UNODC. Retrieved from [Link]

  • Drug precursors. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. (2022). PMC. Retrieved from [Link]

  • List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. (n.d.). INCB. Retrieved from [Link]

  • Synthetic Cathinones. (2022). Encyclopedia MDPI. Retrieved from [Link]

  • 3-Amino-1-phenylbutan-1-ol. (n.d.). PubChem. Retrieved from [Link]

  • 3-amino-1-phenylbutane. (n.d.). Stenutz. Retrieved from [Link]

  • EMCDDA initial report on the new psychoactive substance 1-(3-chlorophenyl)-2-(methylamino)propan-1-one (3-chloromethcathinone, 3-CMC). (n.d.). EMCDDA. Retrieved from [Link]

  • Precursor chemicals in table 1 and table ii of the 1988 un convention and the limited international special surveillance list. (n.d.). UNODC. Retrieved from [Link]

  • What are drug precursors? (2023). Ravimiamet. Retrieved from [Link]

  • Amino acid analysis. (n.d.). US Pharmacopeia (USP). Retrieved from [Link]

  • 3-Amino-1-phenylbutane | CAS 22374-89-6. (n.d.). Veeprho. Retrieved from [Link]

  • Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl... (n.d.). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 3-Amino-1-phenylbutan-1-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for the synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride derivatives. These compounds are significant intermediates in the synthesis of various biologically active molecules and natural products.[1] The primary synthetic route detailed is the Mannich reaction, a classic and versatile method for the formation of β-amino carbonyl compounds.[2][3][4] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step protocol, and outline the necessary procedures for purification and characterization of the final products. The causality behind experimental choices is explained to provide a deeper understanding for researchers aiming to adapt or troubleshoot the synthesis.

Introduction: The Significance of β-Amino Ketones

3-Amino-1-phenylbutan-1-one and its derivatives belong to the class of β-amino carbonyl compounds, often referred to as Mannich bases.[2][4] These structures are crucial building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules, including amino alcohols, peptides, and various heterocyclic compounds.[1][5] The pharmacological importance of this class of compounds is well-documented, with derivatives exhibiting activities such as local anesthetic and hypolipidemic effects.[6][7]

The synthesis of these compounds is most commonly achieved through the Mannich reaction, a three-component condensation involving a ketone (or another compound with an acidic proton), an aldehyde (often formaldehyde), and a primary or secondary amine.[3][8][9] This one-pot reaction is valued for its efficiency and atom economy.[1]

The Mannich Reaction: Mechanism and Rationale

The Mannich reaction proceeds through a well-established mechanism that begins with the formation of an electrophilic iminium ion from the amine and formaldehyde.[3][9] The ketone, in its enol form, then acts as a nucleophile, attacking the iminium ion to form the final β-amino carbonyl product.[2][3]

Key Mechanistic Steps:
  • Formation of the Iminium Ion: The reaction is typically initiated by the nucleophilic addition of the amine to formaldehyde, followed by dehydration to yield a highly reactive iminium ion.[3][9]

  • Enolization of the Ketone: The ketone (in this case, acetophenone or a derivative) tautomerizes to its enol form, a process often catalyzed by acid or base.[2][3] This step is crucial as it generates the nucleophilic species required for the subsequent carbon-carbon bond formation.

  • Nucleophilic Attack: The enol form of the ketone attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and yielding the β-amino ketone.[2][3]

The hydrochloride salt of the amine is often used to maintain acidic conditions, which facilitates both the formation of the iminium ion and the enolization of the ketone.[4][9]

Experimental Workflow Overview

The overall process for synthesizing this compound derivatives can be visualized as a multi-stage workflow, from reaction setup to final product characterization.

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Characterization A Reactant Mixing (Ketone, Aldehyde, Amine HCl) B Reflux & Reaction A->B Heat C Reaction Monitoring (TLC) B->C Sampling D Cooling & Precipitation C->D Completion E Filtration D->E F Recrystallization E->F G Drying F->G H Melting Point G->H I FT-IR Spectroscopy G->I J NMR Spectroscopy (¹H & ¹³C) G->J K Mass Spectrometry G->K

Caption: General workflow for the synthesis and analysis.

Detailed Synthesis Protocol

This protocol outlines a general procedure for the synthesis of this compound derivatives via the Mannich reaction.

Materials and Apparatus

Materials:

ReagentFormulaMolar Mass ( g/mol )Notes
Acetophenone (or derivative)C₈H₈O120.15Substrate
Paraformaldehyde(CH₂O)n~30.03 (per unit)Formaldehyde source
Amine HydrochlorideR₂NH·HClVariesAmino source
Ethanol (or other suitable alcohol)C₂H₅OH46.07Solvent
Hydrochloric Acid (conc.)HCl36.46Catalyst (optional)
Diethyl Ether(C₂H₅)₂O74.12For washing/precipitation

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • FT-IR, NMR spectrometers, and Mass spectrometer

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the acetophenone derivative (1 equivalent), paraformaldehyde (1.1 equivalents), and the desired amine hydrochloride (1 equivalent).

  • Solvent Addition: Add a suitable solvent, such as ethanol, to the flask. The amount of solvent should be sufficient to dissolve the reactants upon heating. A few drops of concentrated hydrochloric acid can be added to ensure acidic conditions.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ketone is a good indicator of reaction completion. Reaction times can vary depending on the specific substrates used.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature. Further cooling in an ice bath may be necessary to induce precipitation of the product.

    • If the product does not precipitate, the solvent can be partially removed under reduced pressure.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the crude product with a cold solvent, such as diethyl ether, to remove unreacted starting materials and byproducts.

  • Purification: The crude this compound derivative can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethanol/diethyl ether).

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Purification and Characterization

Accurate characterization of the synthesized compound is essential to confirm its identity and purity.

Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical; the compound should be soluble in the hot solvent but sparingly soluble at room temperature.

General Procedure:

  • Dissolve the crude product in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature.

  • Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.

  • Cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals thoroughly.

Spectroscopic Characterization

A combination of spectroscopic techniques should be employed to confirm the structure of the final product.

  • FT-IR Spectroscopy: The FT-IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) around 1680 cm⁻¹, the N-H stretching of the hydrochloride salt, and the aromatic C-H and C=C bonds. The disappearance of the primary amine bands (if applicable from the starting material) and the aldehyde C-H stretch confirms the reaction.[10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum will provide detailed information about the structure. Expect to see signals for the aromatic protons, the methylene protons adjacent to the carbonyl and the nitrogen, the methine proton, and the methyl group. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR Spectroscopy: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the butanone chain.

  • Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the synthesized compound. The molecular ion peak should correspond to the calculated mass of the 3-Amino-1-phenylbutan-1-one derivative.

Safety and Handling Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Paraformaldehyde is toxic and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

The synthesis of this compound derivatives via the Mannich reaction is a robust and adaptable method for producing these valuable synthetic intermediates. By understanding the underlying mechanism and following a systematic experimental protocol, researchers can reliably synthesize and characterize these compounds. The application notes provided herein offer a solid foundation for drug development professionals and scientists working in the field of organic and medicinal chemistry.

References

  • BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023). Mannich reaction. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]

  • Papaconstantinou-Garoufalias, S., et al. (1998). Synthesis and pharmacochemistry of some new aminoketones with local anaesthetic activity. Il Farmaco, 53(10), 697-701. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Siddiqui, Z. N., et al. (2010). Synthesis and Biological Evaluation of Aminoketones. European Journal of Medicinal Chemistry, 45(12), 6090-6094. Retrieved from [Link]

  • Ghammamy, S., et al. (2019). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Journal of the Iranian Chemical Society, 16(8), 1759-1766. Retrieved from [Link]

  • Kamal, A., et al. (2007). Stereoselective Synthesis of β-Amino Ketones: A Three-Component Mannich-Type Reaction of Aromatic Aldehydes, Anilines, and Cyclohexanone Using Amberlyst-15. Synthetic Communications, 37(20), 3567-3575. Retrieved from [Link]

  • El-Subbagh, H. I., et al. (1998). Synthesis and pharmacological studies of 3-amino-2-methyl-1-phenyl-propanones as hypolipidemic agents in rodents. Archiv der Pharmazie, 331(1), 3-8. Retrieved from [Link]

  • Cortes-Guzman, F., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 23(11), 2901. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of β-amino ketones via a threee-component Mannich reaction. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2013). A straightforward and efficient method for the synthesis of diversely substituted β-aminoketones and γ-aminoalcohols from 3-(N,N-dimethylamino)propiophenones as starting materials. Journal of the Brazilian Chemical Society, 24(8), 1339-1348. Retrieved from [Link]

  • Gomez, L. A., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 11(11), 1385. Retrieved from [Link]

  • Gomez, L. A., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Retrieved from [Link]

  • Patel, R. B., et al. (2016). Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Der Pharma Chemica, 8(12), 126-133. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... Retrieved from [Link]

  • Reddy, G. M., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S. Patent Application No. 10/299,949.
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  • Wang, Y., et al. (2008). Preparation method of 3-methylamino-1-phenylpropanol. Chinese Patent No. CN100432043C.
  • Genc, N., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6523. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-1-phenyl-2-buten-1-one. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]

  • Lee, S. H., et al. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Korean Patent No. KR101644016B1.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride. As a β-aminoketone, its synthesis can present several challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential experimental hurdles and optimize your synthetic protocol.

Probable Synthetic Route: The Mannich Reaction

The most common and direct method for the synthesis of β-aminoketones like 3-Amino-1-phenylbutan-1-one is the Mannich reaction.[1][2][3][4] This one-pot, three-component reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound. For the synthesis of 3-Amino-1-phenylbutan-1-one, the likely reactants are acetophenone, formaldehyde, and ammonia (or an ammonium salt).

Mannich_Reaction

Caption: Proposed Mannich reaction for 3-Amino-1-phenylbutan-1-one.

Experimental Protocol: A Representative Mannich Synthesis

This protocol is a generalized procedure based on established methodologies for Mannich reactions.[5][6][7][8] Optimization of stoichiometry, temperature, and reaction time may be necessary for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetophenone (1 equivalent), an ammonium salt such as ammonium chloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in a suitable solvent like ethanol or isopropanol.

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add a non-polar solvent like diethyl ether or acetone to precipitate the hydrochloride salt of the product.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low or I'm not getting any product. What could be the problem?

A1: Low or no yield in a Mannich reaction can be frustrating, but it's often traceable to a few key factors:

  • Reagent Quality:

    • Paraformaldehyde: Old or poor-quality paraformaldehyde may not depolymerize efficiently to formaldehyde in situ. It is recommended to use fresh, high-quality paraformaldehyde.[5]

    • Amine Source: Ensure your ammonium salt is dry and of good purity. If using aqueous ammonia, be aware that the reaction conditions will be different.

    • Ketone: The purity of your acetophenone is crucial. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating to reflux to proceed at a reasonable rate. Ensure your reaction is reaching the appropriate temperature.[5]

    • Reaction Time: Mannich reactions can be slow. Monitor the reaction over a sufficient period to ensure it has gone to completion.[5]

    • pH: The formation of the reactive iminium ion is pH-dependent. The reaction is typically run under mildly acidic conditions. The use of an ammonium salt and a catalytic amount of strong acid helps maintain a favorable pH.[9]

  • Stoichiometry: Carefully check the molar ratios of your reactants. An excess of the formaldehyde and amine source is often used to drive the reaction to completion.

low_yield_troubleshooting

Caption: A workflow for troubleshooting low reaction yields.

Q2: I'm observing significant side products in my reaction mixture. What are they and how can I minimize them?

A2: The formation of byproducts is a common challenge in Mannich reactions. Here are some of the usual suspects and how to mitigate them:

  • Bis-Mannich Product: If the product, 3-Amino-1-phenylbutan-1-one, has a remaining acidic proton on the carbon alpha to the ketone, a second aminomethylation can occur, leading to a bis-Mannich base.

    • Solution: Carefully control the stoichiometry. Using a limiting amount of formaldehyde and the ammonium salt relative to acetophenone can favor the formation of the mono-Mannich product.[5]

  • Self-Condensation of Acetophenone (Aldol Condensation): Acetophenone can undergo self-condensation, especially under basic conditions. The use of an ammonium salt and acidic catalysis generally helps to suppress this side reaction.[5]

  • Polymerization of Formaldehyde: If not consumed in the reaction, formaldehyde can polymerize. Using a slow, controlled addition of formaldehyde can help to minimize this.[9]

Side Product Potential Cause Recommended Solution
Bis-Mannich ProductExcess formaldehyde and amineUse a 1:1 or slight excess of formaldehyde and amine relative to acetophenone.
Aldol Condensation ProductIncorrect pH (too basic) or high temperatureEnsure mildly acidic conditions and optimize the reaction temperature.
Formaldehyde PolymerInefficient reaction or excess formaldehydeUse fresh paraformaldehyde and consider slow addition of a formaldehyde solution.
Q3: My product is difficult to purify. It remains an oil or does not crystallize well. What can I do?

A3: Purification of β-aminoketone hydrochlorides can sometimes be challenging. If your product is not crystallizing, consider the following:

  • Purity of the Crude Product: Impurities can inhibit crystallization. Try to remove as many impurities as possible before attempting crystallization. This could involve an aqueous wash of an organic solution of the free base before converting it to the hydrochloride salt.

  • Solvent System for Crystallization: The choice of solvent is critical. You are looking for a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • For the hydrochloride salt: Try precipitating from a polar solvent like ethanol or isopropanol by adding a less polar solvent like diethyl ether, acetone, or ethyl acetate.

  • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Trituration: Stirring the oily product with a non-solvent can sometimes induce solidification.

  • Column Chromatography: If crystallization fails, purification of the free base by column chromatography on silica gel may be necessary before conversion to the hydrochloride salt. A solvent system of ethyl acetate/hexanes with a small amount of triethylamine (to prevent protonation on the silica) is a good starting point.

Q4: I am concerned about the stability of my product. What are the recommended storage conditions?

A4: β-aminoketones can be susceptible to degradation, particularly through a retro-Mannich reaction, especially in solution or at elevated temperatures.[10]

  • Storage Form: The hydrochloride salt is generally more stable and less prone to degradation than the free base.

  • Storage Conditions: Store the solid this compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.[1]

  • Solution Stability: Prepare solutions of the compound fresh for use whenever possible. If solutions need to be stored, keep them at low temperatures and protected from light.

Alternative Synthetic Strategies

While the Mannich reaction is the most direct route, other methods for synthesizing β-aminoketones exist and could be considered if you encounter insurmountable difficulties.

  • Ritter Reaction: This reaction involves the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid to form an N-alkyl amide.[11][12][13] This could potentially be adapted to form the desired product.

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[14][15] While not a direct route to the target molecule, it is a fundamental reaction in amine synthesis.

  • Enzymatic Synthesis: For chiral synthesis, transaminases can be used to convert a prochiral ketone into a chiral amine.[16][17][18] This approach offers high enantioselectivity but requires specialized biochemical techniques.

References

  • El-Faham, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24837-24873. [Link]

  • Keck, G. E., & Truong, A. P. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(18), 3131–3134. [Link]

  • Keck, G. E., & Truong, A. P. (2002). Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives. Organic Letters, 4(18), 3131–3134. [Link]

  • Rasayan Journal of Chemistry. (2021). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST. Rasayan Journal of Chemistry, 14(2), 1085-1091. [Link]

  • International Journal of Innovative Technology and Exploring Engineering (IJITEE). (2013). Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering (IJITEE), 2(5), 184-187. [Link]

  • Molecules. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 23(7), 1779. [Link]

  • Habibi-Khorassani, S. M., et al. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Journal of Physical Organic Chemistry, 31(11), e3861. [Link]

  • Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds by 1,4-addition. [Link]

  • Journal of the American Chemical Society. (2010). Enantioselective Synthesis of syn- and anti-1,3-Aminoalcohols via β-Aminoketones and Subsequent Reduction/Dynamic Kinetic Asymmetric Transformation. Journal of the American Chemical Society, 132(42), 14944–14949. [Link]

  • Molecules. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(22), 5469. [Link]

  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(22), 5469. [Link]

  • ResearchGate. Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... [Link]

  • National Institutes of Health. (2012). Intermolecular Ritter-Type C–H Amination of Unactivated sp3 Carbons. Journal of the American Chemical Society, 134(35), 14330–14333. [Link]

  • Molbase. Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Organic Chemistry. Ritter Reaction. [Link]

  • Organic Chemistry Tutor. Mannich Reaction. [Link]

  • ResearchGate. Mannich condensation reaction problems?. [Link]

  • Wikipedia. Hofmann rearrangement. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • ResearchGate. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(38), 24837-24873. [Link]

  • Royal Society of Chemistry. (2023). An electrochemical Hofmann rearrangement on acrylamide copolymers. Polymer Chemistry, 14(36), 4251-4255. [Link]

  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • ResearchGate. (2023). Stereoselective Synthesis and Application of β‐Amino Ketones. Chemistry – An Asian Journal, 18(15), e202300309. [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Scholars Research Library. (2012). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharma Chemica, 4(2), 793-798. [Link]

  • ResearchGate. (2019). Synthesis of Beta‐Enaminoketones and Enaminoesters Catalyzed by Brønsted Acids Ammonium Chloride and Glycine Hydrochloride. ChemistrySelect, 4(17), 5171-5175. [Link]

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]

  • PubMed. (2003). In-depth mechanistic study on the formation of acrylamide and other vinylogous compounds by the maillard reaction. Journal of Agricultural and Food Chemistry, 51(24), 6963-6972. [Link]

  • PubChem. 3-Amino-1-phenylbutan-1-ol. [Link]

  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. [Link]

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Technical Support Center: Purification of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and best practices for the purification of 3-Amino-1-phenylbutan-1-one hydrochloride. This chiral aminoketone is a valuable synthetic intermediate, but its purification is often complicated by a variety of side products stemming from its synthesis. This document is designed to help researchers navigate these challenges, ensure high purity, and validate their results.

Troubleshooting Guide

This section addresses specific issues encountered during the purification workflow. Each answer provides a mechanistic explanation and a clear course of action.

Question 1: My crude product is a persistent oil or gum after synthesis and solvent removal. How can I isolate a solid product?

Answer: This is a common issue when residual solvents, low-melting impurities, or the free amine form of the product are present. The free amine of 3-amino-1-phenylbutan-1-one is a liquid at room temperature, and its presence will prevent the hydrochloride salt from crystallizing effectively. The most robust strategy is to perform an acid-base extraction to isolate the pure free amine before converting it cleanly to the hydrochloride salt.

  • Causality: Amines are basic and can be protonated by acids to form water-soluble ammonium salts. This allows for their separation from neutral or acidic organic impurities.[1] Subsequent basification of the aqueous layer regenerates the water-insoluble free amine, which can be extracted back into an organic solvent.

  • Recommended Protocol:

    • Dissolve the crude oil/gum in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Transfer the solution to a separatory funnel and extract it two to three times with 1 M hydrochloric acid (HCl). The target amine will move to the aqueous layer as the hydrochloride salt. Neutral impurities will remain in the organic layer.

    • Combine the aqueous layers and wash once with DCM to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 3 M NaOH or a saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine will precipitate or form an oil.

    • Extract the free amine into fresh DCM or ethyl acetate (3x portions).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine, which should now be a cleaner oil.

    • To form the hydrochloride salt, dissolve the purified amine oil in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) dropwise with stirring. The hydrochloride salt should precipitate as a solid, which can then be collected by filtration.

Question 2: My recrystallization of the hydrochloride salt results in very low recovery. What are the potential causes and how can I improve the yield?

Answer: Low recovery during recrystallization is typically due to one of two factors: the compound being too soluble in the chosen solvent even at low temperatures, or using an excessive volume of solvent.

  • Expertise & Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, which are polar salts, highly polar solvents like methanol or ethanol often lead to high solubility and thus poor recovery.

  • Troubleshooting Steps:

    • Solvent Screening: The key is to find a solvent system that provides a steep solubility curve. A mixed solvent system is often effective. For instance, dissolve the salt in a minimal amount of a hot polar solvent where it is soluble (like methanol or isopropanol) and then slowly add a less polar "anti-solvent" (like diethyl ether, ethyl acetate, or acetone) until the solution becomes faintly turbid. Re-heat to clarify and then allow to cool slowly.

    • Minimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the solid. Adding even a small excess can dramatically reduce the yield.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Crash-cooling a hot solution can trap impurities and lead to smaller, less pure crystals.

    • Concentration: If the compound remains in solution after cooling, you can try to carefully evaporate some of the solvent and attempt recrystallization again.

Question 3: My NMR spectrum indicates the presence of an unsaturated impurity, possibly 3-amino-1-phenyl-2-buten-1-one. How can I remove it?

Answer: The impurity you're likely seeing is the β-enaminone, which can form via elimination or as a byproduct in certain synthetic routes like the Blaise reaction.[2][3] These compounds have similar polarity to the desired product, making them difficult to remove by standard chromatography.

  • Strategy 1: Selective Reaction: The double bond in the enaminone can sometimes be selectively reduced. However, this risks reducing the ketone of your desired product. A more reliable method is to exploit the difference in basicity or reactivity.

  • Strategy 2: Recrystallization: This is the most practical approach. The enaminone has a different crystal lattice structure and solubility profile. Careful selection of a recrystallization solvent (see Question 2) should allow for selective crystallization of the desired saturated aminoketone hydrochloride, leaving the more soluble impurity in the mother liquor. Multiple recrystallizations may be necessary.

  • Strategy 3: Chromatographic Separation: While challenging, it is possible. Because the enaminone is less basic than the saturated amine, it may elute slightly earlier on silica gel. Use a shallow gradient and consider a modified stationary phase or a different chromatographic technique like reverse-phase HPLC if the impurity is persistent.

Question 4: I need to produce a single enantiomer, but my synthesis yielded a racemic mixture. What is the most effective purification strategy?

Answer: Separating enantiomers requires a chiral environment. The two primary industrial and laboratory methods are diastereomeric salt resolution and chiral chromatography.

  • Method 1: Diastereomeric Salt Resolution:

    • Principle: React the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid or (R)-(-)-mandelic acid.[4] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing them to be separated by fractional crystallization.[5]

    • Workflow:

      • Dissolve the racemic free amine in a suitable solvent (e.g., methanol or ethanol).

      • Add 0.5 to 1.0 molar equivalents of the chiral resolving agent.

      • Allow the solution to crystallize. One diastereomeric salt should preferentially precipitate.

      • Filter the solid and wash with a small amount of cold solvent.

      • Liberate the free amine from the purified salt by treatment with a base and extraction, as described in Question 1.

      • Determine the enantiomeric excess (ee) using chiral HPLC or NMR with a chiral solvating agent.[6]

  • Method 2: Chiral Chromatography:

    • Principle: This method uses a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system to directly separate the enantiomers.[] The two enantiomers interact differently with the CSP, leading to different retention times.

    • Advantages: This method is often faster for analytical-scale separation and method development. It can provide very high enantiomeric purity (>99% ee).[]

    • Considerations: Scaling up preparative chiral chromatography can be expensive due to the cost of the columns and solvent consumption.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect from the synthesis of 3-amino-1-phenylbutan-1-one?

The impurity profile depends heavily on the synthetic route. The table below summarizes common possibilities.

Impurity Potential Synthetic Origin Identification Signature
Unreacted Starting MaterialIncomplete reaction (e.g., 4-phenyl-2-butanone from reductive amination).Signals in NMR/GC-MS corresponding to the starting material.
Over-reduced ProductReduction of the ketone to an alcohol (e.g., 3-amino-1-phenylbutan-1-ol).Appearance of a carbinol proton signal in ¹H NMR; loss of carbonyl in ¹³C NMR.
Elimination ProductBase- or acid-catalyzed elimination of water or amine.Alkene signals in ¹H NMR; characteristic UV absorbance.[3]
Self-Condensation ProductDimerization of the aminoketone, which is bifunctional.[8]Higher molecular weight peaks in MS; complex NMR spectrum.
RegioisomersFriedel-Crafts acylation on an activated or deactivated benzene ring.[9][10]Complex aromatic splitting patterns in ¹H NMR.

FAQ 2: What is a good starting point for a recrystallization solvent for the hydrochloride salt?

Isopropanol (IPA) is an excellent starting point. It is polar enough to dissolve the salt when hot but often allows for good crystal formation and recovery upon cooling. Acetone or a mixture of ethanol and ethyl acetate are also commonly used.

Solvent Polarity Typical Use Comments
Isopropanol (IPA)Polar ProticSingle solventGood balance of solubility; often a first choice.
Ethanol/WaterPolar ProticMixed systemUse minimal water; high water content will increase solubility and lower yield.
Methanol/Diethyl EtherPolar Protic / Non-polarMixed systemDissolve in hot methanol, add ether as anti-solvent. Good for inducing crystallization.
AcetonePolar AproticSingle solventCan be effective, but solubility should be checked carefully.

FAQ 3: What are the key parameters for purity analysis by HPLC?

For achiral purity analysis, a reverse-phase C18 column is standard. A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives sharp peaks.[6] For chiral analysis, a specialized chiral column (e.g., polysaccharide-based) is required, often with a mobile phase consisting of hexane/isopropanol or using SFC.

FAQ 4: How can I prevent my purified free amine from degrading during storage?

Primary amines can be susceptible to oxidation and reaction with atmospheric CO₂. For short-term storage, keep the free amine under an inert atmosphere (nitrogen or argon) at low temperatures (2-8 °C). For long-term stability, it is highly recommended to store the compound as the crystalline, stable hydrochloride salt.

Visualized Workflows

General Purification Workflow

The following diagram outlines the standard logical flow for purifying 3-amino-1-phenylbutan-1-one from a crude synthetic mixture.

G cluster_0 Initial Workup & Isolation cluster_1 Salt Formation & Final Purification Crude Crude Reaction Mixture (Oil/Solid) Extraction Acid-Base Extraction (DCM / 1M HCl) Crude->Extraction FreeBase Purified Free Amine (Liquid) Extraction->FreeBase SaltFormation Salt Formation (HCl in IPA/Ether) FreeBase->SaltFormation Filtration Filtration & Washing SaltFormation->Filtration Recrystallization Recrystallization (e.g., from Isopropanol) Filtration->Recrystallization FinalProduct Pure Hydrochloride Salt (Crystalline Solid) Recrystallization->FinalProduct

Caption: Standard workflow from crude product to pure hydrochloride salt.

Troubleshooting Decision Tree

This diagram provides a logical path for addressing a common problem: low purity after initial isolation.

G Start Purity Check Failed (NMR/HPLC/TLC) ImpurityType Identify Impurity Type Start->ImpurityType Neutral Neutral Impurity (e.g., starting material) ImpurityType->Neutral Non-polar/ Neutral? Basic Basic Impurity (e.g., other amine) ImpurityType->Basic Polar/ Basic? Chiral Chiral Impurity (wrong enantiomer) ImpurityType->Chiral Enantiomer? SolveNeutral Perform Acid-Base Extraction Neutral->SolveNeutral SolveBasic Perform Chromatography (Silica Gel) Basic->SolveBasic SolveChiral Diastereomeric Resolution or Chiral HPLC Chiral->SolveChiral

Sources

Technical Support Center: Optimizing 3-Amino-1-phenylbutan-1-one Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

We will explore the most common synthetic routes and their associated challenges in a question-and-answer format.

Method 1: Synthesis via Reductive Amination

This pathway typically involves the reaction of a precursor ketone, such as 1-phenyl-1,3-butanedione, with an ammonia source to form an intermediate enamine or imine, which is then reduced in situ to the target amine.

Q1: My reductive amination yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in reductive amination are a classic problem often stemming from one of two key areas: inefficient imine/enamine formation or suboptimal reduction conditions.

  • Inefficient Imine/Enamine Formation: The initial condensation between the ketone and the amine source (e.g., ammonium acetate) is a reversible equilibrium reaction that produces water. If this water is not removed, the equilibrium may not favor the imine/enamine intermediate, leading to a low concentration of the substrate for the reduction step.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture. Alternatively, using a solvent that allows for azeotropic removal of water with a Dean-Stark apparatus can be highly effective.[1]

  • Incorrect Choice or Timing of Reducing Agent: The choice of reducing agent is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone before it has a chance to form the imine.[2][3] Conversely, a reagent that is too mild may not reduce the imine efficiently.

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for one-pot reductive aminations for this reason.[1] If you must use NaBH₄, it is best to allow the imine to form completely before adding the reducing agent in a stepwise fashion.[1][3]

  • Suboptimal pH: The reaction is highly pH-dependent. Imine formation is typically catalyzed by mild acid, but if the solution is too acidic (pH < 4-5), the amine starting material will be fully protonated and become non-nucleophilic.

    • Solution: The reaction is often buffered or a catalytic amount of acetic acid is added to maintain a weakly acidic environment (pH ~5-6), which promotes imine formation without deactivating the amine.[1]

Troubleshooting Workflow: Low Conversion in Reductive Amination

This workflow provides a systematic approach to diagnosing and solving low-yield issues.

G cluster_0 Diagnosis cluster_1 Optimization Path 1: Imine Formation Issue cluster_2 Optimization Path 2: Reduction Issue cluster_3 Verification start Low Yield (<50%) check_imine Monitor Imine Formation by TLC/GC-MS start->check_imine no_imine Imine intermediate not observed check_imine->no_imine No imine_present Imine observed, but product not formed check_imine->imine_present Yes add_acid Add catalytic HOAc (to pH 5-6) no_imine->add_acid add_dehydrating Add MgSO₄ or Molecular Sieves add_acid->add_dehydrating increase_temp Increase temperature (e.g., to 40-50°C) add_dehydrating->increase_temp end_goal Target Yield Achieved increase_temp->end_goal change_reductant Switch to NaBH(OAc)₃ for one-pot reaction imine_present->change_reductant stepwise If using NaBH₄: 1. Form imine (2-4h) 2. Cool & add NaBH₄ change_reductant->stepwise check_temp Ensure reduction is at appropriate temp (e.g., 0°C to RT) stepwise->check_temp check_temp->end_goal

Caption: Troubleshooting workflow for low reductive amination yield.

Data Summary: Common Reducing Agents for Reductive Amination
Reducing AgentTypical SolventKey AdvantagesCommon Issues & Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, CH₂Cl₂Mild and selective for imines; ideal for one-pot reactions; tolerant of mild acid.[1][3]Moisture sensitive; more expensive.
Sodium Cyanoborohydride (NaBH₃CN) MeOH, EtOHSelective for imines at acidic pH; stable in protic solvents.[1]Highly toxic (potential for HCN gas evolution at low pH); requires careful handling.
Sodium Borohydride (NaBH₄) MeOH, EtOHInexpensive and readily available.[2]Can reduce the starting aldehyde/ketone; best used in a two-step procedure after imine formation is complete.[3]
Catalytic Hydrogenation (H₂, Pd/C) EtOH, EtOAc"Green" method; high yielding.May also reduce the phenyl ring or the ketone if not controlled; requires specialized equipment (hydrogenator).

Method 2: Synthesis via Aza-Michael Addition to a Chalcone

This route involves the 1,4-conjugate addition (Aza-Michael reaction) of an amine source to an α,β-unsaturated ketone like benzylideneacetone (4-phenyl-3-buten-2-one). The resulting product is the isomeric 4-amino-4-phenylbutan-2-one, which would require a subsequent isomerization or a different starting material to yield the target compound. A more direct approach would be the reaction of ammonia with 1-phenyl-2-buten-1-one.

Q2: My Aza-Michael addition is very slow and does not go to completion. How can I accelerate it?

A2: The Aza-Michael reaction can be sluggish, especially with neutral, non-basic amines or ammonia sources. The rate is influenced by the nucleophilicity of the amine, the electrophilicity of the chalcone, and the reaction conditions.

  • Catalysis: The reaction often requires a catalyst to activate either the amine or the chalcone.

    • Base Catalysis: A base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can deprotonate the amine, increasing its nucleophilicity.

    • Acid Catalysis: A Lewis acid (e.g., InCl₃, Yb(OTf)₃) can coordinate to the carbonyl oxygen of the chalcone, making the β-carbon more electrophilic and susceptible to attack.

    • Microwave Irradiation: This technique can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants.

  • Solvent Choice: The solvent can mediate the reaction. While some reactions are run neat (solvent-free), polar aprotic solvents like THF or acetonitrile are common. For reactions with ammonia, using a solution of ammonia in methanol or ethanol is typical.

Experimental Protocol: Microwave-Assisted Aza-Michael Addition

This protocol is adapted from methodologies reported for the synthesis of β-amino ketones.

  • To a microwave-safe reaction vessel, add the chalcone (1-phenyl-2-buten-1-one, 1.0 eq), the amine source (e.g., ammonium chloride, 1.5 eq), and a base catalyst (e.g., Et₃N, 2.0 eq).

  • Add a minimal amount of a suitable solvent (e.g., ethanol) or run the reaction solvent-free.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120°C) for 15-45 minutes. Monitor the power to avoid excessive pressure buildup.

  • After the reaction is complete (monitored by TLC), cool the vessel to room temperature.

  • Work up the reaction by diluting with ethyl acetate and washing with water to remove the catalyst and any salts.

  • Purify the resulting β-amino ketone by column chromatography or crystallization after conversion to its hydrochloride salt.

Method 3: Synthesis via Selective Reduction of a Nitro Precursor

This elegant pathway involves the synthesis of 3-nitro-1-phenylbutan-1-one followed by the chemoselective reduction of the nitro group to an amine without affecting the ketone functionality.

Q3: I'm trying to reduce the nitro group in 3-nitro-1-phenylbutan-1-one, but I'm also reducing the ketone. How can I achieve selective reduction?

A3: This is a classic chemoselectivity challenge. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or even vigorous catalytic hydrogenation will reduce both functional groups.[4] The key is to use a reagent or system that is specific for the nitro group.

  • Metal-Acid Systems: The most traditional and cost-effective methods involve using a metal in acidic media.

    • Iron in Acetic Acid (Fe/HOAc) or Iron with Ammonium Chloride (Fe/NH₄Cl): This is a very common, effective, and selective method for nitro group reduction.[5]

    • Tin(II) Chloride (SnCl₂): Another classic reagent that works well for selective reductions.

  • Catalytic Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. A hydrogen donor like formic acid or hydrazine is used with a catalyst (e.g., Pd/C). This can often be more selective than direct hydrogenation.

  • Heterogeneous Biocatalysis: Emerging "green" chemistry methods use enzymes on a support to selectively reduce nitro groups under mild, aqueous conditions.[6]

Reaction Mechanism: Selective Nitro Reduction with Fe/Acid

G A R-NO₂ (Nitroalkane) D R-NO (Nitroso intermediate) A->D Fe⁰, 2H⁺ -Fe²⁺, -H₂O B Fe⁰ (Iron metal) E Fe²⁺ + H₂O C 2H⁺ (from Acid) F R-NHOH (Hydroxylamine intermediate) D->F Fe⁰, 2H⁺ -Fe²⁺, -H₂O G R-NH₂ (Target Amine) F->G Fe⁰, 2H⁺ -Fe²⁺, -2H₂O H Fe²⁺ + H₂O I Fe²⁺ + 2H₂O

Caption: Simplified stepwise reduction of a nitro group by iron metal in an acidic medium.

Section 4: General Purification and Salt Formation

Q4: I'm struggling with the acid-base workup. I'm either getting low recovery or emulsions. Any tips?

A4: Acid-base extraction is fundamental for purifying amines, but it can be tricky.

  • Low Recovery: This can happen if the pH is not adjusted correctly. To extract the amine into the aqueous layer, you need to use an acid (like 1M HCl) to protonate it fully (pH < 2). To recover it, you must add a base (like 2M NaOH) to deprotonate it back to the free amine (pH > 12) before extracting with an organic solvent. Check the pH with litmus paper at each step.

  • Emulsion Formation: Emulsions are common during the basic extraction step. To break them, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Stirring gently instead of shaking vigorously can also prevent their formation.

Q5: What is the best way to form the final hydrochloride salt for purification and storage?

A5: Converting the final free amine to its hydrochloride salt is an excellent purification step (via crystallization) and provides a more stable solid form for storage.

  • Dry the Final Organic Extract: After your final extraction of the free amine, ensure the organic solvent (e.g., ethyl acetate, diethyl ether) is thoroughly dried with anhydrous sodium sulfate or magnesium sulfate. Water can interfere with crystallization.

  • Prepare HCl Solution: The cleanest method is to use a solution of HCl in a solvent in which the amine salt is insoluble. A common choice is HCl in diethyl ether or HCl in isopropanol. Using concentrated aqueous HCl can introduce water and lead to an oily product instead of a crystalline solid.

  • Precipitation: Cool the dried solution of your amine in a suitable solvent (e.g., diethyl ether) in an ice bath. Slowly add the HCl solution dropwise while stirring. The hydrochloride salt should precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash it with a small amount of cold, dry solvent (to remove any surface impurities), and dry it under vacuum.

References

  • International Journal of ChemTech Research. (2014). Synthesis of β-aminoketone by reaction of amine and activated chalcone in microwave irradiation. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • ResearchGate. (2019). Selective nitro reduction in the synthesis of 'real-world' targets. Retrieved from [Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(22), 5485. Retrieved from [Link]

  • MDPI. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminomethyl pyridine chalcone derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of 3-amino 1-phenylbutane (3-APB) from 4-phenyl.... Retrieved from [Link]

  • National Institutes of Health. (2021). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Retrieved from [Link]

  • University of Oxford. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 3-Amino-1-Phenylbutane. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis of some novel chalcones and their facile one-pot conversion to 2-aminobenzene-1, 3-dicarbonitriles using malononitrile. Retrieved from [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

  • YouTube. (2018). 22.4a Synthesis of Amines Reduction. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • ChemBK. (n.d.). 1-phenylbutan-1-one. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-phenyl-1-butanone. Retrieved from [Link]

Sources

3-Amino-1-phenylbutan-1-one hydrochloride stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: 3-Amino-1-phenylbutan-1-one hydrochloride

Welcome to the technical support resource for this compound (CAS No. 26728-62-1). This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide practical, scientifically-grounded solutions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A: For long-term stability, the compound should be stored sealed in a dry environment at 2-8°C.[1] It is crucial to keep the container tightly closed and in a well-ventilated place to prevent moisture uptake and degradation.[2][3][4]

Q2: What are the known chemical incompatibilities?

A: The primary incompatibility is with strong oxidizing agents.[2] Contact with such agents can lead to rapid degradation of the molecule. Avoid using solvents or reagents that contain peroxides or other strong oxidants unless it is a controlled part of your experimental design.

Q3: How can I tell if my compound has started to degrade?

A: Visual inspection can be the first indicator. Physical changes such as a shift in color, clumping of the powder (indicating moisture absorption), or an unusual odor may suggest degradation. Analytically, the most definitive sign is the appearance of new, unexpected peaks during chromatographic analysis (e.g., HPLC) or a decrease in the peak area of the parent compound over time.

Q4: Is this compound sensitive to light or air?

Q5: What solvents should I use to prepare stable solutions?

A: As a hydrochloride salt, the compound is expected to be soluble in polar solvents such as water, ethanol, and DMSO. However, the stability in these solvents can vary. For aqueous solutions, buffer choice is critical, as pH can significantly influence the rate of hydrolysis. It is always recommended to prepare solutions fresh for each experiment. If a stock solution must be stored, it should be aliquoted into single-use volumes and frozen at -20°C or -80°C to minimize freeze-thaw cycles. A small-scale, short-term stability study in your chosen solvent is highly recommended to validate your specific experimental conditions.

Troubleshooting Experimental Issues

This section provides in-depth guidance for specific problems you may encounter during your research.

Issue 1: Inconsistent Assay Results or Progressive Loss of Compound Activity
  • Problem: You observe significant variability between experiments or a noticeable decline in the compound's expected biological or chemical activity over time.

  • Probable Cause: This issue is frequently linked to the degradation of the compound, either in its solid state due to improper storage or, more commonly, after being dissolved into a stock solution. Repeated freeze-thaw cycles, extended storage of solutions at 4°C, or hydrolysis in unbuffered aqueous solutions can accelerate degradation.

  • Solution Workflow:

    Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Appearance of New or Growing Impurity Peaks in HPLC/LC-MS
  • Problem: During analytical runs, you detect unknown peaks that were not present in the initial analysis of the compound. These peaks may grow in intensity over time or after sample processing.

  • Probable Cause: These new peaks are almost certainly degradation products. The structure of this compound contains functional groups (a β-aminoketone) susceptible to several degradation pathways, including hydrolysis, oxidation, and photolysis.

  • Solution: Perform a Forced Degradation Study. A forced degradation (or stress testing) study is a systematic way to generate likely degradation products and demonstrate the stability-indicating power of your analytical method.[5] This involves subjecting the compound to harsh conditions to accelerate its breakdown.[6][7]

    • Objective: To intentionally generate and identify the degradation products you are observing in your routine analysis. This confirms that your analytical method can separate these impurities from the parent compound and helps in elucidating the degradation pathway.[5][7]

    • See Protocol Section: For a detailed methodology, refer to the "Protocol for a Confirmatory Forced Degradation Study" below.

    Caption: Conceptual overview of potential degradation pathways.

Key Experimental Protocols

Protocol 1: Recommended Procedure for Preparing Stock Solutions
  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: In a well-ventilated area or chemical fume hood, quickly weigh the desired amount of the compound into a sterile, appropriate vial (e.g., an amber glass vial).

  • Solvent Addition: Add your chosen solvent (e.g., anhydrous DMSO, ethanol, or a buffered aqueous solution) to the desired final concentration.

  • Dissolution: Vortex the solution thoroughly. If needed, use a sonication bath for a short period (1-5 minutes) to ensure complete dissolution. Visually inspect the solution against a light source to confirm no particulates remain.

  • Storage: If the solution is not for immediate use, it must be stored properly.

    • Aliquoting: Dispense the solution into single-use, tightly sealed vials. This is the most critical step to prevent contamination and degradation from multiple freeze-thaw cycles.

    • Freezing: Store the aliquots at -20°C or -80°C.

    • Labeling: Clearly label all vials with the compound name, concentration, solvent, and date of preparation.

Protocol 2: Protocol for a Confirmatory Forced Degradation Study

This protocol is based on general principles outlined by international guidelines (ICH) for stability testing.[6][7] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Preparation:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • Divide the solution into several aliquots to be subjected to different stress conditions. Always include a control sample kept at 2-8°C protected from light.

Stress ConditionExperimental SetupRecommended Time Points for Analysis
Acid Hydrolysis Mix sample with 0.1 M HCl. Incubate at 60°C.2, 6, 12, 24 hours
Base Hydrolysis Mix sample with 0.1 M NaOH. Incubate at 60°C.2, 6, 12, 24 hours
Oxidation Mix sample with 3% H₂O₂. Keep at room temperature.2, 6, 12, 24 hours
Thermal Incubate sample (in solid and/or solution form) at 80°C in a calibrated oven.1, 3, 5 days
Photolytic Expose the sample to a light source conforming to ICH Q1B guidelines (combined UV and visible light).Monitor until total exposure reaches 1.2 million lux hours and 200 watt hours/m².

3. Sample Analysis:

  • At each designated time point, withdraw a sample, quench the reaction if necessary (e.g., neutralize acid/base), and dilute to a suitable concentration for analysis.

  • Analyze all samples (including the control) using a validated, stability-indicating HPLC method, typically with UV or MS detection.

4. Data Interpretation:

  • Compare the chromatograms from the stressed samples to the control.

  • Calculate the percentage of degradation.

  • The peaks that appear or grow significantly under stress conditions are your degradation products. This data is invaluable for troubleshooting routine analyses and understanding the compound's intrinsic stability.

Sources

Technical Support Center: Impurity Profiling in the Synthesis of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-Amino-1-phenylbutan-1-one hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during its synthesis. As an essential building block in pharmaceutical chemistry, ensuring the purity of this compound is paramount. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis and analysis of this compound.

Q1: What are the primary synthesis routes for this compound, and how do they influence the impurity profile?

There are several established methods for synthesizing this compound, with the choice of route being a primary determinant of the potential impurity profile. The most common approaches include:

  • The Mannich Reaction: This classical approach typically involves the reaction of acetophenone, formaldehyde (often as paraformaldehyde), and an amine salt (like methylamine hydrochloride).[1] The resulting intermediate, a Mannich base, is then processed. This route is cost-effective but can generate several process-related impurities, including unreacted starting materials and self-condensation by-products.

  • Biocatalytic Synthesis: A greener alternative involves the use of transaminase enzymes to aminate a ketone precursor, such as 4-phenyl-2-butanone.[2] This method offers high stereoselectivity but may introduce impurities related to the biological system, such as residual proteins or by-products from the enzymatic cascade, like pyruvate.[2][3]

  • Reductive Amination: This involves the reaction of a dicarbonyl compound with an amine source, followed by reduction. The control and selectivity of the reduction step are critical to minimizing impurities like over-reduced alcohol species.

Q2: What are the major classes of impurities I should anticipate during synthesis and storage?

Impurities can be broadly categorized based on their origin, as defined by the International Council for Harmonisation (ICH) guidelines.[4] For this specific synthesis, you should be vigilant for:

  • Starting Materials & Intermediates: Unreacted acetophenone, formaldehyde, or the ketone precursor from the biocatalytic route. In multi-step syntheses, penultimate intermediates are common impurities.[4]

  • Process-Related By-products: These are compounds formed from side reactions. Examples include dimers from the self-condensation of acetophenone or products from over-reduction.

  • Degradation Products: The final compound may degrade under specific conditions such as heat, light, or non-optimal pH during work-up or storage.[5] An intramolecular cyclization, for example, can occur in similar structures under thermal stress.[5]

  • Enantiomeric Impurities: If a specific stereoisomer is the target, the undesired enantiomer is considered an impurity. Its presence is often a result of incomplete stereoselectivity in the synthesis or racemization.[6]

Q3: Which analytical techniques are most effective for impurity profiling of this compound?

A multi-technique approach is essential for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separation and quantification.[7] A reverse-phase C18 column with a UV detector is a standard starting point. Method development should aim to separate the active pharmaceutical ingredient (API) from all potential impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown impurities.[5] It provides mass information that is crucial for structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials like acetophenone.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for the definitive structural confirmation of isolated impurities.[8]

Section 2: Troubleshooting Guide: Common Impurities & Mitigation Strategies

This section provides detailed answers to specific experimental problems.

Scenario 1: Impurities from the Mannich Reaction Route

Question: During the synthesis of 3-Amino-1-phenylbutan-1-one via the Mannich reaction, my final product is contaminated with a significant amount of unreacted acetophenone. What is the likely cause and solution?

Answer: The presence of unreacted acetophenone points to incomplete reaction conversion. The Mannich reaction is an equilibrium-driven process, and several factors can lead to a stall.

  • Causality:

    • Incorrect Stoichiometry: The molar ratios of acetophenone, formaldehyde, and the amine salt are critical.[1] An excess of acetophenone or insufficient amounts of the other reagents will naturally leave it unreacted.

    • Suboptimal Temperature: The reaction often requires heating to proceed at a reasonable rate. If the temperature is too low, the reaction kinetics will be slow, leading to incomplete conversion within the allotted time.

    • Insufficient Reaction Time: Like temperature, reaction time must be sufficient to allow the equilibrium to favor the product.

  • Troubleshooting & Mitigation:

    • Verify Stoichiometry: Ensure the molar ratio of acetophenone:formaldehyde:amine is appropriate, typically close to 1:1:1.[1] A slight excess of formaldehyde and the amine can help drive the reaction to completion.

    • Optimize Temperature: Experiment with incrementally increasing the reaction temperature. Monitor the reaction progress using an appropriate technique like TLC or a rapid HPLC method.

    • Extend Reaction Time: Continue the reaction for a longer duration, again monitoring for the disappearance of the acetophenone spot/peak.

    • Purification: If optimization is insufficient, unreacted acetophenone can typically be removed during work-up via aqueous washes or finally by recrystallization or column chromatography of the hydrochloride salt.

Mannich_Reaction_Impurities Acetophenone Acetophenone Mannich_Reaction Mannich Reaction Acetophenone->Mannich_Reaction Unreacted_Impurity Impurity: Unreacted Acetophenone Acetophenone->Unreacted_Impurity Incomplete Conversion Self_Condensation Impurity: Dimeric By-product Acetophenone->Self_Condensation Side Reaction (e.g., base/acid catalysis) Formaldehyde Formaldehyde Formaldehyde->Mannich_Reaction AmineHCl Amine HCl AmineHCl->Mannich_Reaction Product 3-Amino-1-phenylbutan-1-one (Mannich Base) Mannich_Reaction->Product Desired Path

Caption: Mannich reaction pathway and common impurity sources.

Scenario 2: Impurities from the Reduction Step

Question: I am reducing the ketone of an intermediate to produce the final product, but I'm observing a significant by-product corresponding to the fully reduced alcohol (3-Amino-1-phenylbutan-1-ol). How can I improve the selectivity of my reduction?

Answer: The formation of the alcohol is a classic example of over-reduction. The selectivity of a reduction is highly dependent on the choice of reducing agent and the precise control of reaction conditions.

  • Causality:

    • Harsh Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) can easily reduce both ketones and other functional groups. Catalytic hydrogenation with catalysts like Raney Nickel at high pressure or temperature can also lead to over-reduction.[1]

    • Excess Reagent: Using a large excess of the reducing agent can drive the reaction past the desired ketone reduction stage.

    • Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature provides more opportunity for the slower, secondary reduction of the intermediate alcohol to occur.

  • Troubleshooting & Mitigation:

    • Select a Milder Reducing Agent: Sodium borohydride (NaBH₄) is generally more selective for ketones and aldehydes and is less likely to cause over-reduction compared to LiAlH₄.[9]

    • Control Stoichiometry: Carefully control the molar equivalents of the reducing agent. Start with a stoichiometric amount and only increase slightly if conversion is poor.

    • Optimize Conditions: Perform the reduction at a lower temperature (e.g., 0-5 °C) to increase selectivity. Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

    • Catalyst Choice: If using catalytic hydrogenation, screen different catalysts (e.g., Pd/C vs. Raney Ni) and optimize hydrogen pressure and temperature to find conditions that favor ketone reduction without affecting other groups.

Scenario 3: General Purity and Stability Issues

Question: How do I properly develop a stability-indicating HPLC method to ensure I can separate the main compound from any potential degradation products?

Answer: A stability-indicating method is one that can accurately detect decreases in the amount of the active ingredient due to degradation. Developing such a method requires performing forced degradation studies, as recommended by ICH guideline Q1A(R2).[8]

  • Rationale: The goal of forced degradation (or stress testing) is to intentionally degrade the sample to generate the likely degradation products. This stressed sample is then used to develop an HPLC method that can separate these newly formed impurities from the main peak and from each other.

  • Workflow:

    • Forced Degradation Studies: Subject the this compound to a range of stress conditions. The goal is to achieve 5-20% degradation.

    • Method Development: Analyze the stressed samples using your initial HPLC method. The primary goal is to achieve adequate resolution (Rs > 1.5) between the main peak and all degradation product peaks.

      • Adjust mobile phase composition (organic solvent ratio, pH of the aqueous phase).

      • Screen different column chemistries (C18, C8, Phenyl-Hexyl).

      • Optimize the gradient slope, temperature, and flow rate.

    • Peak Purity Analysis: Use a Diode Array Detector (DAD) or Mass Spectrometer (MS) to assess the peak purity of the main compound in the stressed samples. This confirms that the main peak is not co-eluting with any degradants.

Stability_Method_Workflow cluster_stress 1. Forced Degradation cluster_dev 2. Method Development cluster_val 3. Validation API_Sample API Sample Stress_Conditions Apply Stress: - Acid Hydrolysis - Base Hydrolysis - Oxidation (H₂O₂) - Thermal - Photolytic (UV/Vis) API_Sample->Stress_Conditions Stressed_Sample Stressed Sample (5-20% degradation) Stress_Conditions->Stressed_Sample Generate Degradants HPLC_Analysis Analyze on HPLC Stressed_Sample->HPLC_Analysis Resolution_Check Resolution > 1.5? HPLC_Analysis->Resolution_Check Optimization Optimize Method: - Mobile Phase - Column - Gradient - Temperature Resolution_Check->Optimization No Validation Perform Peak Purity Analysis (DAD / MS) Resolution_Check->Validation Yes Optimization->HPLC_Analysis Re-inject Final_Method Final Stability-Indicating Method Validation->Final_Method Purity Confirmed

Caption: Workflow for developing a stability-indicating HPLC method.

Section 3: Data & Protocols

Table 1: Summary of Potential Impurities and Analytical Strategies
Impurity ClassPotential Structure/IdentityLikely SourceRecommended Analytical Technique
Starting Material AcetophenoneMannich Reaction: Incomplete conversionGC-MS, RP-HPLC-UV
Intermediate 3-(Methylamino)-1-phenylpropan-1-oneMannich Reaction: Incomplete reduction stepLC-MS, RP-HPLC-UV
By-product Acetophenone DimerMannich Reaction: Base/acid-catalyzed self-condensationLC-MS, NMR for structure elucidation
Over-reduction 3-Amino-1-phenylbutan-1-olReduction Step: Non-selective reducing agent or harsh conditionsLC-MS (identifies by mass difference)
Degradant e.g., Cyclized productsStorage/Work-up: Exposure to heat or extreme pHStability-Indicating HPLC, LC-MS
Enantiomer (R)- or (S)-isomerAsymmetric Synthesis: Poor enantioselectivityChiral HPLC
Protocol 1: General Purpose RP-HPLC Method for Purity Assessment

This is a starting point and must be optimized for your specific impurity profile.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 215 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study Conditions

Prepare solutions of the API at ~1 mg/mL in the specified medium. Analyze samples at appropriate time points (e.g., 2, 8, 24 hours) until target degradation is achieved.

Stress ConditionReagent / ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24 hours at 60 °CNeutralize sample with equivalent base before injection.
Base Hydrolysis 0.1 M NaOH24 hours at 60 °CNeutralize sample with equivalent acid before injection.
Oxidation 3% H₂O₂24 hours at room temp.Protect from light.
Thermal Dry heat at 80 °C48 hoursAnalyze both solid API and a solution.
Photolytic ICH-compliant light chamberExpose for a period to deliver ≥1.2 million lux hours and ≥200 W hours/m²Run a dark control in parallel.

References

  • Carrillo, P., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Available at: [Link]

  • Alentris Research Pvt. Ltd. (n.d.). 3-Amino-1-Phenylbutane. Alentris Research Pvt. Ltd. Available at: [Link]

  • Akasaka, K., & Ohrui, H. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link]

  • Singh, S., et al. (2013). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available at: [Link]

  • Bari, S. B., et al. (2018). impurity profiling and drug characterization: backdrop and approach. PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Jain, D., & Basniwal, P.K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • S, S., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Google Patents. (2008). Preparation method of 3-methylamino-1-phenylpropanol.
  • Veeprho. (n.d.). 3-Amino-1-phenylbutane | CAS 22374-89-6. Veeprho. Available at: [Link]

  • PubChemLite. (n.d.). This compound (C10H13NO). PubChemLite. Available at: [Link]

  • Google Patents. (2016). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

Sources

Technical Support Center: Enantioselective Synthesis of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the enantioselective synthesis of 3-Amino-1-phenylbutan-1-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of synthesizing this valuable chiral building block. The synthesis of β-amino ketones, such as the target molecule, is a cornerstone of modern organic chemistry, often accomplished through asymmetric Mannich reactions or biocatalysis.[1][2] However, achieving high yield and enantiopurity can be challenging. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles in your experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (e.e.)

Question: My reaction is producing the desired 3-Amino-1-phenylbutan-1-one, but the enantiomeric excess is consistently below the target of >95%. What factors could be contributing to this, and how can I improve stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge and can stem from several factors related to the catalyst, reaction conditions, or workup procedures.

Potential Causes & Solutions:

Potential Cause Recommended Solution Expected Outcome
Ineffective Chiral Catalyst or Ligand Screen a variety of chiral catalysts. For organocatalyzed Mannich reactions, proline and its derivatives are common choices.[2][3] For metal-catalyzed reactions, consider different chiral ligands (e.g., BINAP, BOX).Identification of a catalyst system that provides high enantioselectivity for your specific substrates.
Incorrect Reaction Temperature Optimize the reaction temperature. Asymmetric reactions are often highly sensitive to temperature; lower temperatures (-20 °C to -78 °C) typically enhance enantioselectivity by favoring the transition state leading to the desired enantiomer.An increase in e.e. by several percentage points. An optimal balance between reaction rate and selectivity will be achieved.
Solvent Effects The polarity and coordinating ability of the solvent can significantly influence the catalyst's performance. Screen a range of solvents (e.g., THF, CH2Cl2, Toluene, MeCN).Improved enantioselectivity as the solvent may better stabilize the chiral transition state.
Racemization During Workup or Purification The β-amino ketone product can be susceptible to racemization, especially under acidic or basic conditions or upon prolonged heating. Neutralize the reaction mixture carefully and avoid harsh pH conditions during extraction. Purify via flash chromatography at room temperature or below if possible.Preservation of the enantiomeric excess achieved during the reaction.

Troubleshooting Workflow for Low Enantiomeric Excess

low_ee_troubleshooting start Low e.e. Observed catalyst Screen Different Chiral Catalysts/Ligands start->catalyst Is catalyst optimal? temp Optimize Temperature (Typically Lower) catalyst->temp Still low e.e. result e.e. > 95% catalyst->result Problem Solved solvent Screen Solvents temp->solvent Still low e.e. temp->result Problem Solved workup Investigate Workup/ Purification Conditions solvent->workup Still low e.e. solvent->result Problem Solved workup->result Problem Solved purification_workflow start Reaction Mixture quench Quench Reaction (e.g., with sat. NH4Cl) start->quench extract Aqueous Workup: - Basify to pH 9-10 - Extract with EtOAc/DCM - Wash with Brine quench->extract dry Dry Organic Layer (Na2SO4 or MgSO4) extract->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography (Silica gel treated with Et3N) concentrate->chromatography salt_formation HCl Salt Formation: Dissolve in Et2O/EtOAc, add HCl solution chromatography->salt_formation finish Isolate Pure Hydrochloride Salt salt_formation->finish

Sources

Technical Support Center: Method Development for Resolving 3-Amino-1-phenylbutan-1-one Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-Amino-1-phenylbutan-1-one hydrochloride enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the separation of these critical chiral isomers. As the pharmacological and toxicological profiles of enantiomers can differ significantly, achieving high enantiomeric purity is a crucial step in the development of safe and effective active pharmaceutical ingredients (APIs).

This center provides a structured approach to method development, focusing on the three most common and effective resolution techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), Diastereomeric Salt Crystallization, and Enzymatic Kinetic Resolution. Each section is presented in a question-and-answer format to directly address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chiral separation important?

This compound is a chiral ketone derivative. The molecule possesses a stereocenter at the carbon atom bearing the amino group, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-isomers). In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be less active, inactive, or even contribute to undesirable side effects. Therefore, regulatory agencies often require the development and marketing of the single, active enantiomer.

Q2: What are the primary methods for resolving the enantiomers of this compound?

The main strategies for resolving this and other chiral amines include:

  • Chiral Chromatography (HPLC & SFC): This method involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation.[1][2]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amine with a chiral resolving agent (typically a chiral acid) to form diastereomeric salts.[3] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3]

  • Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme (often a lipase) that selectively catalyzes a reaction with one of the enantiomers, leaving the other unreacted and thus allowing for their separation.[4]

Q3: How do I determine the enantiomeric excess (ee) of my resolved sample?

Enantiomeric excess is a measure of the purity of a chiral sample. It can be determined using various analytical techniques, with the most common being:

  • Chiral HPLC or SFC: By separating the enantiomers, the relative peak areas can be used to calculate the ee.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification by integration.[5][6] For example, (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BHP) has been used as a chiral solvating agent to determine the enantiomeric excess of 3-amino-1-phenylbutane by ¹H-NMR.[5]

Troubleshooting Guide 1: Chiral HPLC & SFC Resolution

Chiral chromatography is a powerful tool for both analytical determination of enantiomeric excess and preparative separation of enantiomers.[1][2] Supercritical Fluid Chromatography (SFC) is often favored for its speed and reduced consumption of organic solvents.[7]

Common Problems & Solutions

Q1: I am not seeing any separation between the enantiomers. Where do I start?

Answer: A complete lack of separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination is not providing sufficient stereoselective interactions.

Troubleshooting Steps:

  • Verify CSP Selection: The most critical factor is the choice of the chiral column. For β-aminoketones, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the most successful.[3]

    • Action: Screen a variety of polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA, Chiralpak® IB). A systematic screening approach on a limited number of complementary columns is highly efficient.[3][6]

  • Optimize the Mobile Phase:

    • Normal Phase (HPLC): The standard mobile phase consists of a non-polar solvent (like n-hexane) and an alcohol modifier (like isopropanol or ethanol). The type and percentage of the alcohol can dramatically affect selectivity.

      • Action: Start with a screening gradient of hexane/isopropanol. If no separation is observed, switch to ethanol as the modifier.

    • Supercritical Fluid Chromatography (SFC): The mobile phase is typically supercritical CO2 with an alcohol co-solvent (modifier).

      • Action: Screen with methanol and isopropanol as modifiers. Methanol is often a good starting point for polysaccharide-based CSPs.[8]

  • Incorporate Additives: For basic compounds like 3-Amino-1-phenylbutan-1-one, acidic or basic additives in the mobile phase can significantly improve peak shape and selectivity.

    • Action: For normal phase, add a small amount (0.1%) of a basic modifier like diethylamine (DEA) or an acidic modifier like trifluoroacetic acid (TFA) to the alcohol portion of your mobile phase.

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer: Poor resolution means the peaks are not baseline separated. This can be addressed by optimizing several parameters to increase the selectivity (α) and/or the efficiency (N) of the separation.

Troubleshooting Steps:

  • Adjust Mobile Phase Composition:

    • Action: Systematically vary the percentage of the alcohol modifier. A lower percentage of the modifier generally increases retention and can improve resolution, but may also broaden peaks.

  • Lower the Temperature:

    • Rationale: Chiral separations are often sensitive to temperature. Lowering the temperature can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better resolution.[5]

    • Action: Decrease the column temperature in 5°C increments (e.g., from 25°C down to 10°C) and observe the effect on resolution.[5]

  • Reduce the Flow Rate:

    • Rationale: A lower flow rate increases the time the enantiomers interact with the CSP, which can improve resolution, although it will also increase the analysis time.

    • Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min for HPLC, or from 3.0 mL/min to 2.0 mL/min for SFC).

  • Consider a Different CSP: If optimization does not yield the desired resolution, the initial CSP may not be the most suitable.

    • Action: Test a CSP with a different chiral selector (e.g., if you started with a cellulose-based column, try an amylose-based one).

Q3: My peaks are tailing or fronting. What is causing this and how can I fix it?

Answer: Poor peak shape, such as tailing (asymmetric peak with a drawn-out latter half) or fronting (asymmetric peak with a sloping front), can compromise resolution and the accuracy of quantification.

Troubleshooting Steps for Peak Tailing:

  • Secondary Interactions: The basic amino group can interact with acidic silanol groups on the silica surface of the CSP, causing peak tailing.

    • Action: Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (typically 0.1%). This will "mask" the active sites on the stationary phase.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Action: Dilute your sample and reinject. If the peak shape improves, you were overloading the column.[5]

Troubleshooting Steps for Peak Fronting:

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

    • Action: Whenever possible, dissolve your sample in the mobile phase itself or a weaker solvent.

  • Column Overload: In some cases, severe mass overload can also manifest as fronting.

    • Action: Dilute the sample and reinject.

Table 1: Starting Conditions for Chiral HPLC/SFC Method Development

ParameterHPLC (Normal Phase)SFC
Columns Chiralpak® IA, IB, IC; Chiralcel® OD-H, OJ-HChiralpak® AD, AS; Chiralcel® OD, OJ
Mobile Phase n-Hexane / Isopropanol (or Ethanol)CO2 / Methanol (or Isopropanol)
Initial Gradient 10% to 50% alcohol over 10-15 min5% to 40% modifier over 5-10 min
Additive 0.1% DEA or 0.1% TFA (in alcohol)0.1% DEA or 0.1% TFA (in modifier)
Flow Rate 0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 25°C (with optimization range of 10-40°C)35°C (with optimization range of 25-45°C)
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Experimental Workflow for Chiral Method Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Evaluation & Optimization prep Prepare Racemic Standard (1 mg/mL in Mobile Phase) screen_cols Screen 4-6 Polysaccharide CSPs (e.g., IA, IB, OD-H, AD-H) prep->screen_cols screen_solv Use Standard Gradient (e.g., Hex/IPA + 0.1% DEA) screen_cols->screen_solv eval Evaluate Chromatograms: - No Separation? - Partial Separation? screen_solv->eval no_sep Change Modifier (IPA -> EtOH) or try different CSP class eval->no_sep No partial_sep Optimize: 1. Isocratic % Modifier 2. Temperature 3. Flow Rate eval->partial_sep Yes no_sep->screen_cols success Achieve Rs > 1.5 partial_sep->success

Caption: A systematic workflow for chiral HPLC/SFC method development.

Troubleshooting Guide 2: Diastereomeric Salt Crystallization

This classical method relies on the reaction of the racemic 3-Amino-1-phenylbutan-1-one with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[3] These salts have different solubilities in a given solvent, allowing one to be selectively crystallized.[3] For a basic amine, a chiral acid such as tartaric acid or mandelic acid is a suitable resolving agent.

Common Problems & Solutions

Q1: No crystals are forming from my solution. What should I do?

Answer: Failure to crystallize usually points to issues with supersaturation or the choice of solvent.

Troubleshooting Steps:

  • Increase Concentration: The solution may be too dilute.

    • Action: Slowly evaporate the solvent under reduced pressure or gentle heating to increase the concentration of the diastereomeric salts.

  • Induce Nucleation: Sometimes crystallization needs a "push" to get started.

    • Action: Try scratching the inside of the flask at the liquid-air interface with a glass rod. If you have a pure crystal of the desired diastereomeric salt, add a tiny amount as a "seed crystal."

  • Solvent Screening: The chosen solvent may be too good at dissolving both diastereomeric salts.

    • Action: Perform a solvent screen to find a solvent system where the difference in solubility between the two diastereomers is maximized. A good solvent will often show a large difference in the solute's solubility between high and low temperatures.

  • Use an Anti-Solvent:

    • Action: Slowly add a solvent in which the salts are insoluble (an "anti-solvent") to the solution until it becomes turbid, then warm slightly until it is clear again and allow to cool slowly.

Q2: My product is "oiling out" instead of crystallizing. How can I resolve this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid. This is often due to very high supersaturation or the crystallization temperature being too high.

Troubleshooting Steps:

  • Reduce Supersaturation:

    • Action: Start with a more dilute solution.

  • Slow Down the Cooling Rate: Rapid cooling can shock the system into forming an oil.

    • Action: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator or ice bath. Insulating the flask can help slow the cooling process.

  • Change the Solvent:

    • Action: A different solvent system may favor crystallization over oiling out. Try a less polar solvent.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?

Answer: Low diastereomeric excess means that the crystals are not significantly enriched in one diastereomer. This is a common challenge and often requires careful optimization.

Troubleshooting Steps:

  • Optimize the Solvent System: This is the most critical factor for selectivity.

    • Action: A systematic solvent screen is the most effective approach. The ideal solvent is one in which the desired diastereomer is sparingly soluble, while the undesired one is much more soluble.

  • Control the Crystallization Temperature and Time: The separation can be under either thermodynamic or kinetic control.

    • Action: Experiment with different final crystallization temperatures and equilibration times. Sometimes, a rapid crystallization and filtration (kinetic resolution) yields higher purity than allowing the system to equilibrate for a long time (thermodynamic resolution).

  • Recrystallization:

    • Action: A single crystallization may not be sufficient. Redissolve the obtained crystals in a fresh portion of the solvent (or a different solvent) and repeat the crystallization process to further enrich the desired diastereomer.

  • Stoichiometry of the Resolving Agent:

    • Action: While a 1:1 molar ratio of amine to resolving agent is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can improve the purity of the initially formed crystals.

Table 2: Suggested Starting Points for Diastereomeric Crystallization

ParameterSuggested Starting Conditions
Racemic Substrate This compound
Chiral Resolving Agents (R,R)-Tartaric Acid, (S,S)-Tartaric Acid, (R)-Mandelic Acid, (S)-Mandelic Acid
Stoichiometry Start with 0.5-1.0 equivalent of resolving agent
Screening Solvents Ethanol, Isopropanol, Methanol, Acetone, Acetonitrile, and mixtures with water
Procedure 1. Dissolve amine and resolving agent in a minimal amount of hot solvent. 2. Allow to cool slowly to room temperature. 3. Cool further in an ice bath or refrigerator. 4. Collect crystals by filtration. 5. Analyze the diastereomeric excess of the crystals and the mother liquor.

Workflow for Diastereomeric Salt Crystallization

G cluster_0 Salt Formation cluster_1 Crystallization cluster_2 Analysis & Purification start Dissolve Racemic Amine & Chiral Acid in Hot Solvent cool Slow Cooling to RT, then Ice Bath start->cool filter Filter to Separate Crystals and Mother Liquor cool->filter analyze Analyze Purity (d.e.) of Crystals and Mother Liquor filter->analyze decision Purity Acceptable? analyze->decision recrystallize Recrystallize from Fresh Solvent decision->recrystallize No liberate Liberate Free Amine (e.g., with base) decision->liberate Yes recrystallize->cool finish Isolated Enantiomer liberate->finish

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Guide 3: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution utilizes the high stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers. In the case of a racemic amine, a common strategy is the enantioselective acylation, where the enzyme acylates one enantiomer much faster than the other. This results in a mixture of an acylated amine and the unreacted amine enantiomer, which can then be separated.

Common Problems & Solutions

Q1: The enzymatic reaction is very slow or not proceeding at all. What could be the issue?

Answer: Low or no reactivity can be due to an inappropriate choice of enzyme, acyl donor, solvent, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Enzyme Screening: Not all lipases will be effective for a given substrate.

    • Action: Screen a panel of commercially available lipases, such as Candida antarctica Lipase B (CALB, often immobilized as Novozym® 435), Pseudomonas cepacia lipase (PCL), and Candida rugosa lipase (CRL).

  • Acyl Donor Selection: The nature of the acyl donor is crucial.

    • Action: Vinyl acetate is a common and effective acyl donor as it produces a volatile byproduct. Other options include isopropenyl acetate or acid anhydrides like acetic anhydride.

  • Solvent Choice: The solvent can greatly influence enzyme activity and stability.

    • Action: Start with non-polar organic solvents like hexane, heptane, or toluene. More polar solvents like tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) can also be screened.

  • Temperature Optimization: Enzyme activity is temperature-dependent.

    • Action: Most lipases work well between 30-60°C. Start at a moderate temperature (e.g., 40°C) and optimize if necessary.

  • Water Content: Enzymes require a small amount of water for activity, but too much can lead to unwanted hydrolysis.

    • Action: For reactions in organic solvents, ensure the solvent is not completely anhydrous. Adding molecular sieves can help control the water content.

Q2: The reaction is proceeding, but the enantioselectivity (E-value) is low.

Answer: Low enantioselectivity means the enzyme is reacting with both enantiomers at similar rates, leading to a poor separation.

Troubleshooting Steps:

  • Enzyme Selection: This is the most important factor for selectivity.

    • Action: If your initial enzyme screen showed low selectivity, try lipases from different sources.

  • Optimize the Acyl Donor: The steric and electronic properties of the acyl donor can influence selectivity.

    • Action: Try bulkier acyl donors (e.g., vinyl butyrate or vinyl laurate) as they can sometimes enhance the steric discrimination by the enzyme.

  • Lower the Reaction Temperature:

    • Rationale: Lowering the temperature can sometimes increase the enantioselectivity of an enzymatic reaction, although it will also decrease the reaction rate.

    • Action: Run the reaction at a lower temperature (e.g., room temperature or even 10-15°C) for a longer period.

  • Solvent Optimization: The solvent can affect the conformation of the enzyme and thus its selectivity.

    • Action: Screen different solvents. Sometimes a switch from a non-polar to a more polar aprotic solvent can dramatically change the E-value.

Q3: How do I stop the reaction at the optimal point (around 50% conversion)?

Answer: For a classic kinetic resolution, the highest enantiomeric excess for both the product and the remaining starting material is achieved at or near 50% conversion.

Troubleshooting Steps:

  • Monitor the Reaction Progress:

    • Action: Take small aliquots from the reaction mixture at regular time intervals. Analyze these aliquots by a suitable method (e.g., achiral HPLC or GC) to determine the conversion (i.e., the disappearance of the starting material or the appearance of the product).

  • Quench the Reaction:

    • Action: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. If using a soluble enzyme, it can be denatured or extracted.

  • Separation of Product and Unreacted Substrate:

    • Action: The acylated product will have different physical properties from the unreacted amine. They can typically be separated by standard techniques like column chromatography or acid-base extraction.

Table 3: General Protocol for Enzymatic Kinetic Resolution Screening

ParameterSuggested Starting Conditions
Substrate 3-Amino-1-phenylbutan-1-one (as free base)
Enzymes (Immobilized) Novozym® 435 (CALB), Lipase from Pseudomonas cepacia
Acyl Donor Vinyl acetate (2-5 equivalents)
Solvent Heptane or Methyl tert-butyl ether (MTBE)
Temperature 40°C
Monitoring Achiral HPLC/GC to track conversion
Procedure 1. Add substrate, solvent, and acyl donor to a flask. 2. Add the immobilized enzyme. 3. Stir at the desired temperature. 4. Monitor conversion over time. 5. Stop the reaction at ~50% conversion by filtering the enzyme. 6. Separate the acylated product from the unreacted amine. 7. Determine the ee of both fractions by chiral HPLC.

References

  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
  • Xavier, N. M., & Egrö, M. C. (2019). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 4(12), 3536-3541.
  • Gotor-Fernández, V., & Gotor, V. (2016).
  • Chiral Quest. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 163-172.
  • Gotor, V., & Gotor-Fernández, V. (2017). Enzymatic kinetic resolution of 5 and 6.
  • Amano Lipase from Pseudomonas fluorescens. (2018). The enzymatic kinetic resolution of 1 a. [a].
  • Phenomenex. (n.d.).
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  • Maftouh, M., et al. (2005). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery.
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  • De Klerck, K., et al. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
  • Örfi, L., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(10), 711-8.
  • Joseph, J. F., & Parr, M. K. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-102.
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  • A kind of separation detection method of 3-aminobutanol enantiomer. (n.d.).
  • Bucher, C., et al. (2021). Synthesis and crystal structures of new chiral 3-amino-2H-azirines and the Pd complex of one of them. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 5), 213-221.
  • Martínez, C. A., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System.
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  • Bhushan, R., & Nagar, H. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 11(4), 4268-4283.
  • Hamase, K., et al. (2023). Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. International Journal of Molecular Sciences, 24(21), 15897.

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Overcoming solubility issues with 3-Amino-1-phenylbutan-1-one hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-1-phenylbutan-1-one hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome common challenges encountered during its use in chemical synthesis, with a primary focus on its solubility characteristics. As an amine hydrochloride salt, this valuable building block presents unique handling requirements compared to its free amine counterpart. This guide provides in-depth, field-proven insights and step-by-step protocols to ensure your reactions proceed smoothly and efficiently.

Understanding the Core Challenge: The Nature of Amine Salts

This compound is the salt formed from the reaction of the basic amine, 3-amino-1-phenylbutan-1-one, with hydrochloric acid.[1] This protonation of the nitrogen atom creates a charged ammonium species, which has significant implications for its physical properties.

The primary advantage of supplying this compound as a hydrochloride salt is its increased stability and ease of handling as a solid.[2] However, the ionic nature of the salt dramatically increases its polarity. Consequently, it is generally soluble in polar protic solvents like water and to some extent in lower alcohols, but exhibits very poor solubility in a wide range of common aprotic organic solvents used for synthesis (e.g., tetrahydrofuran (THF), diethyl ether, dichloromethane (DCM), toluene).

This poor solubility in organic solvents is the most frequent hurdle researchers face, as the amine nitrogen must be in its neutral, lone-pair-bearing state (the "free base") to function as a nucleophile in most reactions.[2] The following troubleshooting guide addresses this central issue in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My this compound is not dissolving in my reaction solvent. How can I get it to react?

This is the most common issue. The hydrochloride salt is likely insoluble in your chosen organic solvent. For the amine to participate in the reaction (e.g., as a nucleophile), it must be in the form of its neutral free base.[2] You have two primary strategies to achieve this:

  • In-situ Neutralization: Add a base directly to your reaction mixture to liberate the free amine in the presence of your other reagents.

  • Prior Free-Basing: Convert the hydrochloride salt to the free base in a separate step before initiating your reaction.

The choice between these two methods depends on the stability of your other reagents to the added base and the desired purity of the final product.

Below is a decision-making workflow to help you choose the appropriate strategy.

start Start: Solubility Issue with Amine HCl q1 Are other reagents in the reaction sensitive to bases? start->q1 in_situ Strategy 1: In-situ Neutralization q1->in_situ No free_base Strategy 2: Prior Free-Basing & Extraction q1->free_base Yes q2 Is a stoichiometric amount of base acceptable in the reaction? in_situ->q2 protocol2 Follow Free-Basing Protocol free_base->protocol2 organic_base Use a soluble organic base (e.g., TEA, DIPEA) q2->organic_base Yes inorganic_base Use an insoluble inorganic base (e.g., K2CO3, NaHCO3) q2->inorganic_base No protocol1 Follow In-situ Neutralization Protocol organic_base->protocol1 inorganic_base->protocol1

Caption: Decision tree for addressing solubility issues.

Question 2: How do I perform an in-situ neutralization? What base should I use?

In-situ neutralization is often the most convenient method. It involves adding an auxiliary base to your reaction vessel along with the amine hydrochloride. This base neutralizes the HCl, liberating the free amine to dissolve in the organic solvent and react.

Causality: The added base is stronger than the free amine, so it deprotonates the ammonium salt preferentially. The choice of base is critical and depends on your reaction conditions and the required basicity.

BasepKa of Conjugate AcidTypical SolventsKey Considerations
Triethylamine (TEA) ~10.7DCM, THF, AcetonitrileSoluble. The resulting triethylammonium chloride salt may precipitate or remain in solution. Can be removed by an aqueous wash.
DIPEA (Hünig's Base) ~11.0DCM, THF, DMFSterically hindered, making it non-nucleophilic. Useful when other reagents are sensitive to nucleophilic amines.
Potassium Carbonate (K₂CO₃) ~10.3 (pKa of HCO₃⁻)DMF, Acetonitrile, AcetoneInsoluble in many organic solvents. Reaction occurs on the solid surface. Easily filtered off after the reaction.[3]
Sodium Bicarbonate (NaHCO₃) ~10.3 (pKa of H₂CO₃)DMF, AcetonitrileA weaker and often less effective base than K₂CO₃, but useful for very sensitive substrates. Also easily filtered.[4]

Experimental Protocol: In-situ Neutralization with Triethylamine

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add your solvent (e.g., 10 mL of THF).

  • Addition of Reagents: Add the other components of your reaction (e.g., the electrophile).

  • Amine and Base Addition: In a separate vial, suspend this compound (1.0 eq) in a small amount of the reaction solvent. Add triethylamine (TEA) (1.1 eq). Stir for 5-10 minutes.

  • Reaction Initiation: Add the resulting slurry of the free amine and triethylammonium chloride to the main reaction flask.

  • Monitoring: Stir the reaction at the desired temperature and monitor its progress using a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, the triethylammonium chloride byproduct can typically be removed by quenching the reaction with water and performing a liquid-liquid extraction.

Question 3: My reaction is sensitive to excess base. How can I perform a prior free-basing and extraction?

When your reaction cannot tolerate an additional basic reagent or the resulting salt, converting the amine hydrochloride to its free base before the reaction is the best approach.[5] This ensures you are working with a pure, neutral starting material.

Causality: This is a classic acid-base extraction. By adding a base (like NaOH or NaHCO₃) to an aqueous solution of the amine hydrochloride, you generate the free amine.[5] The free amine is less polar and more soluble in organic solvents, allowing it to be extracted from the aqueous layer.

cluster_0 Aqueous Phase cluster_1 Organic Phase a1 Dissolve Amine HCl in Water a2 Add Base (e.g., 1M NaOH) to pH > 10 a1->a2 a3 Amine Free Base (less water-soluble) a2->a3 o2 Free Base Partitions into Organic Layer a3->o2 Extraction a4 Aqueous Layer (contains NaCl, excess base) o1 Add Extraction Solvent (e.g., DCM, EtOAc) o1->o2 o3 Separate Layers o2->o3 o3->a4 o4 Wash with Brine o3->o4 o5 Dry over Na2SO4 o4->o5 o6 Filter & Evaporate o5->o6 o7 Pure Free Base o6->o7

Caption: Workflow for free-basing and extraction.

Experimental Protocol: Free-Basing and Extraction

  • Dissolution: Dissolve this compound (e.g., 5.0 g) in deionized water (e.g., 50 mL) in a separatory funnel.

  • Basification: Slowly add a 1M sodium hydroxide (NaOH) solution dropwise while swirling. Monitor the pH of the aqueous layer with pH paper or a pH meter. Continue adding base until the pH is >10.

  • Extraction: Add an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (e.g., 50 mL) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the organic layer (the bottom layer if using DCM, the top layer if using EtOAc) into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of the organic solvent (e.g., 25 mL) to the aqueous layer in the separatory funnel and repeat the extraction process. Combine this second organic extract with the first.

  • Washing: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl) (e.g., 25 mL) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the free base of 3-amino-1-phenylbutan-1-one, which can be used directly in your reaction.

Question 4: Are there any solvents that might dissolve the hydrochloride salt directly for a reaction?

While challenging, it is sometimes possible to find a solvent system that can accommodate the hydrochloride salt.

  • Polar Protic Solvents: Solvents like ethanol or methanol can sometimes be used. A patent for the synthesis of a related compound, 3-methylamino-1-phenylpropanol, utilizes an alcohol as the solvent for a Mannich reaction with an amine hydrochloride starting material.[6] The high polarity and hydrogen-bonding capability of these solvents can help to solvate the salt to some degree.

  • Highly Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may also provide sufficient solubility for some reactions, although this is highly substrate-dependent.

Recommendation: If you must use the hydrochloride salt directly, start by screening for solubility in small-scale tests with ethanol, methanol, and DMF. Heating the mixture may also improve solubility. However, for most nucleophilic applications, liberating the free base remains the most reliable strategy.

References

  • BenchChem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. Retrieved from BenchChem technical support documents.
  • Nongthombam, G. S. (2023). Response to "How can I neutralize aminehydrochlorides?". ResearchGate. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride. Retrieved from [Link]

  • Various Authors. (2014). Discussion on "Can anyone suggest how to neutralize aminehydrochlorides?". ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Discussion on "Hydrochloride salt of amine". Reddit. Retrieved from [Link]

  • Ball, D. W. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Google Patents. (2016). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

  • Google Patents. (2013). WO 2013/134298 Al - Common Organic Chemistry.
  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65, 136-138.
  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Paradís-Bas, M., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. Retrieved from [Link]

  • Google Patents. (2008). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Phenethylamine Synthesis: 3-Amino-1-phenylbutan-1-one Hydrochloride vs. Traditional Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phenethylamine synthesis, a critical class of compounds with broad pharmacological applications, the choice of precursor is a determining factor for yield, purity, and overall efficiency. This guide provides a comprehensive comparison of 3-Amino-1-phenylbutan-1-one hydrochloride against other established phenethylamine precursors. We will delve into the mechanistic nuances of relevant synthetic transformations and present available experimental data to offer a clear perspective for researchers in drug discovery and development.

Introduction to Phenethylamine Synthesis

Phenethylamines are a broad class of organic compounds with a shared structural backbone that is the basis for many neurotransmitters, hormones, and a wide array of psychoactive substances.[1] The synthesis of substituted phenethylamines is a cornerstone of medicinal chemistry, enabling the exploration of new therapeutic agents.[2] The selection of a starting material is a critical decision that influences the entire synthetic strategy, impacting factors such as the number of steps, the required reagents, and the final yield and purity of the target molecule.

This compound: A Versatile β-Aminoketone Precursor

3-Amino-1-phenylbutan-1-one, as its hydrochloride salt, is a β-aminoketone. This structural motif offers a unique entry point into the phenethylamine framework. The presence of both a carbonyl group and an amine function on the same molecule allows for a variety of synthetic manipulations.

The primary route to phenethylamines from β-aminoketones involves the reduction of the ketone functionality. This can be achieved through several established methods, including catalytic hydrogenation, Wolff-Kishner reduction, and Clemmensen reduction. Each of these methods has its own set of advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.

Comparative Analysis of Synthetic Routes and Precursors

A direct comparison of phenethylamine synthesis starting from this compound with more traditional precursors like phenylacetone (P2P), benzaldehyde, and nitroalkenes reveals distinct advantages and disadvantages for each approach.

Reductive Amination Routes

Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3] This can be a one-pot reaction where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

  • From Phenylacetone (P2P): Phenylacetone is a well-known precursor in the synthesis of amphetamine and its analogs.[4] The reductive amination of P2P with an appropriate amine, such as methylamine, directly yields the corresponding phenethylamine.[5]

  • From Benzaldehyde: Benzaldehyde can be used to synthesize phenethylamines through various multi-step sequences, often involving the formation of a nitrostyrene intermediate followed by reduction.[2]

The Leuckart Reaction

The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[3][6] This reaction is particularly useful for the synthesis of primary amines. While applicable to a wide range of carbonyl compounds, it often requires high temperatures.

Synthesis from β-Aminoketones

The use of β-aminoketones like this compound presents an alternative strategy. The synthesis of the precursor itself can often be achieved through a Mannich reaction, which is a three-component condensation of an aldehyde, an amine, and a ketone.[7][8]

The subsequent reduction of the β-aminoketone to the corresponding phenethylamine is the key step.

Conceptual Synthetic Pathway from a β-Aminoketone

Propiophenone Propiophenone Derivative Mannich Mannich Reaction Propiophenone->Mannich Amine Amine Amine->Mannich Aldehyde Aldehyde Aldehyde->Mannich Aminoketone 3-Amino-1-phenylbutan-1-one Mannich->Aminoketone Reduction Reduction Aminoketone->Reduction Phenethylamine Phenethylamine Derivative Reduction->Phenethylamine caption Synthesis via Mannich Reaction and Reduction

Caption: General workflow for phenethylamine synthesis from a propiophenone derivative.

Experimental Data and Comparison

While direct, side-by-side comparative studies of this compound with other precursors are not abundant in the literature, we can infer its potential utility from related transformations. A study on the enzymatic synthesis of 3-amino-1-phenylbutane from 4-phenyl-2-butanone demonstrates the feasibility of reducing a similar β-aminoketone structure to a phenethylamine derivative with high stereoselectivity, achieving yields of over 60%.[9][10]

PrecursorSynthetic RouteTypical YieldsKey Considerations
Phenylacetone (P2P) Reductive Amination50-80%Controlled substance in many jurisdictions.[4]
Benzaldehyde Nitrostyrene Reduction60-85%Multi-step process.
Benzyl Cyanide Catalytic Hydrogenation80-90%Use of cyanide and high-pressure hydrogenation.[2]
3-Amino-1-phenylbutan-1-one HCl Ketone Reduction(est.) 60-90%Precursor synthesis required (e.g., Mannich). Reduction method dependent.

Note: Yields are approximate and highly dependent on specific reaction conditions and substrates.

Key Synthetic Transformations: A Closer Look

Reduction of the Carbonyl Group in β-Aminoketones

Several methods can be employed for the reduction of the ketone in 3-Amino-1-phenylbutan-1-one.

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Pd, Pt, Ni) and hydrogen gas. It is often a clean and high-yielding reaction but may require specialized high-pressure equipment.

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine and a strong base at high temperatures to reduce a ketone to a methylene group.[11][12] It is suitable for base-stable compounds.

  • Clemmensen Reduction: This method employs a zinc-mercury amalgam in concentrated hydrochloric acid.[13] It is effective for acid-stable substrates.

Synthetic Pathways from Different Precursors

cluster_0 Route A: From Phenylacetone cluster_1 Route B: From Benzaldehyde cluster_2 Route C: From β-Aminoketone P2P Phenylacetone ReductiveAmination Reductive Amination P2P->ReductiveAmination Phenethylamine_A Phenethylamine ReductiveAmination->Phenethylamine_A Benzaldehyde Benzaldehyde NitrostyreneFormation Nitrostyrene Formation Benzaldehyde->NitrostyreneFormation Nitrostyrene Nitrostyrene NitrostyreneFormation->Nitrostyrene Reduction_B Reduction Nitrostyrene->Reduction_B Phenethylamine_B Phenethylamine Reduction_B->Phenethylamine_B Aminoketone_C 3-Amino-1-phenylbutan-1-one Reduction_C Ketone Reduction (e.g., Wolff-Kishner) Aminoketone_C->Reduction_C Phenethylamine_C Phenethylamine Reduction_C->Phenethylamine_C caption Comparison of synthetic routes to phenethylamines.

Caption: Visual comparison of major synthetic pathways to phenethylamines.

Experimental Protocols

Representative Protocol for Reductive Amination of Phenylacetone

Warning: This protocol is for informational purposes only and should only be performed by qualified professionals in a legal and regulated laboratory setting.

  • To a solution of phenylacetone (1 equivalent) in methanol, add methylamine (1.2 equivalents, as a solution in a suitable solvent).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography to yield the desired phenethylamine.

Conceptual Protocol for the Reduction of this compound (Wolff-Kishner Conditions)

Warning: This protocol is conceptual and for informational purposes only. It requires optimization and should only be attempted by experienced chemists in a controlled environment.

  • Neutralize this compound (1 equivalent) with a suitable base to obtain the free amine.

  • In a flask equipped with a reflux condenser, combine the free β-aminoketone, hydrazine hydrate (4-5 equivalents), and a high-boiling solvent such as diethylene glycol.

  • Add potassium hydroxide (4-5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (typically 180-200°C) for 4-6 hours. Water and excess hydrazine will distill off.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or chromatography.

Conclusion

The choice of precursor for phenethylamine synthesis is a multifaceted decision. While traditional precursors like phenylacetone and benzaldehyde offer well-established and high-yielding routes, they are often subject to regulatory control. This compound emerges as a viable alternative, offering a distinct synthetic pathway through the reduction of its β-keto group. Although direct comparative data is limited, the feasibility of this transformation is supported by related literature. The Mannich reaction provides a convergent and often straightforward route to such β-aminoketone precursors. Further research into the optimization of the reduction of 3-Amino-1-phenylbutan-1-one and its derivatives will be crucial in fully evaluating its potential as a mainstream precursor in phenethylamine synthesis.

References

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A Comparative Guide to Purity Validation of 3-Amino-1-phenylbutan-1-one Hydrochloride by Titration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 3-Amino-1-phenylbutan-1-one hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product.

This guide provides an in-depth comparison of classical and instrumental methods for validating the purity of this compound, with a primary focus on titrimetric analysis. We will explore the causality behind experimental choices, present self-validating protocols, and compare their performance against modern chromatographic techniques, grounding all claims in authoritative sources.

The Importance of Purity in Pharmaceutical Intermediates

3-Amino-1-phenylbutan-1-one is a Mannich base, typically synthesized via the Mannich reaction involving acetophenone, formaldehyde, and an amine hydrochloride.[1][2] This synthetic route can introduce a variety of impurities, including unreacted starting materials, by-products from side reactions (such as the self-condensation of acetophenone), and degradation products.[3] The hydrochloride salt form enhances stability and solubility, but also necessitates methods capable of assaying both the active moiety and the counter-ion. Accurate and precise quantification of the main component is therefore critical to ensure batch-to-batch consistency and to control the impurity profile of the API.

While High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity analysis due to its high resolving power,[4] classical titration methods offer significant advantages in terms of cost-effectiveness, speed, and simplicity, making them highly valuable for routine quality control.

Comparative Methodologies for Purity Determination

We will compare three distinct analytical approaches for the purity determination of this compound:

  • Non-Aqueous Acid-Base Titration: To quantify the amine hydrochloride content.

  • Argentometric Titration: To determine the chloride content.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As a reference method for purity and impurity profiling.

The selection of an appropriate analytical procedure must be justified and validated to demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guidelines.[5][6][7]

Method 1: Non-Aqueous Acid-Base Titration

Principle: The basicity of the primary amine in 3-Amino-1-phenylbutan-1-one is too weak for direct titration in an aqueous medium. Water's amphoteric nature competes with the weak base, leading to an indistinct endpoint.[8][9] Non-aqueous titration in a protogenic solvent like glacial acetic acid enhances the basicity of the amine. The hydrochloride salt is first treated with mercuric acetate to replace the chloride ion with the less basic acetate ion, preventing interference from the concurrently formed hydrochloric acid.[7] The sample is then titrated with a strong acid in a non-aqueous medium, such as perchloric acid in glacial acetic acid.

The reactions are as follows: 2R-NH₃⁺Cl⁻ + Hg(CH₃COO)₂ → 2R-NH₂ + HgCl₂ + 2CH₃COOH R-NH₂ + HClO₄ → R-NH₃⁺ClO₄⁻

This method is particularly effective for amine salts and is a staple in pharmacopoeial assays.[8]

Experimental Protocol: Non-Aqueous Titration

1. Reagent Preparation:

  • 0.1 M Perchloric Acid in Glacial Acetic Acid: Cautiously mix 8.5 ml of 72% perchloric acid with 900 ml of glacial acetic acid. Add 30 ml of acetic anhydride to scavenge excess water, and dilute to 1000 ml with glacial acetic acid. Allow the solution to stand for 24 hours before use. Standardize against primary standard potassium hydrogen phthalate (KHP).
  • Mercuric Acetate Solution: Dissolve 5 g of mercuric acetate in 100 ml of glacial acetic acid.
  • Crystal Violet Indicator: Dissolve 0.5 g of crystal violet in 100 ml of glacial acetic acid.

2. Procedure:

  • Accurately weigh approximately 200 mg of this compound into a 250 ml conical flask.
  • Add 50 ml of glacial acetic acid and swirl to dissolve the sample.
  • Add 10 ml of mercuric acetate solution and allow to stand for 2-3 minutes.
  • Add 2-3 drops of crystal violet indicator.
  • Titrate with standardized 0.1 M perchloric acid until the color changes from violet to a blue-green endpoint.
  • Perform a blank titration using the same quantities of reagents and subtract the blank volume from the sample titration volume.

3. Calculation: Purity (%) = ( (V_S - V_B) * M_HClO4 * MW ) / ( W_S * 10 ) Where:

  • V_S = Volume of titrant for the sample (ml)

  • V_B = Volume of titrant for the blank (ml)

  • M_HClO4 = Molarity of perchloric acid solution

  • MW = Molecular weight of this compound (199.68 g/mol )[10]

  • W_S = Weight of the sample (mg)

Workflow for Non-Aqueous Titration

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_sample Weigh Sample prep_dissolve Dissolve in Glacial Acetic Acid prep_sample->prep_dissolve prep_hgac Add Mercuric Acetate Solution prep_dissolve->prep_hgac prep_indicator Add Crystal Violet Indicator prep_hgac->prep_indicator titrate Titrate with 0.1 M Perchloric Acid prep_indicator->titrate endpoint Detect Endpoint (Violet to Blue-Green) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for purity assay by non-aqueous titration.

Method 2: Argentometric Titration (Mohr's Method)

Principle: Argentometric titration is a classic precipitation titration used to quantify halide ions.[1] In this case, it determines the purity based on the chloride content of the hydrochloride salt. The sample is dissolved in a neutral aqueous solution and titrated with a standardized solution of silver nitrate. Chloride ions react with silver ions to form a white precipitate of silver chloride (AgCl). Potassium chromate is used as an indicator, which forms a reddish-brown precipitate of silver chromate (Ag₂CrO₄) after all the chloride has precipitated, signaling the endpoint.[11][12] The pH must be maintained between 6.5 and 10.5 to prevent the formation of silver hydroxide (at high pH) or chromic acid (at low pH).[12]

The reactions are as follows: Ag⁺(aq) + Cl⁻(aq) → AgCl(s) (white precipitate) 2Ag⁺(aq) + CrO₄²⁻(aq) → Ag₂CrO₄(s) (reddish-brown precipitate, at endpoint)

Experimental Protocol: Argentometric Titration

1. Reagent Preparation:

  • 0.1 M Silver Nitrate: Accurately weigh approximately 17.0 g of silver nitrate, dissolve in deionized water, and dilute to 1000 ml in a volumetric flask. Store in an amber bottle. Standardize against primary standard sodium chloride.
  • Potassium Chromate Indicator: Dissolve 5 g of potassium chromate in 100 ml of deionized water.

2. Procedure:

  • Accurately weigh approximately 300 mg of this compound into a 250 ml conical flask.
  • Dissolve the sample in 50 ml of deionized water.
  • Add 1 ml of potassium chromate indicator. The solution should be pale yellow.
  • Titrate with standardized 0.1 M silver nitrate solution, swirling the flask constantly, until the first permanent appearance of a faint reddish-brown color.
  • Perform an indicator blank titration by titrating a solution of 1 ml of indicator in 50 ml of deionized water with the silver nitrate solution to the same endpoint. Subtract this volume from the sample titration volume.

3. Calculation: Purity (%) = ( (V_S - V_B) * M_AgNO3 * MW ) / ( W_S * 10 ) Where:

  • V_S = Volume of titrant for the sample (ml)

  • V_B = Volume of titrant for the blank (ml)

  • M_AgNO3 = Molarity of silver nitrate solution

  • MW = Molecular weight of this compound (199.68 g/mol )[10]

  • W_S = Weight of the sample (mg)

Workflow for Argentometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation prep_sample Weigh Sample prep_dissolve Dissolve in Deionized Water prep_sample->prep_dissolve prep_indicator Add Potassium Chromate Indicator prep_dissolve->prep_indicator titrate Titrate with 0.1 M Silver Nitrate prep_indicator->titrate endpoint Detect Endpoint (Reddish-Brown Precipitate) titrate->endpoint record Record Volume endpoint->record calculate Calculate Purity record->calculate

Caption: Workflow for purity assay by argentometric titration.

Method 3: Reversed-Phase HPLC (Comparative Method)

Principle: HPLC is a powerful separation technique that can separate the main compound from its impurities.[13] For a compound like 3-Amino-1-phenylbutan-1-one, which lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. However, the phenyl group allows for some UV absorbance, and a sensitive UV detector might be sufficient for a purity assay at a relatively high concentration. The method involves injecting a solution of the sample onto a reversed-phase column (e.g., C18) and eluting with a suitable mobile phase. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol: RP-HPLC

1. Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
  • Mobile Phase B: 0.1% TFA in Acetonitrile
  • Gradient: 10% B to 90% B over 15 minutes
  • Flow Rate: 1.0 ml/min
  • Detection: UV at 215 nm
  • Injection Volume: 10 µl
  • Column Temperature: 30 °C

2. Procedure:

  • Standard/Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/ml.
  • Inject the prepared solution into the HPLC system.
  • Record the chromatogram and integrate all peaks.

3. Calculation: Purity (% Area) = ( Area_main_peak / Total_area_all_peaks ) * 100

This calculation provides a percentage purity based on the relative peak areas and does not account for differences in response factors between the main component and impurities. For an accurate assay, a reference standard and calibration curve are required.

Performance Comparison

The choice of method depends on the specific requirements of the analysis, such as the need for a stability-indicating method, the available equipment, and the desired throughput.

ParameterNon-Aqueous TitrationArgentometric TitrationRP-HPLC
Principle Acid-Base NeutralizationPrecipitationChromatography
Specificity Assays total basic amines. Not specific if other basic impurities are present.Assays total chloride content. Not specific if other chloride salts are present.High. Can separate and quantify individual impurities. Stability-indicating.[13]
Precision High (RSD < 1%)High (RSD < 1%)Very High (RSD < 0.5%)
Accuracy High (dependent on standardization)High (dependent on standardization)High (requires reference standard)
Speed Fast (5-10 min per sample)Fast (5-10 min per sample)Slower (20-30 min per sample)
Cost LowLowHigh (instrumentation, columns, solvents)
Use Case Rapid, routine QC assay of the amine salt content.Rapid, routine QC assay of the hydrochloride salt content.Purity, impurity profiling, stability studies, method validation.[4]

Discussion and Expert Insights

Causality in Method Selection:

  • Non-Aqueous Titration is selected because the amine's basicity is suppressed in water. Glacial acetic acid acts as a leveling solvent, enhancing the basicity of the weak amine relative to water, allowing for a sharp, discernible endpoint.[9] The use of mercuric acetate is a critical step to prevent the formation of HCl during the titration, which would consume the titrant and lead to inaccurate results.

  • Argentometric Titration provides an orthogonal (different and independent) method to the non-aqueous titration. It assays the counter-ion (Cl⁻) rather than the organic base. If the results from both titration methods are concordant, it provides strong evidence for the purity of the stoichiometric salt. This self-validating approach enhances trustworthiness.

  • RP-HPLC is the method of choice when a detailed impurity profile is required. Its high specificity allows it to be a "stability-indicating method," meaning it can resolve the active ingredient from its degradation products.[13] This is something that titration methods cannot do, as they measure the total amount of a functional group (e.g., total base or total chloride), including any impurities that also contain that group.

Limitations and Trustworthiness:

The primary limitation of titration is its lack of specificity. The non-aqueous titration will quantify any basic impurity alongside the main compound. Similarly, the argentometric titration will quantify any inorganic chloride impurities. However, when used together, they create a more robust picture. For example, if the non-aqueous titration gives a purity of 99.5% and the argentometric titration gives a purity of 99.6%, there is high confidence in the overall purity of the this compound salt. A significant discrepancy between the two results would indicate the presence of either non-basic chloride-containing impurities or basic impurities that are not hydrochloride salts.

For definitive purity analysis and regulatory submissions, HPLC is indispensable. It provides unequivocal data on the number and quantity of impurities, which is a key requirement of regulatory bodies like the FDA and EMA.[5][6]

Conclusion

For the routine quality control of this compound, both non-aqueous acid-base titration and argentometric titration are rapid, cost-effective, and reliable methods. They provide accurate assays of the amine and hydrochloride content, respectively. When used in tandem, they offer a powerful, self-validating system for confirming the purity of the stoichiometric salt.

However, for comprehensive purity validation, stability testing, and impurity profiling, RP-HPLC remains the superior technique due to its high specificity and resolving power. The ideal analytical strategy often involves using titration for rapid in-process controls and release testing, supported by a fully validated HPLC method for final product specification and stability studies, ensuring the highest standards of scientific integrity and product quality.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Alentris Research Pvt. Ltd. 3-Amino-1-Phenylbutane.

  • Argentometry. Wikipedia.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • Mannich Reaction. Organic Chemistry Portal.

  • Semester –I UNIT 2(b): Non-aqueous Titration.

  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.

  • Synthesis of β-amino ketones, aldehydes and derivatives. Organic Chemistry Portal.

  • Nonaqueous titration. chemeurope.com.

  • EXPT. 9 ARGENTOMETRIC DETERMINATION OF CHLORIDE IONS BY MOHR'S and FAJAN'S METHODS. eGyanKosh.

  • Precipitation Titration: Determination of Chloride by the Mohr Method.

  • Non aqueous titration. SlideShare.

  • This compound. ChemScene.

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI.

  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Preprints.org.

  • No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate.

  • Non Aqueous Acid-Base Titration. Saraswati Institute of Pharmaceutical Sciences.

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI.

  • Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.

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Navigating the Chiral Maze: A Comparative Guide to the Enantiomeric Separation and Analysis of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the stereoselective analysis of chiral molecules is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. 3-Amino-1-phenylbutan-1-one, a key chiral intermediate, presents a compelling case study in the challenges and triumphs of enantiomeric separation. Its structure, possessing both a primary amine and a ketone functional group, offers multiple avenues for chiral recognition, making the choice of analytical technique a critical determinant of success.

This in-depth technical guide moves beyond a simple listing of methods. As a Senior Application Scientist, my objective is to provide a nuanced, experience-driven comparison of the primary analytical techniques for the enantiomeric separation of 3-Amino-1-phenylbutan-1-one hydrochloride and its congeners. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), supported by experimental data from analogous compounds to illuminate the path toward robust and reliable enantioseparation.

The Chromatographic Arena: HPLC vs. SFC

High-Performance Liquid Chromatography (HPLC) stands as the venerable workhorse of chiral separations, while Supercritical Fluid Chromatography (SFC) has emerged as a powerful, "greener" alternative, particularly for chiral amines.[1][2][3] The choice between these two powerhouses is often a trade-off between resolution, speed, and solvent consumption.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For β-aminoketones, polysaccharide-based chiral stationary phases (CSPs) are the cornerstone of successful HPLC enantioseparation.[4] These CSPs, typically derivatives of cellulose or amylose, offer a rich tapestry of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

A systematic screening of various polysaccharide-based CSPs for a series of β-aminoketones revealed that cellulose-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, generally exhibit higher enantioselectivity compared to their amylose-based counterparts for this class of compounds.[4]

Key Performance Characteristics of Chiral HPLC for β-Aminoketones:

Performance MetricTypical ObservationRationale
Resolution (Rs) Generally high, often > 2.0Polysaccharide CSPs offer multiple interaction sites, leading to significant differences in the free energy of association for the two enantiomers.
Analysis Time Moderate to long (10-30 minutes)The use of normal-phase eluents (e.g., hexane/alcohol mixtures) can lead to longer equilibration and run times compared to SFC.[2]
Solvent Consumption HighNormal-phase HPLC relies on organic solvents, which can be costly and environmentally impactful.
Method Development Can be complexRequires screening of multiple CSPs and mobile phase compositions to achieve optimal separation.
Experimental Protocol: Chiral HPLC of a β-Aminoketone Analog

This protocol is based on established methods for the separation of β-aminoketones on polysaccharide-based CSPs.[4]

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v). The addition of a small amount of a basic modifier like DEA is crucial for obtaining good peak shape for basic analytes like amines.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase at a concentration of 1 mg/mL.

Supercritical Fluid Chromatography (SFC): The High-Speed, Eco-Friendly Challenger

SFC utilizes a mobile phase composed of supercritical carbon dioxide, often with a small percentage of an organic modifier like methanol.[1][2] This technique has gained significant traction for chiral separations due to its numerous advantages over traditional HPLC.

For primary amines, SFC often provides superior peak symmetry and significantly shorter analysis times.[2][3][5] The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without a proportional increase in backpressure, leading to rapid separations.

Key Performance Characteristics of Chiral SFC for Amines:

Performance MetricTypical ObservationRationale
Resolution (Rs) Good to excellent, comparable to HPLCThe fundamental chiral recognition mechanisms on the CSP remain the same as in HPLC.
Analysis Time Very short (often < 5 minutes)High flow rates and rapid column equilibration contribute to high throughput.[6]
Solvent Consumption Significantly reducedThe primary mobile phase component is CO2, drastically reducing organic solvent usage.
Method Development Often faster than HPLCThe ability to rapidly screen different modifiers and gradients accelerates method optimization.
Experimental Protocol: Chiral SFC of a Primary Amine Analog

This protocol is based on comparative studies of chiral amine separations by HPLC and SFC.[2][3]

Instrumentation:

  • An SFC system equipped with a CO2 pump, modifier pump, back-pressure regulator, autosampler, column thermostat, and UV detector.

Chromatographic Conditions:

  • Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralpak® AD-H), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% DEA (gradient elution from 5% to 40% Methanol over 5 minutes). The basic additive is essential for good chromatography of the amine.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure (BPR): 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the racemic this compound in methanol at a concentration of 1 mg/mL.

The Electrophoretic Dimension: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a fundamentally different approach to enantiomeric separation, relying on the differential migration of enantiomers in an electric field in the presence of a chiral selector dissolved in the background electrolyte (BGE). For the separation of amines, cyclodextrins (CDs) are the most widely used and effective chiral selectors.[7][8]

The separation in CE is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The differing stability and/or mobility of these complexes leads to their separation. For basic compounds like 3-Amino-1-phenylbutan-1-one, which will be protonated at acidic pH, negatively charged cyclodextrins such as sulfated-β-cyclodextrin are particularly effective.

Key Performance Characteristics of Chiral CE for Amines:

Performance MetricTypical ObservationRationale
Efficiency (Plate Count) Extremely highThe open-tubular nature of the capillary minimizes band broadening, leading to very sharp peaks.
Analysis Time Very short (often < 10 minutes)Rapid migration in the electric field allows for fast separations.[9]
Sample/Reagent Consumption MinimalOnly nanoliter volumes of sample and microliter volumes of BGE are consumed per run.
Method Development Highly flexibleThe chiral selector is simply added to the BGE, allowing for rapid screening of different selectors and concentrations without changing the capillary.
Experimental Protocol: Chiral CE of a β-Aminoketone Analog

This protocol is based on established methods for the chiral separation of pharmacologically active amines using cyclodextrins as chiral selectors in CE.[9]

Instrumentation:

  • A capillary electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica capillary, 50 µm I.D., 375 µm O.D., total length 50 cm (effective length 40 cm).

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the racemic this compound in water at a concentration of 0.5 mg/mL.

Visualizing the Workflows

To better illustrate the distinct processes involved in each technique, the following diagrams outline the typical experimental workflows.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis s_prep Dissolve Sample in Mobile Phase injector Autosampler s_prep->injector mp_prep Prepare Hexane/IPA/DEA Mobile Phase pump Quaternary Pump mp_prep->pump pump->injector column Chiral Column (Cellulose-based) injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram analysis Calculate Resolution (Rs) and Enantiomeric Purity chromatogram->analysis

Caption: Workflow for Chiral HPLC Analysis.

SFC_Workflow cluster_prep Sample & Modifier Preparation cluster_sfc SFC System cluster_data Data Acquisition & Analysis s_prep Dissolve Sample in Methanol injector Autosampler s_prep->injector mod_prep Prepare Methanol/DEA Modifier mod_pump Modifier Pump mod_prep->mod_pump co2_pump CO2 Pump co2_pump->injector mod_pump->injector column Chiral Column (Amylose-based) injector->column bpr Back-Pressure Regulator column->bpr detector UV Detector bpr->detector chromatogram Generate Chromatogram detector->chromatogram analysis Calculate Resolution (Rs) and Enantiomeric Purity chromatogram->analysis

Caption: Workflow for Chiral SFC Analysis.

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_data Data Acquisition & Analysis s_prep Dissolve Sample in Water capillary Fused-Silica Capillary s_prep->capillary Injection bge_prep Prepare Buffer with Chiral Selector (CD) bge_prep->capillary Fill detector UV Detector capillary->detector power_supply High Voltage Power Supply power_supply->capillary Apply Voltage electropherogram Generate Electropherogram detector->electropherogram analysis Calculate Resolution (Rs) and Migration Times electropherogram->analysis

Caption: Workflow for Chiral CE Analysis.

Concluding Remarks: Selecting the Optimal Technique

The enantiomeric separation of this compound and related compounds is a multifaceted challenge where no single technique is universally superior. The choice of method should be guided by the specific analytical requirements of the task at hand.

  • For robust, high-resolution analysis where analysis time is not the primary constraint, chiral HPLC on a polysaccharide-based CSP remains a reliable and well-understood choice. Its extensive track record and the commercial availability of a wide range of CSPs make it a go-to method for many laboratories.

  • When high-throughput screening, speed, and a commitment to green chemistry are paramount, SFC emerges as the clear frontrunner. Its ability to deliver rapid, high-quality separations with significantly reduced organic solvent consumption makes it an increasingly attractive alternative to HPLC.[1][6]

  • For applications requiring extremely high efficiency, minimal sample consumption, and rapid method development, chiral CE with cyclodextrin selectors is an exceptionally powerful tool. Its orthogonal separation mechanism also makes it an excellent confirmatory technique to complement HPLC or SFC data.

Ultimately, a comprehensive understanding of the principles, advantages, and practical considerations of each of these techniques will empower the analytical scientist to navigate the complexities of chiral separations with confidence and precision, ensuring the development of safe and effective chiral pharmaceuticals.

References

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 712-721. [Link]

  • Welch, C. J., et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Rodríguez-López, M., et al. (2020). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 25(22), 5463. [Link]

  • Al-Tel, T. H., et al. (2015). Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. Chirality, 27(5), 332-338. [Link]

  • Beltrán, J. L., et al. (2006). Chiral separation and identification of beta-aminoketones of pharmacological interest by high performance liquid chromatography and capillary electrophoresis. Journal of Chromatography A, 1120(1-2), 89-93. [Link]

  • Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Jacob, M., et al. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. [Link]

  • Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(23), 5649. [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • Park, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 253-261. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Gray, M., et al. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Neusüß, C., et al. (2019). Capillary electrophoresis-mass spectrometry of derivatized amino acids for targeted neurometabolomics – pH mediated reversal of diastereomer migration order. ResearchGate. [Link]

  • Al-Qadiri, M., et al. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. Electrophoresis, 42(17-18), 1800-1809. [Link]

  • Fodor, G., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. FULIR. [Link]

  • Wahl, J., & Holzgrabe, U. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. Journal of Pharmaceutical and Biomedical Analysis, 148, 245-250. [Link]

  • Kovaľ, M., et al. (2022). Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases. Separations, 9(7), 157. [Link]

  • Wang, J., et al. (2004). Separation of Different Enantiomeric Amino Acids by Capillary Array Electrophoresis. Chinese Journal of Chemistry, 22(8), 839-843. [Link]

  • Tagliaro, F., et al. (1995). Capillary zone electrophoresis determination of phenylalanine in serum: a rapid, inexpensive and simple method for the diagnosis of phenylketonuria. Journal of Chromatography B: Biomedical Sciences and Applications, 672(2), 241-248. [Link]

  • PubChem. (n.d.). 3-Amino-1-phenylbutan-1-ol. [Link]

  • Chemsrc. (2025). 1-Phenylbutan-1-one. [Link]

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Comparative Analysis of the Biological Activity of 3-Amino-1-phenylbutan-1-one Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of β-Amino Ketones

The β-amino ketone scaffold, exemplified by 3-amino-1-phenylbutan-1-one hydrochloride, represents a privileged structure in medicinal chemistry. These compounds, also known as cathinone derivatives, have garnered significant attention for their diverse pharmacological activities. While initially explored for their stimulant properties, recent research has unveiled their potential in other therapeutic areas, most notably as anticonvulsant and antimicrobial agents. This guide provides a comparative analysis of the biological activities of various this compound derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge to navigate the complexities of this promising class of compounds.

Anticonvulsant Activity: A Promising Avenue for Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is a continuous endeavor. Derivatives of 3-amino-1-phenylbutan-1-one have emerged as potential candidates, with several studies demonstrating their ability to protect against seizures in preclinical models.

Comparative Anticonvulsant Efficacy

The anticonvulsant potential of novel compounds is typically assessed using a battery of in vivo models. The two most common screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. The MES test is a model of generalized tonic-clonic seizures, while the scPTZ test is used to identify agents that can prevent absence or myoclonic seizures[1][2].

While specific comparative data for a series of this compound derivatives is not extensively available in the public domain, studies on structurally related amino acid derivatives and other anticonvulsants provide valuable insights into the structural modifications that can influence activity[3][4][5]. For instance, substitutions on the phenyl ring and modifications of the amino group can significantly impact the anticonvulsant profile.

Table 1: Hypothetical Comparative Anticonvulsant Activity of 3-Amino-1-phenylbutan-1-one Derivatives

CompoundR1 (Phenyl Ring Substitution)R2 (Amino Group Substitution)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (TD₅₀/ED₅₀)
Parent HH>300>300>500-
Derivative A 4-ClH1502004503.0 (MES)
Derivative B 4-FH1201804804.0 (MES)
Derivative C HCH₃250>300>500-
Derivative D 4-ClCH₃1001504004.0 (MES)

Note: This table is a hypothetical representation to illustrate the type of data generated in anticonvulsant screening studies. Actual values would be determined experimentally.

Structure-Activity Relationship (SAR) Insights

Based on general knowledge of anticonvulsant SAR, the following hypotheses can be made regarding 3-amino-1-phenylbutan-1-one derivatives:

  • Aromatic Ring Substitution: The introduction of small, electron-withdrawing groups, such as halogens (e.g., chloro, fluoro), on the phenyl ring can enhance anticonvulsant activity. This is a common feature in many CNS-active drugs.

  • Amino Group Modification: N-alkylation of the amino group can modulate the lipophilicity and basicity of the molecule, which in turn can affect its ability to cross the blood-brain barrier and interact with its target.

  • Chirality: The stereochemistry at the chiral center (C3) is likely to play a crucial role in biological activity, a common observation for many neurologically active compounds.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical assay to evaluate the efficacy of a compound in preventing the spread of seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • Corneal electrodes

  • Electroconvulsive shock apparatus

  • Test compound dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Control vehicle

Procedure:

  • Administer the test compound or vehicle to groups of mice via the desired route (e.g., intraperitoneal or oral).

  • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The absence of the tonic hindlimb extension is considered as the endpoint for protection.

  • Calculate the median effective dose (ED₅₀), which is the dose that protects 50% of the animals from the tonic seizure.

Mechanism of Action: Potential Targets

The precise mechanism of action for anticonvulsant 3-amino-1-phenylbutan-1-one derivatives is not fully elucidated. However, based on the activity of other β-amino ketones and structurally related compounds, potential mechanisms include:

  • Modulation of Voltage-Gated Sodium Channels: Many anticonvulsant drugs act by blocking voltage-gated sodium channels, thereby reducing neuronal hyperexcitability[6][7].

  • Enhancement of GABAergic Neurotransmission: Some compounds may enhance the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Postsynaptic Postsynaptic Neuron Na_Channel Voltage-Gated Sodium Channel Action_Potential Action Potential Propagation Na_Channel->Action_Potential Inhibits Derivative 3-Amino-1-phenylbutan-1-one Derivative Derivative->Na_Channel Blocks Neurotransmitter Excitatory Neurotransmitter Action_Potential->Neurotransmitter Reduces Release Receptor Neurotransmitter Receptor Neurotransmitter->Receptor Binds Excitation Postsynaptic Excitation Receptor->Excitation Leads to

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Interestingly, some cathinone derivatives have demonstrated promising activity against various bacterial and fungal strains.

Comparative Antimicrobial Susceptibility

The antimicrobial efficacy of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism[8][9][10][11][12].

A study on 3-(aminophenyl)-1,3-diphenylpropanones, which share the β-amino ketone core, revealed that derivatives with fluoro and chloro substitutions on the phenyl ring exhibited good antibacterial activity against both Gram-positive (Bacillus subtilis, B. cereus) and Gram-negative (Escherichia coli) bacteria[13].

Table 2: Antimicrobial Activity of 3-(Aminophenyl)-1,3-diphenylpropanone Derivatives

CompoundR (Substitution)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. B. subtilisMIC (µg/mL) vs. B. cereus
1 H>100>100>100
2 4-F502525
3 4-Cl502525
Ampicillin (Standard) -12.56.256.25

Source: Adapted from Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products.[13]

Structure-Activity Relationship (SAR) Insights

From the available data on related compounds, the following SAR trends for antimicrobial activity can be inferred:

  • Halogen Substitution: The presence of halogens on the aromatic ring appears to be beneficial for antimicrobial activity.

  • Lipophilicity: The overall lipophilicity of the molecule can influence its ability to penetrate the bacterial cell wall and membrane.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard and quantitative way to assess the antimicrobial activity of a compound.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., E. coli, S. aureus) adjusted to a 0.5 McFarland standard

  • Mueller-Hinton Broth (MHB)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (broth only)

  • Growth control (broth + bacteria)

Procedure:

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Include a positive control (antibiotic), a negative control (broth only), and a growth control (broth + bacteria) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mechanism of Action: Potential Targets

The mechanism of antimicrobial action for this class of compounds is still under investigation. However, potential targets could include:

  • Bacterial Cell Membrane Disruption: The amphipathic nature of these molecules may allow them to interact with and disrupt the integrity of the bacterial cell membrane.

  • Inhibition of Essential Enzymes: The compounds could potentially inhibit key bacterial enzymes involved in vital metabolic pathways.

Antimicrobial_Workflow cluster_Preparation Preparation cluster_Assay Microdilution Assay cluster_Analysis Data Analysis Serial_Dilution Prepare serial dilutions of 3-amino-1-phenylbutan-1-one derivative Inoculation Inoculate microtiter plate wells with bacteria and compound dilutions Serial_Dilution->Inoculation Bacterial_Inoculum Prepare standardized bacterial inoculum Bacterial_Inoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Observation Visually inspect for bacterial growth Incubation->Observation MIC_Determination Determine the Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Conclusion and Future Directions

Derivatives of this compound represent a versatile chemical scaffold with promising biological activities. The preliminary data on related compounds suggest that strategic structural modifications can lead to potent anticonvulsant and antimicrobial agents. Future research should focus on the synthesis and systematic evaluation of a focused library of these derivatives to establish a clear and comprehensive structure-activity relationship. Mechanistic studies are also crucial to elucidate the molecular targets of these compounds, which will be instrumental in optimizing their therapeutic potential and guiding the development of new, more effective drugs. The experimental protocols outlined in this guide provide a robust framework for such future investigations.

References

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Alachkar, A., et al. (n.d.). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Retrieved from [Link]

  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Retrieved from [Link]

  • Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]

  • Gupta, Y. K., et al. (n.d.). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Retrieved from [Link]

  • Balouiri, M., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles. Retrieved from [Link]

  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of enaminones. 3. Investigations on 4'-, 3'-, and 2'-substituted and polysubstituted anilino compounds, sodium channel binding studies, and toxicity evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3- diphenylpropanones, novel aza-michael products | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Retrieved from [Link]

  • ResearchGate. (n.d.). The schematic structure of anticonvulsant derivatives of amino acids. Retrieved from [Link]

  • PubMed. (n.d.). Structure-activity relationships of phenytoin-like anticonvulsant drugs. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and anticonvulsant activity of some novel 3-aryl amino/amino-4-aryl-5-imino-Delta2-1,2,4-thiadiazoline. Retrieved from [Link]

  • ScienceRise. (n.d.). Structural-fragment analysis of active pharmaceutical ingredients of antiepileptic drugs in group N03A of the Ukrainian pharmaceutical market and their pharmacophoric features. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2023, May 19). Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Retrieved from [Link]

  • ResearchGate. (2016, September 28). (PDF) Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. Retrieved from [Link]

  • PubMed. (2017, May 10). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Retrieved from [Link]

Sources

Spectroscopic Fingerprints: A Comparative Guide to the Isomers of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of isomeric compounds is a cornerstone of robust and reproducible science. The hydrochloride salt of 3-Amino-1-phenylbutan-1-one, a cathinone derivative, presents a compelling case study in the application of spectroscopic techniques to differentiate between subtle stereochemical variations. This guide provides an in-depth comparison of the expected spectroscopic signatures of the enantiomeric ((R) and (S)) and diastereomeric (erythro and threo) isomers of this compound, grounded in the fundamental principles of NMR, IR, and Mass Spectrometry. While specific experimental data for this compound is not widely published, this guide synthesizes established spectroscopic principles to provide a robust framework for its analysis.

Introduction to the Isomers

3-Amino-1-phenylbutan-1-one possesses two chiral centers, giving rise to four possible stereoisomers. These exist as two pairs of enantiomers, which can be further classified into two pairs of diastereomers: erythro and threo. The hydrochloride salt form is common for improving solubility and stability.

  • Enantiomers: (R,R) and (S,S); (R,S) and (S,R). These are non-superimposable mirror images.

  • Diastereomers: (R,R) and (R,S); (R,R) and (S,R); (S,S) and (R,S); (S,S) and (S,R). These are stereoisomers that are not mirror images.

The differentiation of these isomers is critical as they can exhibit distinct pharmacological and toxicological profiles.

Spectroscopic Comparison: Unraveling Isomeric Differences

The following sections detail the anticipated differences in the spectroscopic data for the isomers of 3-Amino-1-phenylbutan-1-one hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between diastereomers and, with the aid of chiral auxiliaries, enantiomers.

1H NMR Spectroscopy:

The proton NMR spectra of the diastereomers are expected to show noticeable differences in chemical shifts and coupling constants, particularly for the protons on the chiral carbons (C2 and C3) and the adjacent methylene group (C4).

  • Chemical Shifts: The relative stereochemistry of the amino and phenyl groups in the erythro and threo isomers will result in different through-space magnetic environments for the protons. This is expected to cause a divergence in the chemical shifts of the methine protons at C2 and C3.

  • Coupling Constants (J-values): The vicinal coupling constant (3JH2-H3) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The erythro and threo isomers will have different preferred conformations, leading to distinct coupling constants for the H-C2-C3-H interaction. It is generally observed in similar 1,2-disubstituted propane systems that the coupling constant for the threo isomer is larger than that of the erythro isomer[1].

To distinguish between enantiomers, a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) would be necessary. For instance, the use of (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (BHP) as a chiral solvating agent has been shown to be effective in determining the enantiomeric excess of related chiral amines by inducing separate signals for the enantiomers in the 1H NMR spectrum[2].

13C NMR Spectroscopy:

Similar to 1H NMR, the 13C NMR spectra of the diastereomers will exhibit different chemical shifts for the carbon atoms, especially for C2, C3, and the adjacent carbons. The differences may be more subtle than in proton NMR but are often resolvable with high-field instruments. For enantiomers, the spectra will be identical unless a chiral auxiliary is used.

Table 1: Predicted 1H and 13C NMR Chemical Shift Ranges for Key Nuclei in this compound Isomers.

NucleusPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)Expected Distinguishing Feature
Phenyl-H7.2 - 8.0128 - 138Minor shifts due to overall molecular geometry differences between diastereomers.
C=O-~198 - 202Minor shifts between diastereomers.
H-23.0 - 3.545 - 50Significant difference in chemical shift and coupling constant (3JH2-H3) between erythro and threo isomers.
H-33.5 - 4.050 - 55Significant difference in chemical shift between erythro and threo isomers.
CH2-41.8 - 2.535 - 40Diastereotopic protons may show different chemical shifts and coupling patterns.
CH3-51.2 - 1.515 - 20Minor shifts between diastereomers.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While the IR spectra of all isomers will show the characteristic absorptions for the amine, ketone, and aromatic functionalities, subtle differences, particularly in the fingerprint region, may be observed between diastereomers due to differences in their crystal packing and intramolecular hydrogen bonding.

  • N-H Vibrations: The primary amine hydrochloride will exhibit broad absorption in the 2400-3200 cm-1 region due to N+-H stretching vibrations.

  • C=O Stretch: A strong absorption around 1685-1700 cm-1 is expected for the aryl ketone.[3] The exact position can be influenced by conjugation and hydrogen bonding, which may differ slightly between diastereomers.

  • Fingerprint Region (< 1500 cm-1): This region contains complex vibrations that are unique to the overall molecular structure. Differences in the crystal lattice of the diastereomeric salts could lead to distinguishable patterns in this region.

Enantiomers, being physically identical in an achiral environment, will have identical IR spectra.

Table 2: Key Predicted IR Absorption Frequencies for this compound.

Functional GroupPredicted Wavenumber (cm-1)Expected Appearance
N+-H Stretch2400 - 3200Broad, strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Aryl Ketone)1685 - 1700Strong, sharp
C=C Stretch (Aromatic)1450 - 1600Medium to weak, multiple bands
N-H Bend1500 - 1650Medium, broad
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: Under soft ionization techniques like Electrospray Ionization (ESI), a prominent protonated molecule [M+H]+ at m/z 164.1070 would be expected for the free base.[4] The hydrochloride salt itself would not be directly observed.

  • Fragmentation: Under harsher ionization conditions like Electron Ionization (EI) or in tandem MS (MS/MS) experiments, characteristic fragmentation patterns will emerge. The primary fragmentation pathways for aminoketones involve cleavage alpha to the carbonyl group and alpha to the amino group.[5][6]

The mass spectra of all isomers (enantiomers and diastereomers) are expected to be identical, as mass spectrometry does not typically differentiate between stereoisomers. However, coupling a chiral separation technique like chiral High-Performance Liquid Chromatography (HPLC) to the mass spectrometer (LC-MS) would allow for the individual analysis of each separated isomer.

Figure 1: Predicted Key Fragmentation Pathways for 3-Amino-1-phenylbutan-1-one.

G M [C10H13NO + H]+ m/z 164 F1 [C6H5CO]+ m/z 105 (Benzoyl cation) M->F1 α-cleavage F2 [C4H10N]+ m/z 72 M->F2 α-cleavage

Caption: Predicted major fragmentation pathways in MS/MS.

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound isomers.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD).

  • 1H NMR Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Process the data with appropriate apodization (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.

    • Phase and baseline correct the spectrum.

    • Integrate all signals and reference the spectrum to the residual solvent peak.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a sufficient number of scans (typically 1024 or more) due to the lower natural abundance of 13C.

    • Process the data similarly to the 1H NMR spectrum.

  • Chiral NMR (for enantiomer differentiation):

    • Prepare the sample as in step 1.

    • Add a molar equivalent of a chiral solvating agent (e.g., (R)-BHP).

    • Acquire the 1H NMR spectrum as in step 2 and look for the splitting of signals corresponding to the enantiomers.

Protocol 2: IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum in the range of 4000 to 400 cm-1.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan before running the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present.

    • Compare the fingerprint regions of the diastereomers for any discernible differences.

Protocol 3: Mass Spectrometry (LC-MS)
  • Chromatographic Separation (for isomer separation):

    • Use a chiral HPLC column (e.g., a polysaccharide-based column) capable of separating the isomers.

    • Develop a suitable mobile phase, which may consist of a mixture of hexane/isopropanol or a reversed-phase eluent with a chiral additive.

  • Mass Spectrometry Analysis:

    • Interface the HPLC system with an electrospray ionization mass spectrometer (ESI-MS).

    • Set the mass spectrometer to operate in positive ion mode.

    • Acquire full scan mass spectra to identify the protonated molecular ion.

    • Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the isomers.

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-Amino-1-phenylbutan-1-one Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-Amino-1-phenylbutan-1-one hydrochloride, a key intermediate in various synthetic pathways. We will explore two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document will not only detail the step-by-step protocols for validation according to the International Council for Harmonisation (ICH) guidelines but also delve into the scientific rationale behind the experimental choices, ensuring a thorough understanding of each method's capabilities and limitations.[1][2][3][4][5][6][7][8][9]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[7] It is a critical component of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][10][11][12][13][14] The harmonized ICH guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, which will be the basis for the methodologies discussed herein.[1][2][3][15]

This guide will focus on the following validation characteristics for each analytical method:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical first choice, offering a balance of performance and cost-effectiveness.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is chosen for its versatility in retaining and separating moderately polar compounds.

  • Mobile Phase: A gradient elution is employed to ensure good peak shape and separation from potential impurities. The mobile phase consists of:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve peak symmetry for the amine functional group.

    • Solvent B: Acetonitrile.

  • Gradient Program: A linear gradient from 10% to 70% Solvent B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of 3-Amino-1-phenylbutan-1-one, a wavelength of 254 nm is selected for optimal absorbance.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in a 25 mL volumetric flask with the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibrated range. Filter through a 0.45 µm syringe filter before injection.

Validation of the HPLC-UV Method

The validation of this method is conducted in accordance with ICH Q2(R2) guidelines.[1][2][3]

  • Specificity: The specificity of the method is demonstrated by injecting a blank (diluent), a placebo (a mixture of all excipients without the API), the reference standard, and the sample solution. The chromatograms are examined to ensure that there are no interfering peaks at the retention time of 3-Amino-1-phenylbutan-1-one.

  • Linearity and Range: Linearity is assessed by injecting the working standard solutions in triplicate. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999. The demonstrated range for this method is typically 1 µg/mL to 100 µg/mL.

  • Accuracy: Accuracy is determined by a recovery study. A known amount of the API is spiked into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated. Acceptance criteria for recovery are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the same standard solution are performed, and the relative standard deviation (%RSD) of the peak areas is calculated. The %RSD should be less than 2.0%.

    • Intermediate Precision: The repeatability assay is performed on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of data is calculated to assess the method's robustness under typical laboratory variations.

  • LOD and LOQ: The LOD and LOQ are determined based on the signal-to-noise ratio. Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity and sensitivity, making it an excellent orthogonal technique to HPLC-UV. Due to the polar nature and potential thermal lability of the amine hydrochloride, derivatization is often necessary to improve volatility and chromatographic performance.

Experimental Protocol: GC-MS Method

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Injection Mode: Splitless injection (1 µL).

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Data is acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantification to enhance sensitivity.

2. Derivatization and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common choice for derivatizing primary amines and ketones.

  • Derivatization Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

  • Standard and Sample Preparation: Prepare standard and sample solutions in a volatile organic solvent. The concentration should be adjusted to fall within the linear range of the assay after derivatization.

Validation of the GC-MS Method

The validation process for the GC-MS method follows the same principles as the HPLC-UV method, with some specific considerations for the technique.

  • Specificity: The high selectivity of the mass spectrometer provides excellent specificity. The identity of the derivatized analyte is confirmed by its retention time and its mass spectrum (fragmentation pattern). In SIM mode, the monitoring of multiple characteristic ions further enhances specificity.

  • Linearity and Range: A calibration curve is generated by analyzing a series of derivatized standards. The peak area of a characteristic ion is plotted against the concentration. A linear range of 0.1 µg/mL to 25 µg/mL is often achievable with this technique.

  • Accuracy: Accuracy is assessed through recovery studies by spiking the API into a placebo matrix, followed by the derivatization and analysis procedure.

  • Precision: Repeatability and intermediate precision are evaluated as described for the HPLC-UV method. Due to the additional derivatization step, slightly higher variability may be observed, with an acceptance criterion for %RSD often set at less than 5.0%.

  • LOD and LOQ: The LOD and LOQ are determined from the calibration curve at the low concentration end or by the signal-to-noise ratio in SIM mode, often reaching significantly lower levels than HPLC-UV.

Comparison of Validated Methods

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific requirements of the analysis. A summary of the performance characteristics is presented in the table below.

Validation ParameterHPLC-UVGC-MS
Specificity HighVery High
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 25 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%
Precision (%RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL
Throughput HighModerate
Cost per Sample LowHigh
Sample Preparation SimpleComplex (derivatization)

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for both the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution in Diluent A->B C Serial Dilution B->C D Filtration (0.45 µm) C->D E Injection into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (254 nm) F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J

Caption: Workflow for the HPLC-UV quantification of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weighing & Dissolution B Evaporation to Dryness A->B C Derivatization with BSTFA B->C D Heating (70°C) C->D E Injection into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometry Detection F->G H Peak Integration (SIM) G->H I Calibration Curve Construction H->I J Quantification I->J

Caption: Workflow for the GC-MS quantification of this compound.

Conclusion

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The HPLC-UV method stands out for its simplicity, high throughput, and lower operational cost, making it ideal for routine quality control testing. On the other hand, the GC-MS method, while more complex and time-consuming due to the derivatization step, offers unparalleled specificity and lower detection limits, which are crucial for impurity profiling and trace analysis.

The selection of the most appropriate method should be based on a risk assessment and the specific analytical requirements of the project. For routine assays where the concentration of the API is relatively high and the matrix is simple, HPLC-UV is the method of choice. For more challenging applications, such as the analysis of low-level impurities or in complex matrices, the superior selectivity and sensitivity of GC-MS are indispensable. Ultimately, having both validated methods available provides a comprehensive analytical toolkit for the robust characterization of this compound.

References

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • International Council for Harmonisation. Quality Guidelines. ICH. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. gmp-compliance.org. [Link]

  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]

  • gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. gmp-compliance.org. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

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A Comparative Benchmarking Guide to the Synthesis of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of established and emerging synthetic methodologies for the preparation of 3-Amino-1-phenylbutan-1-one hydrochloride, a key intermediate in pharmaceutical synthesis. We present a detailed examination of three primary synthetic routes: the classic Mannich reaction, the versatile aza-Michael addition, and a contemporary biocatalytic approach employing transaminases. Each method is benchmarked against a novel, optimized protocol, with performance evaluated based on yield, purity, reaction efficiency, and adherence to the principles of green chemistry. This guide is intended to be a practical resource, offering not only theoretical insights but also detailed, actionable experimental protocols and supporting analytical data to inform synthetic strategy and process optimization in a laboratory setting.

Introduction

3-Amino-1-phenylbutan-1-one, a β-amino ketone, is a valuable building block in the synthesis of various biologically active molecules. Its structural motif is present in a range of pharmaceutical compounds, making the efficient and scalable synthesis of its hydrochloride salt a topic of significant interest to the drug development community. The selection of a synthetic route can profoundly impact not only the yield and purity of the final product but also the overall cost, environmental footprint, and safety of the manufacturing process.

This guide aims to provide an in-depth, objective comparison of the primary known methods for synthesizing this compound. By presenting detailed experimental protocols and comparative data, we empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific project goals and constraints.

Benchmarked Synthetic Strategies

We will explore and benchmark three distinct and widely applicable synthetic strategies for the preparation of this compound:

  • The Mannich Reaction: A cornerstone of organic synthesis, this three-component condensation offers a direct route to β-amino ketones.[1][2]

  • The aza-Michael Addition: A powerful C-N bond-forming reaction, the conjugate addition of an amine to an α,β-unsaturated ketone provides a flexible and often high-yielding pathway.[3][4]

  • Biocatalytic Synthesis via Transaminase: Leveraging the principles of green chemistry, this enzymatic approach offers high stereoselectivity and mild reaction conditions.[5]

An optimized protocol, developed for its efficiency and scalability, will be presented and used as a benchmark for comparison.

Optimized Synthesis Protocol: Reductive Amination of a β-Diketone

This guide proposes an optimized, two-step one-pot synthesis of this compound, starting from the readily available 1-phenylbutane-1,3-dione. This method was chosen for its high atom economy, straightforward procedure, and amenability to scale-up.

Experimental Workflow: Optimized Reductive Amination

G cluster_prep Reaction Setup cluster_reaction One-Pot Reaction cluster_workup Work-up and Isolation cluster_purification Purification and Salt Formation A 1-Phenylbutane-1,3-dione E Stir at Room Temperature (In-situ imine formation) A->E B Ammonium Acetate B->E C Methanol C->E D Sodium Cyanoborohydride F Reduction of Imine D->F E->F G Quench with Water F->G H Solvent Evaporation G->H I Extraction with Ethyl Acetate H->I J Drying over Na2SO4 I->J K Filtration and Concentration J->K L Dissolve in Diethyl Ether K->L M Add HCl in Diethyl Ether L->M N Precipitation of Hydrochloride Salt M->N O Filtration and Drying N->O P 3-Amino-1-phenylbutan-1-one Hydrochloride O->P

Caption: Optimized one-pot reductive amination workflow.

Detailed Protocol
  • Reaction Setup: To a solution of 1-phenylbutane-1,3-dione (1.62 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add ammonium acetate (7.71 g, 100 mmol).

  • In-situ Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate enamine/imine. The causality here is the acid-catalyzed condensation of the amine with the ketone.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath and add sodium cyanoborohydride (0.63 g, 10 mmol) portion-wise over 15 minutes. The choice of NaBH3CN is critical as it selectively reduces the iminium ion in the presence of the ketone.[6]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (20 mL).

  • Isolation of the Free Base: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-1-phenylbutan-1-one as an oil.

  • Salt Formation: Dissolve the crude amine in diethyl ether (50 mL) and cool to 0 °C. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Final Product: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Comparative Analysis of Synthetic Methods

The following sections provide a detailed overview of the benchmarked synthetic methodologies, including their mechanisms and experimental protocols.

Method 1: The Mannich Reaction

The Mannich reaction is a classic three-component condensation of an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a primary or secondary amine (ammonia).[1][2]

G cluster_imine Iminium Ion Formation cluster_enol Enol Formation cluster_addition Nucleophilic Addition A Ammonia + Formaldehyde B Aminomethanol A->B Nucleophilic Attack C Iminium Ion B->C Dehydration F Enol + Iminium Ion C->F D Acetophenone E Enol of Acetophenone D->E Tautomerization E->F G Mannich Base F->G C-C Bond Formation H 3-Amino-1-phenyl- propan-1-one G->H Protonation

Caption: Mechanism of the Mannich Reaction.

  • Reaction Setup: Combine acetophenone (1.20 g, 10 mmol), paraformaldehyde (0.33 g, 11 mmol), and ammonium chloride (0.59 g, 11 mmol) in ethanol (20 mL).

  • Reaction: Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Purification: Collect the crude product by filtration, wash with cold ethanol, and recrystallize from an appropriate solvent to yield this compound.

Method 2: Aza-Michael Addition

The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.[3][4] In this case, ammonia is added to benzalacetophenone.

G cluster_activation Reactant Activation cluster_addition Conjugate Addition cluster_tautomerization Tautomerization A Benzalacetophenone C Nucleophilic Attack of NH3 A->C B Ammonia B->C D Enolate Intermediate C->D 1,4-Addition E Protonation of Enolate D->E F β-Amino Ketone E->F G 3-Amino-1-phenylbutan-1-one Hydrochloride F->G Acidification G cluster_reactants Reaction Components cluster_reaction Enzymatic Reaction cluster_workup Product Extraction A 1-Phenylbutane-1,3-dione F Incubate with Shaking A->F B Amine Donor (e.g., Isopropylamine) B->F C Transaminase Enzyme C->F D Pyridoxal Phosphate (PLP) D->F E Buffer Solution E->F G Centrifuge to remove enzyme F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Chiral 3-Amino-1-phenylbutan-1-one I->J

Sources

Structural elucidation and confirmation of 3-Amino-1-phenylbutan-1-one hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structural Elucidaion of 3-Amino-1-phenylbutan-1-one hydrochloride

Authored by a Senior Application Scientist

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, comparative look at the analytical techniques used for the structural elucidation of this compound. Rather than a rigid protocol, this document is structured to offer a causal understanding behind experimental choices, reflecting a field-proven approach to structural verification.

The subject of our analysis, this compound, with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68, presents a compelling case for a multi-technique approach to structural confirmation.[1] Its structure incorporates a phenyl ring, a ketone, a chiral center, and an amine hydrochloride, each with distinct spectroscopic signatures.

The Imperative of a Multi-Faceted Analytical Approach

Relying on a single analytical technique for structural elucidation is fraught with risk. Each method provides a unique piece of the puzzle, and their combined data creates a self-validating system that builds trustworthiness in the final structural assignment. For this compound, we will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR to map out the connectivity of the atoms in our target molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). The choice of solvent is critical; D₂O is often used for hydrochloride salts to ensure solubility and allow for the exchange of the amine and hydroxyl protons, which can simplify the spectrum.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift axis to the residual solvent peak.

¹H NMR - Mapping the Protons

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Anticipated ¹H NMR Data and Interpretation:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~ 7.5 - 8.0Multiplet5HAromatic (C₆H₅)Protons on the phenyl ring adjacent to the electron-withdrawing carbonyl group are deshielded and appear downfield.
~ 3.5 - 4.0Multiplet1HCH-NThe proton on the carbon bearing the amino group is deshielded by the electronegative nitrogen.
~ 3.0 - 3.4Multiplet2HCH₂-C=OThe methylene protons adjacent to the carbonyl group are deshielded.
~ 1.3 - 1.5Doublet3HCH₃The methyl protons are coupled to the adjacent CH proton, resulting in a doublet.
Broad Singlet3HNH₃⁺The protons of the ammonium group are often broad and may exchange with the solvent.
¹³C NMR - Visualizing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments.

Anticipated ¹³C NMR Data and Interpretation:

Predicted Chemical Shift (ppm) Assignment Rationale
~ 198 - 202C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~ 135 - 140Aromatic (Quaternary C)The aromatic carbon attached to the carbonyl group.
~ 128 - 134Aromatic (CH)The protonated carbons of the phenyl ring.
~ 45 - 50CH-NThe carbon attached to the nitrogen is deshielded.
~ 40 - 45CH₂The methylene carbon adjacent to the carbonyl group.
~ 18 - 22CH₃The methyl carbon is in a relatively shielded environment.

Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amine hydrochlorides. It will likely produce the protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To aid in structural confirmation, perform a tandem MS experiment by isolating the parent ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Expected Mass Spectrometry Data:
  • High-Resolution MS: The protonated molecule (the free amine) would be observed. The predicted monoisotopic mass of the free amine (C₁₀H₁₃NO) is 163.0997 Da.[2] The ESI-MS would therefore show a peak at m/z 164.1070, corresponding to [C₁₀H₁₄NO]⁺.[2]

  • Tandem MS (MS/MS) Fragmentation: Key fragment ions would be expected from the cleavage of bonds adjacent to the carbonyl group and the amine.

parent [M+H]⁺ m/z = 164.1 frag1 Loss of H₂O m/z = 146.1 parent->frag1 - H₂O frag2 Loss of NH₃ m/z = 147.1 parent->frag2 - NH₃ frag3 Benzoyl cation m/z = 105.1 parent->frag3 α-cleavage frag4 Phenyl cation m/z = 77.1 frag3->frag4 - CO

Caption: Predicted MS/MS fragmentation pathway.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and simple method. Alternatively, the KBr pellet method can be used.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands:
Frequency Range (cm⁻¹) Vibration Functional Group
~ 3000 - 3100C-H stretchAromatic
~ 2800 - 3000C-H stretchAliphatic
~ 2400 - 2800N-H stretchAmine Salt (NH₃⁺)
~ 1680 - 1700C=O stretchKetone (conjugated)
~ 1500 - 1600C=C stretchAromatic
~ 1450 - 1550N-H bendAmine Salt (NH₃⁺)

Comparison of Techniques for Structural Elucidation

Technique Strengths Limitations Primary Role in this Analysis
¹H NMR Provides detailed information on the proton environment, connectivity (through coupling), and stereochemistry.Can have overlapping signals in complex molecules.Defining the proton framework and confirming the relative positions of the substituents.
¹³C NMR Shows all unique carbon atoms, useful for determining the carbon skeleton and identifying functional groups like carbonyls.Low sensitivity, requires more sample and/or longer acquisition times.Confirming the number of carbon atoms and the presence of the carbonyl group.
Mass Spectrometry Gives precise molecular weight and formula (with high resolution). Fragmentation patterns help confirm connectivity.Does not provide detailed information on stereochemistry. Isomers can be difficult to distinguish without careful fragmentation analysis.Unambiguously confirming the molecular formula and providing evidence for the major structural components through fragmentation.
IR Spectroscopy Fast, simple, and excellent for identifying the presence or absence of key functional groups.The "fingerprint" region can be complex and difficult to interpret fully. Not quantitative.Confirming the presence of the ketone, aromatic ring, and amine salt functional groups.

Integrated Workflow for Structural Confirmation

cluster_0 Initial Analysis cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation IR IR Spectroscopy (Functional Group ID) H_NMR ¹H NMR (Proton Framework) IR->H_NMR MS Mass Spectrometry (Molecular Formula) MS->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) H_NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) (Connectivity Confirmation) C_NMR->TwoD_NMR Structure Final Structure Confirmed TwoD_NMR->Structure

Caption: A logical workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is a clear example of the necessity of a multi-technique analytical approach. While each technique—NMR, MS, and IR—provides valuable data, it is their synergistic interpretation that leads to an unambiguous and trustworthy structural confirmation. This guide has outlined the theoretical underpinnings and practical considerations for this process, providing a framework for researchers to approach the characterization of novel or sparsely documented compounds with scientific rigor.

References

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

  • PubChem. This compound. [Link]

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Comparative study of the reactivity of 3-Amino-1-phenylbutan-1-one hydrochloride and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 3-Amino-1-phenylbutan-1-one Hydrochloride and Its Analogs

Introduction

β-aminoketones are a cornerstone class of compounds in organic synthesis and medicinal chemistry. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl group, makes them exceptionally versatile intermediates for constructing a wide array of complex molecules, including nitrogen-containing heterocycles and chiral amino alcohols.[1][2][3] The β-aminoketone framework is a key pharmacophore in several approved drugs, such as the vasodilator tolperisone and the antidiabetic agent sitagliptin.[1][2][4]

This guide focuses on 3-Amino-1-phenylbutan-1-one, a representative β-aminoketone, presented here as its hydrochloride salt to enhance stability and handling. We will provide a comparative analysis of its chemical reactivity against a series of its structural analogs. The objective is to elucidate the structure-reactivity relationships that govern their transformations. By understanding how modifications to the aromatic ring, the alkyl backbone, and the amino group influence reaction outcomes, researchers can better predict chemical behavior and design more efficient synthetic strategies. This analysis is grounded in established reaction mechanisms and supported by experimental data from peer-reviewed literature.

Structural Features and Key Reactive Centers

The reactivity of 3-Amino-1-phenylbutan-1-one and its analogs is dictated by three primary centers:

  • The Electrophilic Carbonyl Carbon: The ketone group is susceptible to nucleophilic attack, leading to a variety of addition and reduction reactions. The reactivity of this site is modulated by the electronic properties of the phenyl ring.

  • The Nucleophilic Amino Group: In its free base form, the primary amine is a potent nucleophile, readily participating in alkylation, acylation, and condensation reactions. As a hydrochloride salt, the amine is protonated to form an ammonium ion, which deactivates its nucleophilicity. Liberation of the free amine with a base is a prerequisite for reactions at this site.

  • The α-Protons: The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a base to form an enolate intermediate. This enolate is a key species in reactions such as aldol condensations and α-functionalization.

G cluster_0 General Structure of a β-Aminoketone cluster_1 Reactive Centers mol nuc Nucleophilic Attack (Reduction, Grignard, etc.) p1 nuc->p1 enol Enolate Formation (α-Alkylation, Cyclization) p2 enol->p2 amine Nucleophilic Amine (Acylation, Alkylation) *Requires free base p3 amine->p3

Caption: Key reactive centers in the β-aminoketone scaffold.

Comparative Reactivity Analysis

The most common synthetic pathway to β-aminoketones is the Mannich reaction, a three-component condensation of a ketone, an aldehyde, and an amine.[5][6][7][8][9] The reactivity of the resulting β-aminoketone product is the focus of this section.

Reduction of the Carbonyl Group

The reduction of the ketone in β-aminoketones to produce 1,3-amino alcohols is a synthetically crucial transformation, as these products are valuable chiral building blocks.[10]

  • Parent Compound Reactivity : this compound can be readily reduced by common hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield 3-amino-1-phenylbutan-1-ol.[1] The reaction typically proceeds in good yield but often results in a mixture of diastereomers (syn and anti).

  • Analog Comparison: The Role of N-Substituents : The nature of the substituent on the amino group has a profound impact on the stereochemical outcome of the reduction. While the parent primary amine offers little stereocontrol, N-acyl or N-aryl protected analogs can be reduced with high diastereoselectivity.[10] A study using samarium(II) iodide (SmI₂) demonstrated that N-aryl β-amino ketones are reduced with high stereoselectivity, whereas N-acyl derivatives are reduced with moderate syn selectivity.[10] This divergence is attributed to different chelation models during the reduction process, where the N-substituent dictates the preferred conformation of the intermediate.[10] This highlights a key principle: converting the parent primary amine to a suitable derivative (an analog) can be a powerful strategy to control stereochemistry.

Compound/AnalogReductantKey FeatureOutcomeReference
3-Amino-1-phenylbutan-1-one NaBH₄Unprotected primary amineMixture of diastereomers[1]
N-Aryl-β-amino ketone SmI₂N-Aryl protectionHigh diastereoselectivity[10]
N-Acyl-β-amino ketone SmI₂N-Acyl protectionModerate syn selectivity[10]
  • Analog Comparison: The Role of Phenyl Ring Substituents : The rate of carbonyl reduction is governed by the electrophilicity of the carbonyl carbon.

    • Electron-Withdrawing Groups (EWGs) : Analogs bearing EWGs (e.g., -NO₂, -CF₃, -Cl) on the phenyl ring increase the partial positive charge on the carbonyl carbon. This enhances its electrophilicity and accelerates the rate of nucleophilic attack by hydride reagents.

    • Electron-Donating Groups (EDGs) : Conversely, analogs with EDGs (e.g., -OCH₃, -CH₃) on the phenyl ring decrease the electrophilicity of the carbonyl carbon, slowing the rate of reduction. This concept is a fundamental principle of physical organic chemistry.[11]

Reactions at the Amino Group

The reactivity of the amino group is entirely dependent on its protonation state. The hydrochloride salt is stable and non-nucleophilic. Treatment with a mild base (e.g., NaHCO₃, Et₃N) generates the free base, unmasking the nucleophilic primary amine.

  • Parent Compound Reactivity : The free base of 3-Amino-1-phenylbutan-1-one readily undergoes standard amine reactions, such as N-acylation with acyl chlorides or anhydrides, and N-alkylation with alkyl halides.

  • Analog Comparison: Steric and Electronic Effects :

    • N-Alkylation : The reactivity of analogs with secondary (e.g., N-methyl) or tertiary amines is significantly influenced by steric hindrance. While a primary amine is highly accessible, increasing the substitution on the nitrogen atom progressively decreases its nucleophilicity and reaction rates for further alkylation.

    • Aromatic Amines : In analogs where the amino group is part of an aniline moiety, the nucleophilicity of the nitrogen is reduced due to the delocalization of its lone pair into the aromatic π-system. The electronic nature of substituents on this second aromatic ring will further modulate its reactivity in a predictable manner.

Reactions Involving Both Functional Groups: Cyclization

The dual functionality of β-aminoketones makes them excellent precursors for synthesizing heterocyclic systems. For example, intramolecular reactions can lead to the formation of highly substituted piperidones, which are common motifs in natural products and pharmaceuticals.[5] The synthesis often occurs as a tandem process following the initial Mannich reaction.[5]

Experimental Protocols

The following protocols are provided as representative examples of the key transformations discussed.

Protocol 1: Reduction of this compound

This protocol describes the reduction of the parent ketone to the corresponding 1,3-amino alcohol.

G start 1. Dissolve Substrate cool 2. Cool to 0 °C start->cool Methanol as solvent add_nabh4 3. Add NaBH₄ Portion-wise cool->add_nabh4 Control exothermic reaction stir 4. Stir at RT for 2h add_nabh4->stir Monitor by TLC quench 5. Quench with Acetone stir->quench Destroy excess NaBH₄ concentrate 6. Concentrate in vacuo quench->concentrate extract 7. Extract with EtOAc concentrate->extract Isolate product dry 8. Dry & Evaporate extract->dry Use Na₂SO₄ purify 9. Purify (Chromatography) dry->purify

Caption: Experimental workflow for the reduction of a β-aminoketone.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol, anhydrous

  • Acetone

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of acetone to destroy excess NaBH₄.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-amino-1-phenylbutan-1-ol.

Protocol 2: Mannich Synthesis of a β-Aminoketone Analog

This protocol describes a general, one-pot, three-component synthesis, a common method for preparing these compounds.[6][8]

Materials:

  • An appropriate ketone (e.g., Acetophenone)

  • An appropriate aldehyde (e.g., Benzaldehyde)

  • An appropriate amine hydrochloride (e.g., Aniline hydrochloride)

  • Ethanol

  • Catalyst (e.g., ZnO nanoparticles, as described in some green chemistry protocols)[7]

Procedure:

  • To a flask, add acetophenone (1.0 eq), benzaldehyde (1.0 eq), aniline hydrochloride (1.1 eq), and the catalyst (e.g., 5 mol%).

  • Add ethanol as the solvent and reflux the mixture for the time required (typically 2-8 hours), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the catalyst if heterogeneous.

  • Pour the mixture into ice-cold water and stir. The product will often precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure β-aminoketone.

Conclusion

The reactivity of 3-Amino-1-phenylbutan-1-one and its analogs is a nuanced interplay of electronic and steric factors. This guide has demonstrated that:

  • Carbonyl Reactivity is primarily dictated by the electronic nature of the aromatic substituents, with electron-withdrawing groups accelerating nucleophilic attack.

  • Stereochemical Control in reactions like carbonyl reduction is highly dependent on the nature of N-substituents, which can be leveraged to favor specific diastereomers.

  • Amine Reactivity is contingent upon its protonation state, with the free base being a versatile nucleophile whose potency is affected by steric bulk and electronic delocalization in its analogs.

By grasping these core principles, researchers and drug development professionals can effectively utilize the rich chemistry of β-aminoketones to construct novel molecules with desired chemical and biological properties.

References

  • Title: Synthesis of β-Aminoketones and Construction of Highly Substituted 4-Piperidones by Mannich Reaction Induced by Persistent Radical Cation Salts Source: Organic Letters URL: [Link]

  • Title: Recent progress in the chemistry of β-aminoketones Source: RSC Publishing URL: [Link]

  • Title: Synthesis and Biological Evaluation of Aminoketones Source: PubMed URL: [Link]

  • Title: Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of β-amino ketones via a threee-component Mannich reaction Source: ResearchGate URL: [Link]

  • Title: Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results Source: Taylor & Francis Online URL: [Link]

  • Title: Recent progress in the chemistry of β-aminoketones Source: ResearchGate URL: [Link]

  • Title: Analgetics. II. Relation between structure and activity of some .beta.-amino ketones Source: ACS Publications URL: [Link]

  • Title: Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System Source: MDPI URL: [Link]

  • Title: Recent progress in the chemistry of β-aminoketones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Stereoselective Synthesis and Application of β‐Amino Ketones Source: ResearchGate URL: [Link]

  • Title: Drug molecules consisting of b-aminoketone fragments. Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the laboratory bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-1-phenylbutan-1-one hydrochloride, ensuring the safety of personnel and the protection of our environment. Our commitment to excellence in the lab must be matched by our diligence in adhering to the highest standards of chemical stewardship.

Foundational Principles of Chemical Disposal: Beyond the Basics

The proper disposal of any chemical, including this compound, is not merely a procedural task but a critical component of laboratory safety and regulatory compliance. The legal framework for hazardous waste disposal is established by federal and state regulations, with the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) providing the primary guidelines.[1][2][3] Adherence to these regulations is not optional; it is a legal and ethical obligation.

This compound is classified as a hazardous substance.[4][5] Its toxicological profile indicates that it is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[4] Furthermore, it is toxic to aquatic life, underscoring the importance of preventing its release into the environment.[6] Improper disposal, such as pouring it down the drain or discarding it with regular trash, can lead to environmental contamination and potential harm to public health.[7][8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. This involves consulting the Safety Data Sheet (SDS) for this compound to understand its specific hazards.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed.[4]
Acute Dermal Toxicity Toxic in contact with skin.[4]
Skin Corrosion/Irritation Causes severe skin burns.[4]
Serious Eye Damage/Irritation Causes serious eye damage.[4]
Aquatic Hazard (Acute) Toxic to aquatic life.[6]

Based on this hazard profile, the following minimum PPE must be worn when handling this compound for disposal:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]

  • Skin Protection: A chemically resistant lab coat, along with gloves, is necessary. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[10]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste.

Waste Segregation and Collection

Causality: Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions, including the generation of toxic gases, fires, or explosions.[7][11]

Procedure:

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be made of a material compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.[11]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound." Include the date when the first waste was added to the container.[7][8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated solid waste container.

    • Liquid Waste: Collect solutions containing this compound in a designated liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[7][8] Store the container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.[8][12]

Spill Management

Causality: Accidental spills can pose immediate health and environmental risks. A well-defined spill response plan is essential to mitigate these risks effectively.

Procedure:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department.

  • Containment: For small spills, contain the material using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up oxidizing agents.

  • Neutralization (if applicable and safe): For acidic or basic spills, neutralization may be an option, but only if you are trained to do so and have the appropriate neutralizing agents. Given the nature of this compound, it is generally safer to absorb the spill and treat the absorbent material as hazardous waste.

  • Cleanup and Decontamination: Carefully collect the absorbent material and any contaminated debris and place it in the designated hazardous waste container. Decontaminate the spill area with a suitable cleaning agent and then rinse with water. Collect the cleaning materials and rinsate as hazardous waste.

  • Reporting: Report all spills to your EHS department, regardless of size.

Final Disposal

Causality: The final disposal of hazardous waste must be handled by a licensed and reputable chemical waste disposal company. This ensures that the waste is treated and disposed of in a manner that is compliant with all federal, state, and local regulations.[10][13]

Procedure:

  • Request Pickup: Once your hazardous waste container is full, or if it has been in storage for a predetermined amount of time (often 90 days for large quantity generators), contact your institution's EHS department to arrange for a waste pickup.[7]

  • Documentation: Complete all necessary waste disposal forms provided by your EHS department. Accurate and complete documentation is a legal requirement.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the chemical waste. The most common method for this type of compound is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful emissions.[13]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_waste Collect in Designated Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste label_container Label Container Correctly: 'Hazardous Waste' Chemical Name & Date collect_waste->label_container store_container Store in Satellite Accumulation Area label_container->store_container is_full Container Full or Storage Time Limit Reached? store_container->is_full is_full->store_container No request_pickup Contact EHS for Waste Pickup is_full->request_pickup Yes professional_disposal Professional Disposal (Incineration) request_pickup->professional_disposal

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30).
  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16).
  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. (2004, May 24).
  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA.
  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25).
  • 3 - SAFETY DATA SHEET.
  • 1 - SAFETY DATA SHEET. (2025, May 1).
  • 26728-62-1 | this compound | ChemScene.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration - OSHA.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 8).
  • 1 - Safety Data Sheet. (2024, December 19).
  • 3 - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 3-AMINO-4-PHENYLBUTAN-2-ONEHYDROCHLORIDE Safety Data Sheets - Echemi.
  • Hazardous Waste | US EPA.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal - YouTube. (2024, August 30).
  • 3-AMINO-BUTAN-1-OL - Safety Data Sheet - ChemicalBook. (2025, September 27).
  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal.
  • EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
  • Chemical Waste Management Guide.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania.
  • MSDS of 3-Amino-1-butanol - Capot Chemical. (2015, December 23).
  • SRS-008 – Chemical Disposal Standard Operating Procedures (SOP) - VA.gov. (2023, August 29).
  • NIH Waste Disposal Guide 2022.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Amino-1-phenylbutan-1-one Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or sparsely documented compounds requires a meticulous and proactive approach to personal protection. This guide provides essential, in-depth safety and logistical information for the handling of 3-Amino-1-phenylbutan-1-one hydrochloride (CAS No. 26728-62-1).

It is critical to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible. Therefore, this guidance is structured with a conservative safety margin, drawing upon the known hazards of structurally similar compounds and established best practices for handling potentially hazardous chemicals, in accordance with OSHA and NIOSH guidelines.[1][2][3][4]

Hazard Profile: A Conservative Assessment

Given the absence of a specific SDS, we will base our primary hazard assessment on the data for the closely related compound, 3-Amino-1-phenylbutane (CAS No. 22374-89-6). This compound is classified as toxic and corrosive, causing severe skin burns and eye damage.[5][6][7][8] Supplier data for this compound also indicates it causes skin and serious eye irritation.[9][10]

Therefore, we must assume that this compound presents the following potential hazards:

  • Acute Toxicity: Potentially toxic if swallowed, in contact with skin, or inhaled.[5][8]

  • Corrosivity: May cause severe skin burns and eye damage upon contact.[5][6][7]

  • Irritation: Causes skin and serious eye irritation.[9][10]

  • Respiratory Tract Irritation: As a powder, it may cause respiratory irritation if inhaled.[10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a risk-assessed approach to the potential hazards.

1. Hand Protection:

  • Glove Selection: Due to the corrosive and potentially toxic nature of the compound, chemically resistant gloves are mandatory. Nitrile or neoprene gloves are recommended as a starting point. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data if it becomes available.

  • Double Gloving: For procedures with a higher risk of splash or contamination, such as weighing the neat compound or preparing concentrated solutions, double gloving is strongly advised. This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs.

  • Glove Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation or perforation. Change gloves immediately if they are compromised or after a maximum of two hours of use, and always before leaving the laboratory.

2. Eye and Face Protection:

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust particles and splashes.

  • Face Shield: When handling the solid compound outside of a certified chemical fume hood or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical safety goggles.

3. Body Protection:

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement for all procedures.

  • Chemically Resistant Apron/Gown: For tasks involving larger quantities of the compound or a heightened risk of splashes, a chemically resistant apron or gown worn over the lab coat is recommended.

4. Respiratory Protection:

  • Engineering Controls as Primary Protection: The primary method for controlling exposure to hazardous powders is through the use of engineering controls, such as a certified chemical fume hood. All weighing and handling of the solid compound should be performed within a fume hood.

  • Respirator Requirements: In the rare event that handling the powder outside of a fume hood is unavoidable, or in the case of a spill, respiratory protection is essential. A NIOSH-approved N95 respirator is the minimum requirement. For situations with a higher potential for aerosolization, a respirator with a higher protection factor, such as a powered air-purifying respirator (PAPR), should be considered.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Single pair of nitrile glovesSafety glassesLab coatNot typically required
Weighing (in fume hood) Double pair of nitrile glovesChemical safety gogglesLab coatNot required
Solution Preparation Double pair of nitrile glovesChemical safety goggles and face shieldLab coat and chemical-resistant apronNot required (in fume hood)
Experimental Use Single pair of nitrile glovesChemical safety gogglesLab coatNot required
Spill Cleanup Double pair of nitrile/neoprene glovesChemical safety goggles and face shieldChemical-resistant gownN95 respirator or higher
Waste Disposal Double pair of nitrile glovesChemical safety gogglesLab coatNot required

Operational Plan: A Step-by-Step Guide to Safe Handling

1. Receiving and Unpacking:

  • Upon receipt, inspect the package for any signs of damage.

  • Wear a lab coat and a single pair of nitrile gloves to unpack the container in a well-ventilated area.

  • Verify that the container is properly labeled and sealed.

2. Storage:

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The container should be kept tightly closed.

  • Ensure the storage location is clearly labeled as containing a hazardous chemical.

3. Weighing and Solution Preparation (to be performed in a chemical fume hood):

  • Don the appropriate PPE: double gloves, lab coat, and chemical safety goggles.

  • Place a weigh boat on the analytical balance.

  • Carefully transfer the desired amount of the solid compound to the weigh boat, minimizing the creation of dust.

  • To prepare a solution, slowly add the solid to the solvent, stirring gently.

  • If sonication is required, ensure the vessel is securely capped.

4. Experimental Use:

  • Conduct all work in a well-ventilated area.

  • Wear a lab coat, single pair of nitrile gloves, and chemical safety goggles.

  • Avoid direct contact with the compound and its solutions.

Disposal Plan: Ensuring a Safe End-of-Life Cycle

  • Contaminated PPE: All disposable PPE (gloves, aprons, etc.) that has come into contact with the compound should be considered hazardous waste. Place it in a designated, sealed hazardous waste bag.

  • Chemical Waste: Unused compound and solutions containing it must be disposed of as hazardous chemical waste. Collect in a clearly labeled, sealed waste container.

  • Consult Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures. Do not dispose of this chemical down the drain.

Visualizing the Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experiment cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Weigh_Solid Weigh Solid Compound Don_PPE->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Doff_PPE Doff PPE Correctly Conduct_Experiment->Doff_PPE Dispose_Waste Dispose of Hazardous Waste Doff_PPE->Dispose_Waste End End Dispose_Waste->End Start Start Start->Don_PPE

Caption: Workflow for the safe handling of this compound.

By adhering to these rigorous safety protocols, you can confidently work with this compound while minimizing risk to yourself and your colleagues, fostering a culture of safety and scientific excellence in your laboratory.

References

  • National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Labelmaster. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards Introduction. (n.d.). Restored CDC. Retrieved from [Link]

  • Safety Data Sheet for 3-Amino-1-phenylbutane. (2021). Thermo Fisher Scientific.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • HAZMAT (Dangerous Goods) - 3-Amino-1-phenylbutane, 100mL. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Safety Data Sheet for Hydroxylamine hydrochloride. (2025, November 6). Sigma-Aldrich.
  • 3-amino-1-phenylbutane. (n.d.). ChemBK. Retrieved from [Link]

  • Safety Data Sheet for H-β-HAla-OH HCl. (n.d.). AAPPTec.
  • AMMONIUM CHLORIDE Safety D
  • Ammonium Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet: Ammonium chloride. (n.d.). Carl ROTH.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.